molecular formula C5H6 B151716 3-Penten-1-yne CAS No. 2004-69-5

3-Penten-1-yne

Cat. No.: B151716
CAS No.: 2004-69-5
M. Wt: 66.1 g/mol
InChI Key: XAJOPMVSQIBJCW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Penten-1-yne is an unsaturated hydrocarbon that serves as a versatile building block in organometallic chemistry and materials science. Its structure, featuring both a double and a triple bond, makes it a valuable substrate in catalytic reactions, particularly in platinum-catalyzed hydrosilylation. This reaction is a cornerstone in the silicone industry for the cross-linking of polydimethylsiloxane (PDMS) polymers, leading to the formation of silicone rubbers, gels, and other materials with tailored properties for specialized applications . The hydrosilylation process, enabled by catalysts such as Karstedt's catalyst, is fundamental in transforming liquid silicone precursors into durable, elastic solids used in products ranging from medical devices and protective coatings to liquid injection molding (LIM) and heat cure rubber (HCR) processing . Beyond its role in polymer chemistry, the distinct electronic structure of 3-Penten-1-yne provides a framework for synthesizing more complex chemical intermediates. Its utility in these advanced research areas underscores its importance in developing new catalytic methods and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-3-en-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOPMVSQIBJCW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878775
Record name 3-PENTEN-1-YNE, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2004-69-5, 2206-23-7
Record name trans-3-Penten-1-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2004-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-1-yne, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Penten-1-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PENTEN-1-YNE, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-3-en-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Penten-1-yne: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Penten-1-yne (C₅H₆) is a versatile and reactive enyne, a class of hydrocarbons featuring both a double and a triple carbon-carbon bond. Its unique conjugated system makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-penten-1-yne, with a focus on its cis ((Z)-3-penten-1-yne) and trans ((E)-3-penten-1-yne) isomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the synthetic potential of this compound.

Introduction and Core Molecular Features

3-Penten-1-yne is a terminal alkyne and an acyclic olefin, presenting a conjugated system of a double bond at the 3-position and a triple bond at the 1-position of a five-carbon chain.[1] This conjugation of π-systems results in unique electronic properties and a rich reaction chemistry. The molecule exists as two geometric isomers, cis and trans, arising from the substitution pattern around the double bond. These isomers exhibit distinct physical properties and can lead to different stereochemical outcomes in chemical reactions.

The presence of both sp² and sp hybridized carbon atoms within a conjugated framework makes 3-penten-1-yne a versatile synthon. The terminal alkyne provides a reactive handle for a variety of transformations, including deprotonation and subsequent nucleophilic attack, as well as various coupling reactions. The double bond, in turn, can participate in a range of addition and cycloaddition reactions.

Molecular Structure and Isomerism

The fundamental structure of 3-penten-1-yne consists of a five-carbon chain with a terminal triple bond and a double bond at the C-3 position. The IUPAC nomenclature clearly defines the location of these unsaturations. The presence of the double bond gives rise to cis (Z) and trans (E) isomerism.

Figure 1: Structures of (E)- and (Z)-3-penten-1-yne.

The choice of isomer is critical in synthesis as the stereochemistry of the double bond can direct the stereochemical outcome of subsequent reactions. The trans isomer is generally more thermodynamically stable due to reduced steric strain compared to the cis isomer.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 3-penten-1-yne and its isomers are summarized below. These data are essential for reaction monitoring, purification, and structural elucidation.

Physical Properties
Property(E)-3-Penten-1-yne(Z)-3-Penten-1-yneReference(s)
Molecular Formula C₅H₆C₅H₆[2][3]
Molecular Weight 66.10 g/mol 66.10 g/mol [2][3]
CAS Number 2004-69-51574-40-9[2][3]
Boiling Point 36 °C44.6 °C[1]
Density 0.747 g/cm³0.7385 g/cm³ (estimate)[1]
Flash Point -41 °CNot available[1]
Melting Point -113 °C (estimate)-113 °C (estimate)[1]
Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous identification and characterization of the cis and trans isomers of 3-penten-1-yne.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule. The coupling constants (J-values) between the vinylic protons are particularly diagnostic for assigning the stereochemistry of the double bond.

¹H NMR (Typical Shifts, δ ppm)(E)-3-Penten-1-yne(Z)-3-Penten-1-yneKey Feature
≡C-H ~2.8~2.9Terminal alkyne proton
=C(H)-C≡ ~5.4~5.3Vinylic proton adjacent to alkyne
CH₃-C(H)= ~6.1~5.9Vinylic proton adjacent to methyl group
CH₃- ~1.7~1.8Methyl protons
J (vinylic) ~16 Hz ~11 Hz Diagnostic for trans vs. cis
¹³C NMR (Typical Shifts, δ ppm)(E)-3-Penten-1-yne(Z)-3-Penten-1-yneAssignment
C1 (≡C-H) ~83~82Terminal alkynyl carbon
C2 (-C≡) ~78~79Internal alkynyl carbon
C3 (=C-) ~108~107Vinylic carbon adjacent to alkyne
C4 (=C-) ~145~144Vinylic carbon adjacent to methyl group
C5 (CH₃-) ~18~14Methyl carbon

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 3-penten-1-yne.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
≡C-H ~3300 (strong, sharp)C-H stretch
C≡C ~2100 (weak to medium)C≡C stretch
=C-H ~3020C-H stretch
C=C ~1650C=C stretch
C-H (sp³) ~2915C-H stretch

Synthesis of 3-Penten-1-yne

A common and efficient method for the synthesis of 3-penten-1-yne involves the elimination reaction of a suitable precursor. A particularly effective protocol has been reported for the synthesis of (E)-3-penten-1-yne from toluene-4-sulfonic acid 1-methylbut-3-ynyl ester.[1]

Experimental Protocol: Synthesis of (E)-3-Penten-1-yne

This protocol is adapted from a literature procedure and has a reported yield of 91%.[1]

Materials:

  • Toluene-4-sulfonic acid 1-methylbut-3-ynyl ester

  • Potassium hydroxide (KOH)

  • "All" detergent (as a phase-transfer catalyst)

  • Water

  • Pentane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water.

  • Add a small amount of "All" detergent to the aqueous KOH solution.

  • To the stirred solution, add a solution of toluene-4-sulfonic acid 1-methylbut-3-ynyl ester in a minimal amount of a suitable organic solvent (e.g., pentane).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with pentane (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: 3-Penten-1-yne is volatile.

  • The crude product can be further purified by fractional distillation if necessary.

Figure 2: General workflow for the synthesis of (E)-3-penten-1-yne.

Chemical Reactivity and Synthetic Applications

The conjugated enyne system of 3-penten-1-yne provides a platform for a diverse range of chemical transformations. The reactivity can be broadly categorized into reactions involving the alkyne moiety, the alkene moiety, or the conjugated system as a whole.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne (pKa ≈ 25) can be readily removed by a strong base (e.g., NaNH₂, n-BuLi) to generate a potent nucleophile, the pentenynyl anion. This anion can participate in a variety of carbon-carbon bond-forming reactions.

5.1.1. Alkylation and Acylation

The pentenynyl anion can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to introduce substituents at the C1 position.

5.1.2. Cross-Coupling Reactions

3-Penten-1-yne is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the synthesis of more complex polyynes and other conjugated systems. For instance, (E)-3-penten-1-yne has been utilized in copper-catalyzed cross-coupling reactions for the synthesis of natural products.[4][5]

Reactions of the Alkene

The double bond in 3-penten-1-yne can undergo typical alkene reactions, although the proximity of the electron-withdrawing alkyne can influence the regioselectivity and stereoselectivity of these transformations.

5.2.1. Hydrohalogenation

The addition of hydrogen halides (HX) to 3-penten-1-yne is expected to proceed via an electrophilic addition mechanism. The regioselectivity of the addition to the double bond is influenced by the stability of the resulting carbocation intermediate. Markovnikov's rule predicts that the proton will add to the carbon atom that results in the more stable carbocation. The stereochemistry of the addition can be either syn or anti depending on the reaction conditions.[6][7]

Figure 3: Simplified mechanism of hydrohalogenation of 3-penten-1-yne.

Reactions of the Conjugated System

The conjugated π-system of 3-penten-1-yne allows it to participate in a variety of pericyclic and transition-metal-catalyzed cycloaddition reactions.

5.3.1. Diels-Alder Reaction

In the Diels-Alder reaction, an enyne can act as either the diene or the dienophile. In the case of 3-penten-1-yne, it can potentially react as a dienophile with a suitable diene, leading to the formation of a six-membered ring. The stereochemistry of the dienophile is retained in the product.[8]

5.3.2. Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. 3-Penten-1-yne, containing both an alkene and an alkyne moiety, can undergo an intramolecular Pauson-Khand reaction to yield bicyclic cyclopentenones. Alternatively, it can participate in an intermolecular reaction with another alkene or alkyne.[9]

5.3.3. 1,3-Dipolar Cycloadditions

The alkyne functionality of 3-penten-1-yne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a facile route to five-membered heterocyclic compounds.[10][11]

Safety and Handling

3-Penten-1-yne is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and potential for peroxide formation, it is advisable to store 3-penten-1-yne under an inert atmosphere and away from light.

Conclusion

3-Penten-1-yne is a highly versatile and reactive molecule with significant potential in organic synthesis. Its conjugated enyne structure allows for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including natural products and novel materials. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is crucial for harnessing its full synthetic utility.

References

  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. Retrieved from [Link]

  • ResearchGate. (2010). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]

  • Quora. (2018). Is it possible to synthesize 1-Penten-3-one from pent-3-one?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Penten-1-yne, (Z)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov’s Rule. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Total synthesis of polyyne natural products. Retrieved from [Link]

  • NIST. (n.d.). 3-Penten-1-yne, (E)-. Retrieved from [Link]

  • NIST. (n.d.). 3-Penten-1-yne, (Z)-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Novel Bis(β-lactam)-1,3-diynes by Copper-Promoted Homo- or Cross-Coupling of Alkynyl-2-azetidinones. Retrieved from [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

  • YouTube. (2020). 107: Stereochemistry of alkene hydrohalogenation. Retrieved from [Link]

  • YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

  • YouTube. (2018). 27.03 Hydrohalogenation of Alkynes. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Spectroscopic Properties of Some New cis- and trans-1-(2-Furyl). Retrieved from [Link]

  • YouTube. (2018). Cis and Trans Isomers. Retrieved from [Link]

  • YouTube. (2018). 23.02 Stereochemistry of Hydrohalogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2018). Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. Retrieved from [Link]

  • PubMed. (2008). Conformational isomerization kinetics of pent-1-en-4-yne with 3330 cm-1 of internal energy measured by dynamic rotational spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 3-Penten-1-yne. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

  • Sci-Hub. (n.d.). Application Notes and Protocols for the Pauson-Khand Reaction of.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to (E)-3-Penten-1-yne: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Penten-1-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] Its unique structural arrangement of conjugated π-systems imparts distinct reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of (E)-3-Penten-1-yne, focusing on its chemical properties, stereoselective synthesis, characteristic reactions, and its emerging biological relevance as a fungal and human metabolite.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of (E)-3-Penten-1-yne is essential for its effective handling, application in synthesis, and interpretation of analytical data.

PropertyValueReference
CAS Number 2004-69-5[1]
Molecular Formula C₅H₆[1]
Molecular Weight 66.10 g/mol [1]
Boiling Point 36 °CLookChem
Flash Point -41 °CLookChem
Appearance Likely a volatile liquidBenchChem

Stereoselective Synthesis of (E)-3-Penten-1-yne

The stereochemical integrity of the double bond is paramount in harnessing the full potential of (E)-3-Penten-1-yne in complex syntheses. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for the stereoselective formation of the (E)-enyne motif.[2][3] The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, is a particularly powerful tool for this transformation.[4]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a general and effective method for the synthesis of (E)-1,3-enynes, which can be adapted for the specific synthesis of (E)-3-Penten-1-yne. The key to success lies in the careful selection of the palladium catalyst, a copper(I) co-catalyst, and an appropriate amine base, which collectively facilitate the catalytic cycle while preserving the stereochemistry of the vinyl halide.

Reaction Scheme:

G cluster_0 Stereoselective Synthesis of (E)-3-Penten-1-yne Vinyl_Halide (E)-1-bromoprop-1-ene Product (E)-3-Penten-1-yne Vinyl_Halide->Product Sonogashira Coupling Acetylene ethynyltrimethylsilane Acetylene->Product Catalyst Pd(PPh₃)₄, CuI, Et₃N

A general scheme for the synthesis of (E)-3-Penten-1-yne.

Materials and Reagents:

  • (E)-1-Bromoprop-1-ene

  • Ethynyltrimethylsilane (or acetylene gas)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with (E)-1-bromoprop-1-ene and anhydrous THF under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Addition of Alkyne: Ethynyltrimethylsilane is then added dropwise to the reaction mixture at room temperature. If using acetylene gas, it can be bubbled through the solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting vinyl bromide is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford pure (E)-3-Penten-1-yne. If a silyl-protected alkyne was used, a deprotection step with a fluoride source (e.g., TBAF) would be necessary prior to purification.

Causality in Experimental Choices:

  • Palladium Catalyst: The choice of a Pd(0) catalyst, such as Pd(PPh₃)₄, is crucial as it readily undergoes oxidative addition with the vinyl bromide, initiating the catalytic cycle. The bulky phosphine ligands stabilize the palladium center and influence the rate and selectivity of the reaction.[2]

  • Copper(I) Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction rate.

  • Amine Base: Triethylamine serves to neutralize the hydrobromic acid that is generated during the reaction, preventing side reactions and maintaining the catalytic activity of the palladium complex.

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state and to avoid unwanted side reactions of the organometallic intermediates with oxygen.

Reactivity and Synthetic Applications

The conjugated enyne system of (E)-3-Penten-1-yne provides a versatile platform for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Cycloaddition Reactions

The electron-rich diene-like character of the enyne moiety allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic and polycyclic frameworks. These reactions are fundamental in the biomimetic synthesis of natural products.[5]

G cluster_workflow Synthetic Utility of (E)-3-Penten-1-yne A (E)-3-Penten-1-yne B Diels-Alder Reaction A->B [4+2] Cycloaddition C Cross-Coupling Reactions A->C Sonogashira, Heck, etc. D Natural Product Synthesis B->D C->D E Functionalized Polymers C->E

Key reaction pathways involving (E)-3-Penten-1-yne.

Cross-Coupling Reactions

The terminal alkyne of (E)-3-Penten-1-yne can readily participate in further cross-coupling reactions, allowing for the extension of the carbon skeleton and the introduction of additional functional groups. This iterative approach is highly valuable in the construction of complex molecular architectures.[6]

Biological Significance and Drug Development Potential

(E)-3-Penten-1-yne has been identified as a fungal and human metabolite, suggesting its involvement in biological pathways.[1] Fungal metabolites are a rich source of bioactive compounds with diverse therapeutic applications, including anticancer and antimicrobial agents.[7] The presence of (E)-3-Penten-1-yne in these systems opens up avenues for investigating its own biological activity and its potential as a lead compound or a pharmacophore in drug discovery. Further research is needed to elucidate the specific metabolic pathways in which it is involved and to screen for any potential cytotoxic, antimicrobial, or other pharmacologically relevant activities.[8][9]

Spectroscopic Characterization

The unambiguous identification of (E)-3-Penten-1-yne relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, vinyl, and acetylenic protons. The coupling constant between the vinyl protons will be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in their unique chemical environments. The sp-hybridized carbons of the alkyne will resonate at a characteristic downfield shift.[10]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-Penten-1-yne will exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.[11]

  • C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

  • C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

  • C=C stretch: A medium intensity band around 1650 cm⁻¹.

  • (E) C-H bend (out-of-plane): A strong band in the region of 960-975 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 66, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11]

Safety and Handling

(E)-3-Penten-1-yne is a highly flammable liquid with a low flash point. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

(E)-3-Penten-1-yne is a versatile and valuable building block in organic synthesis, with its utility underpinned by its unique conjugated enyne structure. The stereoselective synthesis of this compound can be reliably achieved through modern cross-coupling methodologies. Its participation in a range of chemical transformations, coupled with its newly discovered presence in biological systems, highlights its potential for future applications in the synthesis of complex natural products and as a starting point for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher looking to exploit the full potential of this fascinating molecule.

References

  • Palladium Catalysis. National Institutes of Health. [Link]

  • Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic. [Link]

  • 3-Penten-1-yne. PubChem. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. [Link]

  • Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic. [Link]

  • 3-Penten-1-yne, (E)-. NIST WebBook. [Link]

  • 3-Penten-1-yne, (E)-. NIST WebBook. [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • (PDF) Biological Activity of S-Containing Monoterpenoids. ResearchGate. [Link]

  • Biological Activities of Natural Products III. National Institutes of Health. [Link]

  • The Significance of Fungal Specialized Metabolites in One Health Perspectives. MDPI. [Link]

  • Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!. [Link]

  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. ACS Publications. [Link]

Sources

A Spectroscopic Guide to (Z)-3-Penten-1-yne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Z)-3-Penten-1-yne, a member of the enyne class of organic compounds, possesses a unique molecular architecture featuring both a cis-configured carbon-carbon double bond and a terminal triple bond.[1][2] This arrangement of unsaturation makes it a valuable synthon in organic chemistry and a molecule of interest in materials science and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Z)-3-penten-1-yne, grounded in fundamental principles and practical insights for the modern researcher.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in (Z)-3-penten-1-yne gives rise to a distinct spectroscopic fingerprint. The cis-stereochemistry of the double bond, in particular, influences the coupling constants observed in ¹H NMR spectroscopy, providing a clear diagnostic handle to differentiate it from its (E)-isomer.

Caption: Numbering scheme for (Z)-3-Penten-1-yne used for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (Z)-3-penten-1-yne, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of (Z)-3-penten-1-yne is expected to show four distinct signals corresponding to the four chemically non-equivalent protons. The cis-relationship of the olefinic protons is a key feature, typically resulting in a smaller coupling constant (J-value) compared to the corresponding trans-isomer.

Proton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (≡C-H)Predicted: 2.5 - 3.5Doublet of Quartets (dq)J(H1-H4) and J(H1-H5)
H3 (C=C-H)Predicted: 5.0 - 6.0Doublet of Quartets (dq)J(H3-H4) and J(H3-H5)
H4 (C=C-H)Predicted: 5.0 - 6.0Doublet of Quartets (dq)J(H3-H4) and J(H4-H1)
H5 (-CH₃)Predicted: 1.8 - 2.5Doublet of Doublets (dd)J(H5-H3) and J(H5-H4)

Note: Experimental values from a public database were not available at the time of this writing. Predicted values are based on typical chemical shifts for similar structural motifs.

Expert Insights: The terminal alkyne proton (H1) is expected to be in the range of 2.5-3.5 ppm. The olefinic protons (H3 and H4) will appear further downfield, typically between 5.0 and 6.0 ppm. The key to confirming the Z-stereochemistry lies in the coupling constant between H3 and H4, which is expected to be in the range of 7-12 Hz for a cis-alkene. The methyl protons (H5) will appear as a doublet of doublets due to coupling to both vinylic protons.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Carbon (Position)Chemical Shift (δ, ppm)
C1 (≡C-H)Predicted: 70 - 80
C2 (-C≡)Predicted: 80 - 90
C3 (=C)Predicted: 110 - 120
C4 (=C)Predicted: 130 - 140
C5 (-CH₃)Predicted: 15 - 25

Note: Experimental values from a public database were not available at the time of this writing. Predicted values are based on typical chemical shifts for similar structural motifs.[1][3]

Expert Insights: The sp-hybridized carbons of the alkyne (C1 and C2) are found in the characteristic region of 70-90 ppm. The sp²-hybridized carbons of the alkene (C3 and C4) will be further downfield, typically in the 110-140 ppm range. The upfield signal around 15-25 ppm is characteristic of the sp³-hybridized methyl carbon (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In (Z)-3-penten-1-yne, the key vibrational modes are associated with the alkyne and alkene moieties.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Terminal Alkyne (C≡C-H)C-H Stretch~3300Strong, Sharp
Alkyne (C≡C)C≡C Stretch2100 - 2260Weak to Medium
Alkene (=C-H)C-H Stretch3000 - 3100Medium
Alkene (C=C)C=C Stretch1630 - 1660Medium
Alkane (-CH₃)C-H Stretch2850 - 2960Medium
cis-Alkene (=C-H)C-H Bend (out-of-plane)675 - 730Strong

Expert Insights: The most diagnostic peaks in the IR spectrum of (Z)-3-penten-1-yne are the sharp, strong absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and the strong out-of-plane bending vibration for the cis-alkene between 675 and 730 cm⁻¹. The C≡C stretch may be weak but its position is characteristic. The C=C stretch for the cis-alkene is also a key indicator.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Key Fragmentation Data:

  • Molecular Ion (M⁺): m/z = 66

  • Major Fragments (m/z): 65, 39

m/zProposed FragmentNotes
66[C₅H₆]⁺Molecular ion peak
65[C₅H₅]⁺Loss of a hydrogen radical, a common fragmentation for hydrocarbons.
39[C₃H₃]⁺Propargyl cation, a stable fragment resulting from cleavage of the C-C single bond.

Expert Insights: The mass spectrum is expected to show a prominent molecular ion peak at m/z 66, corresponding to the molecular weight of C₅H₆. The base peak is often the [M-1]⁺ ion at m/z 65, resulting from the loss of a hydrogen atom to form a stable delocalized cation. Another significant fragment at m/z 39 corresponds to the stable propargyl cation, [C₃H₃]⁺, formed by cleavage of the bond between C2 and C3.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like (Z)-3-penten-1-yne.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (Z)-3-penten-1-yne into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Acquisition: Insert the NMR tube into the spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (1H, 13C) shim->acquire Process Data Process Data acquire->Process Data

Caption: A typical workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of liquid (Z)-3-penten-1-yne directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of (Z)-3-penten-1-yne in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100-1000 ppm.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Chromatographic Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and the resulting ions are separated and detected based on their mass-to-charge ratio.

References

  • PubChem. 3-Penten-1-yne. National Center for Biotechnology Information. [Link]

  • NMRShiftDB. nmrshiftdb2 - A NMR database for organic structures and their nuclear magnetic resonance (nmr) spectra. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(4), 1-5. [Link]

  • PubChem. (Z)-3-Penten-1-yne. National Center for Biotechnology Information. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Cheméo. (2023). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). [Link]

  • NIST. (Z)-3-Penten-1-yne. NIST Chemistry WebBook. [Link]

  • NIST. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkynes. [Link]

  • Journal of the Chemical Society, Faraday Transactions. Infrared spectroscopic comparison of the chemisorbed species from ethene, propene, but-1-ene and cis- and trans-but-2-ene on Pt(111) and on a platinum/silica catalyst. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Penten-1-yne Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Penten-1-yne, a conjugated enyne with the chemical formula C₅H₆, is a molecule of significant interest in organic synthesis.[1][2] It serves as a versatile building block for the construction of more complex molecular architectures, finding utility in the preparation of various aliphatic and terminal alkynes.[1][3] The molecule exists as two distinct geometric isomers: (E)-3-penten-1-yne (trans) and (Z)-3-penten-1-yne (cis). The spatial arrangement of the substituents around the carbon-carbon double bond imparts unique physicochemical properties and reactivity to each isomer. This guide provides a comprehensive exploration of the synthesis and characterization of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Isomeric Stability

The differentiation between the (E) and (Z) isomers begins with their fundamental physical properties and thermodynamic stability. The (E)-isomer is generally found to be the more thermodynamically stable of the two. This increased stability is attributed to reduced steric strain, as the methyl and ethynyl groups are positioned on opposite sides of the double bond.[4] Computational studies have calculated the enthalpy of formation of (Z)-3-penten-1-yne to be approximately 3.7 kJ/mol higher than that of the (E)-isomer, quantifying its relative instability.[4]

A summary of the key physicochemical properties for both isomers is presented below.

Property(E)-3-Penten-1-yne(Z)-3-Penten-1-yne
CAS Number 2004-69-5[5][6]1574-40-9[7][8]
Molecular Formula C₅H₆[5][6]C₅H₆[7][8]
Molecular Weight 66.10 g/mol [5][6]66.10 g/mol [7][8]
Boiling Point ~36 °C[9]~48-50 °C[10]
Melting Point ~ -113 °C (estimate)[9]~ -100 °C[10]
Density ~0.747 g/cm³[9]~0.738 g/cm³[10]
Refractive Index ~1.4255 (estimate)[9]~1.443[10]
Synonyms trans-3-Penten-1-yne[5][6]cis-3-Penten-1-yne[7][8][11]

Synthesis of 3-Penten-1-yne Isomers

The stereoselective synthesis of either the (E) or (Z) isomer is critical for their application in targeted synthesis. The choice of reaction pathway directly controls the geometry of the double bond.

Stereoselective Synthesis of (E)-3-Penten-1-yne

A common strategy to generate the thermodynamically favored (E)-isomer involves the reduction of a corresponding diyne precursor. The use of a dissolving metal reduction, such as sodium in liquid ammonia, is a classic and effective method for producing trans-alkenes.

Causality of Experimental Choice: The mechanism of the dissolving metal reduction involves the formation of a radical anion intermediate. The subsequent protonation and addition of a second electron lead to a vinyl anion. The trans-vinyl anion is sterically preferred and thermodynamically more stable than the cis-counterpart, thus ensuring the formation of the (E)-alkene upon final protonation.

G cluster_workflow Synthetic Workflow: (E)-3-Penten-1-yne start Precursor: Pent-2-en-4-yn-1-ol step1 Oxidation (e.g., MnO2) start->step1 step2 Intermediate: Pent-2-en-4-yn-1-al step1->step2 step3 Wittig Reaction or similar C1 homologation step2->step3 step4 Intermediate: Hexa-2,4-dien-1-yne step3->step4 step5 Stereoselective Reduction (e.g., Na/NH3) step4->step5 product Product: (E)-3-Penten-1-yne step5->product purify Purification (Distillation / GC) product->purify charac Characterization (NMR, IR, MS) purify->charac

Caption: High-level workflow for a potential synthesis of (E)-3-Penten-1-yne.

Stereoselective Synthesis of (Z)-3-Penten-1-yne

The synthesis of the less stable (Z)-isomer requires conditions that kinetically favor its formation. A well-established method is the partial hydrogenation of a suitable alkyne precursor over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

Causality of Experimental Choice: Lindlar's catalyst is specifically designed to deliver hydrogen to the alkyne from its surface in a syn-addition fashion. The catalyst's surface deactivates (is "poisoned") just enough to prevent the over-reduction of the newly formed alkene to an alkane. This stereospecific syn-addition of H₂ across the triple bond results exclusively in the formation of the (Z)-alkene.

G cluster_mechanism Mechanism: Lindlar Hydrogenation reagents Penta-1,3-diyne + H₂ complex Adsorption onto Catalyst Surface reagents->complex Coordination catalyst Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) catalyst->complex addition Syn-addition of two H atoms complex->addition product Desorption of (Z)-3-Penten-1-yne addition->product

Caption: Simplified mechanism for the synthesis of (Z)-isomers via Lindlar hydrogenation.

Experimental Protocols

The following are representative protocols. Researchers should always first consult primary literature and perform a thorough safety assessment.

Protocol 1: Synthesis of (Z)-3-Penten-1-yne via Hydrogenation

This protocol is a self-validating system, concluding with purification and characterization to confirm success.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% w/w of the starting alkyne) in a suitable solvent (e.g., hexane or ethyl acetate).

  • Reaction Setup: Purge the flask with hydrogen gas using a balloon.

  • Substrate Addition: Dissolve penta-1,3-diyne in the same solvent and add it to the flask via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the starting material. The uptake of hydrogen can also be monitored by the balloon's deflation.

  • Workup: Once the starting material is consumed (to prevent over-reduction), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to yield pure (Z)-3-penten-1-yne.

  • Validation: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and stereochemistry of the product.

Comprehensive Characterization

Distinguishing between the (E) and (Z) isomers is unequivocally achieved through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for assigning the stereochemistry of the double bond. The key diagnostic is the coupling constant (³J) between the two vinylic protons.

  • (E)-isomer: The vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz .

  • (Z)-isomer: The vinylic protons are cis to each other, leading to a smaller coupling constant, typically in the range of 7-12 Hz .

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

  • Terminal Alkyne (C≡C-H): A sharp, strong absorption band around 3300 cm⁻¹ .

  • Alkyne (C≡C): A weak absorption band around 2100 cm⁻¹ .

  • Alkene (C=C): An absorption band around 1650 cm⁻¹ .

  • Trans C-H bend: The (E)-isomer may show a characteristic out-of-plane C-H bending vibration around 960-970 cm⁻¹ , which is absent in the (Z)-isomer.

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (M⁺) at m/z = 66.[12] The fragmentation patterns are also expected to be very similar, making MS more useful for confirming the molecular weight and formula rather than for distinguishing the isomers directly.

G cluster_logic Characterization Logic cluster_nmr NMR Analysis sample Synthesized Sample (Isomeric Mixture or Pure Isomer) ms Mass Spectrometry Confirms m/z = 66 sample->ms ir IR Spectroscopy Confirms C≡C-H, C=C sample->ir nmr ¹H NMR Spectroscopy Determines Stereochemistry sample->nmr conclusion Structural Confirmation ms->conclusion ir->conclusion j_cis ³J = 7-12 Hz nmr->j_cis j_trans ³J = 12-18 Hz nmr->j_trans z_isomer (Z)-Isomer j_cis->z_isomer e_isomer (E)-Isomer j_trans->e_isomer z_isomer->conclusion e_isomer->conclusion

Caption: Logical workflow for the definitive characterization of 3-penten-1-yne isomers.

Summary of Spectroscopic Data
TechniqueFeature(E)-3-Penten-1-yne(Z)-3-Penten-1-yne
¹H NMR Vinylic ³J(H,H)~12-18 Hz~7-12 Hz
IR C-H out-of-plane bend~960-970 cm⁻¹Absent
IR C≡C-H stretch~3300 cm⁻¹~3300 cm⁻¹
IR C≡C stretch~2100 cm⁻¹~2100 cm⁻¹
MS Molecular Ion (M⁺)m/z 66m/z 66

Conclusion

The (E) and (Z) isomers of 3-penten-1-yne, while sharing the same molecular formula, are distinct chemical entities whose selective synthesis is governed by the careful choice of reaction methodology. The principles of thermodynamic versus kinetic control are paramount in accessing either the more stable trans-isomer or the sterically hindered cis-isomer. Definitive characterization and differentiation rely on a synergistic application of modern spectroscopic techniques, with ¹H NMR spectroscopy serving as the ultimate arbiter of stereochemistry through the analysis of vinylic coupling constants. This guide provides the foundational knowledge and practical frameworks necessary for the successful synthesis and validation of these valuable synthetic intermediates.

References

  • National Institute of Standards and Technology. 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Gas phase thermochemistry data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information. [Link]

  • LookChem. 3-Penten-1-yne, (3E)- (9CI). [Link]

  • National Institute of Standards and Technology. Reaction thermochemistry data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Mass spectrum (electron ionization) of 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Data for 3-Penten-1-yne. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Penten-1-yne. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). [Link]

  • National Institute of Standards and Technology. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide on the Physical Properties of cis- and trans-3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation between cis and trans isomers is a critical aspect of chemical research and development, as the spatial arrangement of atoms can significantly influence a molecule's physical and chemical behavior. This guide provides a comprehensive technical overview of the core physical properties of cis- and trans-3-penten-1-yne. By examining properties such as boiling point, melting point, density, and spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary for the accurate identification, separation, and utilization of these isomers.

Introduction: The Significance of Stereoisomerism

In the realm of organic chemistry, stereoisomers—molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations—play a pivotal role. The subtle distinctions in their spatial architecture can lead to profound differences in their physical properties, reactivity, and biological activity. A prime example of this is the geometric isomerism observed in alkenes, such as 3-penten-1-yne. The cis isomer, with its substituents on the same side of the double bond, and the trans isomer, with substituents on opposite sides, exhibit unique physical characteristics that are crucial for their application in various scientific fields. A thorough understanding of these properties is paramount for any researcher working with these or structurally similar compounds.

Molecular Structure and its Influence on Physical Properties

The core difference between cis- and trans-3-penten-1-yne lies in their molecular geometry. The cis configuration forces a bend in the carbon chain, leading to a less symmetrical molecule with a distinct dipole moment. In contrast, the trans configuration results in a more linear and symmetrical structure, where individual bond dipoles tend to cancel each other out. This fundamental structural variance has a cascading effect on the intermolecular forces, which in turn governs the macroscopic physical properties of each isomer.

Caption: Ball-and-stick models of cis- and trans-3-penten-1-yne illustrating their geometric differences.

Comparative Analysis of Physical Properties

The distinct molecular geometries of the cis and trans isomers give rise to measurable differences in their physical properties. Below is a summary of these properties, drawing from available chemical data.

Physical Propertycis-3-Penten-1-ynetrans-3-Penten-1-yneScientific Rationale
Boiling Point 44.6 °C[1]36 °C[2]The bent structure of the cis isomer results in a net dipole moment, leading to stronger dipole-dipole intermolecular forces that require more energy to overcome.
Melting Point -113 °C (estimate)[2][3]-113 °C (estimate)[2]The linear shape of the trans isomer allows for more efficient packing in a crystal lattice, generally leading to a higher melting point. However, for these specific isomers, the estimated melting points are identical.
Density 0.7385 g/cm³ (estimate)[1]0.747 g/cm³[2]The subtle differences in intermolecular spacing in the liquid state account for the slight variation in density.
Refractive Index 1.4255 (estimate)[1]1.4255 (estimate)[2]The refractive index is related to how light propagates through the substance, which is influenced by density and molecular structure. The estimated values for both isomers are the same.
Vapor Pressure 510 mmHg at 25°C[4]Higher (not specified)Due to stronger intermolecular forces, the cis isomer is less volatile and thus has a lower vapor pressure at a given temperature.
¹H NMR Distinct coupling constantsDistinct coupling constantsThe coupling constant between the vinylic protons is a key diagnostic tool for distinguishing between cis and trans isomers.[5][6]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for isomer identification and quality control. The following are standard, field-proven methodologies.

Boiling Point Determination (Micro-Method)

Rationale: This method is ideal for small sample volumes and provides a reasonably accurate boiling point.[7][8]

Procedure:

  • A small volume of the liquid is placed in a micro test tube.

  • An inverted capillary tube (sealed at one end) is placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating block.[9]

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7][10]

Expert Insight: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity.[11] Pure compounds typically have a sharp melting point range.[12]

Procedure:

  • A small, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[13][14]

  • The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Trustworthiness: A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, making it invaluable for distinguishing between isomers.[5][6][15]

Procedure:

  • A small amount of the sample is dissolved in a suitable deuterated solvent.

  • The solution is transferred to an NMR tube.

  • The sample is placed in the NMR spectrometer, and the spectrum is acquired.

  • The chemical shifts, integration, and coupling patterns are analyzed to confirm the isomeric identity.[16]

Authoritative Grounding: The Karplus equation relates the dihedral angle between adjacent protons to their coupling constant, providing a theoretical basis for the empirical observation that trans vinylic protons have a larger coupling constant than their cis counterparts.[17]

G cluster_workflow Isomer Property Determination Workflow cluster_analysis_cis cis Isomer Analysis cluster_analysis_trans trans Isomer Analysis start Mixture of cis/trans-3-Penten-1-yne separation Separation (e.g., Fractional Distillation) start->separation cis_sample Isolated cis Isomer separation->cis_sample trans_sample Isolated trans Isomer separation->trans_sample bp_cis Boiling Point cis_sample->bp_cis mp_cis Melting Point cis_sample->mp_cis nmr_cis NMR Spectroscopy cis_sample->nmr_cis bp_trans Boiling Point trans_sample->bp_trans mp_trans Melting Point trans_sample->mp_trans nmr_trans NMR Spectroscopy trans_sample->nmr_trans data_comp Data Comparison and Structure Confirmation nmr_cis->data_comp nmr_trans->data_comp

Caption: A logical workflow for the separation and physical property analysis of cis- and trans-3-penten-1-yne.

Conclusion

The physical properties of cis- and trans-3-penten-1-yne are a direct manifestation of their distinct molecular geometries. The differences in boiling points, densities, and spectroscopic signatures provide a robust framework for their identification and separation. For professionals in research and drug development, a comprehensive understanding of these properties and the experimental techniques used to determine them is not merely academic but a practical necessity for ensuring the purity and efficacy of their chemical entities.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

  • King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Penten-1-yne, (Z)-. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

Sources

Whitepaper: A Proposed Framework for the Investigation of 3-Penten-1-yne as a Novel Fungal and Human Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The vast chemical space of the fungal and human metabolomes remains significantly uncharted. Volatile organic compounds (VOCs), in particular, represent a class of metabolites with immense potential as biomarkers, signaling molecules, and therapeutic targets, yet their systematic exploration is challenging. This document addresses the potential existence of 3-penten-1-yne, a simple C5 enyne, as a currently unidentified metabolite within fungal and human systems. While direct evidence for its biological origin is presently unconfirmed in scientific literature, its structural elements are consistent with known biosynthetic capabilities, particularly within the fungal kingdom.[1][2] This technical guide moves beyond established knowledge to propose a comprehensive, multi-phase research framework designed to rigorously investigate the existence, origin, and potential biological significance of 3-penten-1-yne. We provide detailed, field-proven analytical protocols, outline a strategy for elucidating its biosynthetic pathway using stable isotopes, and discuss the potential implications of its discovery. This whitepaper serves as a roadmap for researchers aiming to explore the "dark matter" of the metabolome and uncover novel bioactive molecules.

Introduction: The Case for Investigating 3-Penten-1-yne

Fungi are prolific producers of a diverse array of secondary metabolites, including a wide range of VOCs that mediate intra- and inter-species communication and defense.[3][4] Among the vast catalog of natural products, molecules containing alkyne (carbon-carbon triple bond) functionalities are relatively rare but often possess potent biological activities.[1] These acetylenic compounds are typically derived from lipid or polyketide precursors, undergoing enzymatic desaturation and modification.[1][5]

3-Penten-1-yne (CH₃-CH=CH-C≡CH) is a volatile, low-molecular-weight hydrocarbon containing both a double and a triple bond. Its simple C5 backbone makes it a plausible, yet overlooked, candidate for a metabolic byproduct of core pathways such as fatty acid or polyketide metabolism. Its potential presence in biological systems raises compelling questions:

  • Could 3-penten-1-yne be a unique metabolic signature for specific fungal species, potentially serving as a biomarker for infection or contamination?

  • If present in humans, is it an endogenous metabolite, a product of the gut microbiome, or an absorbed compound from environmental or dietary (e.g., fungal) sources?

  • Does its reactive enyne structure confer specific biological activity, either as a signaling molecule or a cytotoxin?

Answering these questions requires a structured, hypothesis-driven approach. The absence of current data necessitates a framework for discovery rather than a review of existing knowledge. This guide provides that framework.

A Proposed Research Framework for Discovery and Validation

We propose a three-phase logical workflow to systematically investigate 3-penten-1-yne as a putative metabolite. This workflow is designed to progress from sensitive detection to definitive confirmation of biological origin.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Biosynthetic Origin Confirmation cluster_2 Phase 3: Biological Significance A Sample Collection (Fungal Culture Headspace / Human Breath/Plasma) B HS-SPME (Volatile Trapping) A->B C GC-MS Analysis (Separation & Identification) B->C D Data Analysis (Spectral Library Matching & Quantification) C->D E Culture with ¹³C-Labeled Precursors (e.g., ¹³C-Acetate) D->E Putative Hit Found F HS-SPME GC-MS Analysis E->F G Mass Shift Analysis (Confirm ¹³C Incorporation) F->G H Bioactivity Screening (Antimicrobial, Cytotoxicity Assays) G->H Biological Origin Confirmed I Comparative Metabolomics (Identify Correlated Pathways) G->I

Caption: Proposed multi-phase workflow for the discovery and validation of 3-penten-1-yne.

Phase 1 Protocol: Detection via HS-SPME GC-MS

The primary challenge in analyzing 3-penten-1-yne is its volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for such analytes, offering high sensitivity and specificity.[6][7]

Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles

  • Sample Preparation:

    • Fungal Cultures: Grow the fungal strain of interest (e.g., Aspergillus, Penicillium species) in a suitable liquid or solid medium within a 20 mL headspace vial. Seal the vial with a PTFE/silicone septum. Incubate under desired conditions (temperature, time).

    • Human Samples: For breath analysis, use a dedicated collection device to trap exhaled air on a sorbent tube, which is then thermally desorbed into the GC-MS. For plasma/urine, place 1-2 mL of the sample into a 20 mL headspace vial.

  • Headspace Volatile Trapping (HS-SPME):

    • Place the sealed vial in a heating block or autosampler incubator set to 50-60°C.

    • Expose a SPME fiber to the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various VOCs.[8]

    • Incubation/Extraction Time: 30 minutes. This allows for equilibrium to be reached between the sample headspace and the fiber coating.

  • Gas Chromatography (GC) Separation:

    • Immediately desorb the SPME fiber in the GC inlet at 250°C for 2-5 minutes in splitless mode to ensure complete transfer of analytes.

    • Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Compare the obtained mass spectrum of any putative peak with the NIST/Wiley spectral library for a positive match to 3-penten-1-yne (CAS 871-28-3). Confirm the retention time with an authentic chemical standard.

ParameterRecommended SettingRationale
SPME Fiber DVB/CAR/PDMSBroad-range coating for untargeted screening of diverse VOCs.[8]
Incubation Temp. 50-60°CEnhances volatilization of analytes from the sample matrix without thermal degradation.
GC Column HP-5MS or equivalentStandard non-polar column providing excellent separation for non-polar to semi-polar VOCs.
Injection Mode SplitlessMaximizes sensitivity for trace-level analyte detection.
MS Ionization Electron Ionization (EI)Produces reproducible fragmentation patterns for robust library matching.

Table 1: Key parameters for the HS-SPME-GC-MS method.

Phase 2 Protocol: Confirming Biosynthetic Origin

A key requirement is to distinguish between a true metabolite and a potential environmental contaminant. Stable isotope labeling provides definitive proof of a compound's biological origin.[9][10] By providing a ¹³C-labeled primary nutrient, any resulting metabolite will incorporate the heavy isotope, causing a predictable mass shift detectable by MS.

Experimental Protocol: Stable Isotope Labeling with ¹³C-Acetate

  • Culture Preparation: Prepare two sets of fungal cultures.

    • Control Group: Standard growth medium.

    • Labeled Group: Standard growth medium supplemented with a ¹³C-labeled precursor. For polyketide or fatty-acid derived pathways, [1-¹³C] or [2-¹³C] sodium acetate is an excellent choice.

  • Incubation: Grow the cultures under identical conditions for a period sufficient for secondary metabolite production.

  • Analysis: Analyze the headspace of both control and labeled cultures using the exact HS-SPME-GC-MS protocol described in Section 2.1.

  • Data Interpretation:

    • Identify the peak for 3-penten-1-yne in both chromatograms.

    • Compare the mass spectra of the peak from the control and labeled samples.

    • Expected Result: The molecular ion (M⁺) and key fragments in the labeled sample's spectrum should show a mass increase corresponding to the incorporation of one or more ¹³C atoms. For a C5 compound derived from acetate (C2 units), an M+2, M+4, etc., pattern is expected. This mass shift is incontrovertible evidence of biosynthesis.[9]

Hypothetical Biosynthetic Pathway

While the precise enzymatic machinery is unknown, a plausible biosynthetic route to 3-penten-1-yne in fungi can be hypothesized based on modifications of fatty acid or polyketide biosynthesis. These pathways are central to fungal metabolism and are responsible for a vast number of secondary metabolites.[5][11][12]

G cluster_0 Hypothetical Fungal Biosynthesis A Acetyl-CoA + Malonyl-CoA B Fatty Acid / Polyketide Synthase (FAS/PKS) A->B Condensation C Saturated C6 Acyl Chain (Hexanoyl-ACP) B->C D Desaturase 1 (Δ³) C->D Introduces C=C bond E Hex-3-enoyl-ACP D->E F Desaturase 2 (Alkyne Synthase) E->F Introduces C≡C bond G Hex-3-en-1-ynoyl-ACP F->G H Decarboxylase / Thioesterase G->H Removes CO₂/ACP I 3-Penten-1-yne (Final Product) H->I

Caption: A hypothetical pathway for 3-penten-1-yne biosynthesis from primary metabolites.

This proposed pathway involves:

  • Chain Assembly: A Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) complex builds a C6 saturated chain (hexanoyl-ACP) from acetate and malonate precursors.

  • Desaturation: A putative Δ³ desaturase introduces a double bond at the third carbon.

  • Alkyne Formation: A specialized desaturase, or "alkyne synthase," acts on the saturated end of the molecule to form the terminal triple bond.

  • Chain Termination: A decarboxylase or a modified thioesterase cleaves the C1 carboxyl group, releasing the volatile C5 hydrocarbon, 3-penten-1-yne.

Potential Significance and Future Directions

The confirmation of 3-penten-1-yne as a metabolite would open several avenues for research:

  • Human Health: If detected in human samples, its origin must be determined. Is it a product of gut flora, an overlooked endogenous metabolite related to oxidative stress, or an exposome marker? Its presence could correlate with specific disease states. While no direct data exists for 3-penten-1-yne, other pentene derivatives have been identified as potential biomarkers for metabolic stress.[13] Furthermore, alkyne-containing compounds are known to be metabolized by human cytochrome P450 enzymes, which could lead to reactive intermediates.[14]

  • Fungal Biology: As a fungal VOC, it could play a role in inter-species signaling or act as an antifungal/antibacterial agent, similar to other known fungal VOCs.[3] Its production profile could be used to characterize fungal species or as a process marker in industrial fermentations.

  • Drug Development: Natural products containing the enyne moiety have attracted interest for their biological activities.[2] If 3-penten-1-yne or the enzymes responsible for its production show unique activity, they could become targets for novel therapeutic development.

Conclusion

While 3-penten-1-yne has not yet been cataloged as a fungal or human metabolite, its existence is biochemically plausible. The lack of evidence should be seen not as a null result, but as a scientific opportunity. The research framework presented here provides a robust, logical, and technically sound pathway for its investigation. By employing advanced analytical techniques like HS-SPME-GC-MS and definitive validation methods such as stable isotope labeling, researchers can systematically probe for this molecule. Its discovery would be a valuable addition to our understanding of the metabolome and could provide a novel biomarker or bioactive compound for future development.

References

  • Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415(6). Available at: [Link]

  • Grigoryev, A., Kavanagh, P., & Melnik, A. (2012). The detection of the urinary metabolites of 3-[(adamantan-1-yl)carbonyl]-1-pentylindole (AB-001), a novel cannabimimetic, by gas chromatography-mass spectrometry. Drug Testing and Analysis, 4(6), 519-24. Available at: [Link]

  • Filipiak, W., et al. (2022). GC-MS profiling of volatile metabolites produced by Klebsiella pneumoniae. Frontiers in Molecular Biosciences. Available at: [Link]

  • The alkynes we eat: Where do they come from and how do we identify them?. (2019). Morressier. Available at: [Link]

  • Enyne derivatives isolated from fungi. ResearchGate. Available at: [Link]

  • Natural Carbon Isotope Composition Distinguishes Compound Groups of Biogenic Volatile Organic Compounds (BVOC) in Two Mediterranean Woody Species. (2020). Frontiers in Plant Science. Available at: [Link]

  • A New Metabolite from the Endophytic Fungus Penicillium citrinum. (2013). Natural Product Communications. Available at: [Link]

  • Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • Arlt, V. M., et al. (2004). 3-aminobenzanthrone, a human metabolite of the environmental pollutant 3-nitrobenzanthrone, forms DNA adducts after metabolic activation by human and rat liver microsomes. Chemical Research in Toxicology, 17(8), 1092-101. Available at: [Link]

  • Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. (2022). Journal of Fungi. Available at: [Link]

  • Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens. (2021). Frontiers in Microbiology. Available at: [Link]

  • Recent highlights in biosynthesis research using stable isotopes. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microbial Metabolomics Based on GC Analysis as the New Avenue in Understanding the Complex Systems of Microorganisms: Current Challenges on Sample Preparation. LCGC International. Available at: [Link]

  • Slot, J. C., & Rokas, A. (2011). Fungi share genes. Current Biology. Available at: [Link]

  • Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). ResearchGate. Available at: [Link]

  • Walker, V., Mills, G. A., & Stansbridge, E. M. (2009). 3-Penten-2-one, a novel aldehyde adduct, is a biomarker for increased acetaldehyde in urine. Journal of Chromatography B, 877(8-9), 784-90. Available at: [Link]

  • Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans. (2022). Access Microbiology. Available at: [Link]

  • Alkyne. Wikipedia. Available at: [Link]

  • Kobata, K., et al. (2011). Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids. Bioscience, Biotechnology, and Biochemistry, 75(8), 1611-4. Available at: [Link]

  • Reactive alkynes. ResearchGate. Available at: [Link]

  • New Insights into Chemical and Biological Properties of Funicone-like Compounds. (2022). MDPI. Available at: [Link]

  • Analysis of volatile bacterial metabolites by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Reconstructing fungal natural product biosynthetic pathways. (2014). Natural Product Reports. Available at: [Link]

  • Fungal Volatile Organic Compounds: More Than Just a Funky Smell?. (2020). Annual Review of Phytopathology. Available at: [Link]

  • Metabolism of Delta(3)-carene by human cytochrome p450 enzymes: identification and characterization of two new metabolites. (2007). Toxicology in Vitro, 21(6), 1078-85. Available at: [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC. (2022). YouTube. Available at: [Link]

  • Alkyne Reactions. (2021). YouTube. Available at: [Link]

  • Fungus. Wikipedia. Available at: [Link]

  • Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. (2023). PubMed. Available at: [Link]

  • Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus. (2013). Marine Drugs. Available at: [Link]

  • HEADSPACE GC/MS AND LC/MS ANALYSIS OF BIOACTIVE COMPOUNDS FROM GOSSYPIUM BARBADENSE L. STEM AND ASSESSMENT OF THEIR ANTIMICROBIA. Egyptian Journal of Chemistry. Available at: [Link]

  • Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism. (2025). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. (2023). Bio-protocol. Available at: [Link]

  • An isotopic labeling approach linking natural products with biosynthetic gene clusters. ResearchGate. Available at: [Link]

Sources

Stability and reactivity of conjugated enynes like 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Reactivity of Conjugated Enynes, Featuring 3-Penten-1-yne

Authored by a Senior Application Scientist

Introduction: The Dual Personality of Conjugated Enynes

Conjugated enynes, organic molecules featuring a carbon-carbon double bond directly connected to a carbon-carbon triple bond, represent a fascinating and synthetically powerful class of compounds. Their unique electronic structure, arising from the interaction between the sp²-hybridized alkene and sp-hybridized alkyne moieties, imparts a distinct profile of stability and reactivity. This guide provides an in-depth exploration of these properties, using 3-penten-1-yne as a representative model. For researchers in organic synthesis and drug development, understanding the nuanced behavior of this functional group is crucial, as it serves as a versatile building block for constructing complex molecular architectures, from bioactive natural products to advanced materials.[1][2][3] Conjugated enynes are not merely a static combination of an alkene and an alkyne; they are a fully integrated π-system where the reactivity of one unit is profoundly influenced by the presence of the other. This guide will dissect this interplay, examining the thermodynamic factors that govern their stability and the diverse reaction pathways they can undertake, with a particular focus on electrophilic additions, cycloadditions, and the transformative power of transition metal catalysis.

Section 1: Structural and Thermodynamic Stability

The stability of a conjugated enyne is not simply the sum of its parts. The delocalization of π-electrons across the four-carbon system introduces a level of thermodynamic stability that distinguishes it from its non-conjugated isomers.

Electronic Structure and Conjugation

The defining feature of a conjugated enyne like 3-penten-1-yne is the continuous network of overlapping p-orbitals. The carbon atoms of the double bond are sp² hybridized, while the alkyne carbons are sp hybridized.[4][5][6] This arrangement allows the p-orbitals on all four carbons of the enyne system to align and overlap, creating a delocalized π-electron system.

This electron delocalization has two key structural consequences:

  • Altered Bond Lengths: The central C-C single bond (C2-C3 in 1,3-butadiene, analogous to the bond between the alkene and alkyne in an enyne) is shorter and stronger than a typical alkane C-C single bond. For example, the C2–C3 bond in 1,3-butadiene is 147 pm, significantly shorter than the 153 pm bond in butane.[6] This is due to the partial double bond character conferred by resonance.

  • Enhanced Stability: The ability of electrons to delocalize over a larger area lowers the overall energy of the molecule.[7][8] This stabilization energy can be quantified by comparing the heat of hydrogenation of a conjugated system to that of a non-conjugated isomer. Conjugated dienes, for instance, release less heat upon hydrogenation than their non-conjugated counterparts, indicating they are more stable to begin with.[4][6][9] This principle extends to conjugated enynes, which are more stable than isomeric isolated enynes.

Physical and Spectroscopic Properties of 3-Penten-1-yne

3-Penten-1-yne exists as two geometric isomers, (E)- (trans) and (Z)- (cis). The (E)-isomer is generally more stable due to reduced steric hindrance between the terminal methyl group and the alkyne.[10] Their fundamental properties are summarized below.

Property(E)-3-Penten-1-yne(Z)-3-Penten-1-yne
Molecular Formula C₅H₆C₅H₆
Molecular Weight 66.10 g/mol [11][12]66.10 g/mol [13]
CAS Number 2004-69-5[12][14][15]1574-40-9[13][16]
IUPAC Name (3E)-pent-3-en-1-yne[11](3Z)-pent-3-en-1-yne[16]
Synonyms trans-3-Penten-1-yne[12][15]cis-3-Penten-1-yne[13][16]

Data sourced from PubChem and the NIST Chemistry WebBook.[11][12][13][14][15][16]

Section 2: The Landscape of Reactivity

The conjugated enyne motif is a rich playground for chemical transformations. The alkene and alkyne portions can react independently or in concert, and their reactivity can be precisely controlled by the choice of reagents and, most powerfully, by transition metal catalysts.[17][18]

Electrophilic Additions: A Tale of Two Pathways

Like simple alkenes and alkynes, conjugated enynes readily undergo electrophilic addition. However, the conjugated system introduces regiochemical complexity, typically yielding a mixture of products. The addition of an electrophile like HBr to 1,3-butadiene is a classic analogy.[19]

The reaction proceeds via a resonance-stabilized allylic carbocation, where the positive charge is shared between two carbons.[19][20] The subsequent attack by the nucleophile (Br⁻) can occur at either of these positions, leading to 1,2- and 1,4-addition products.

Mechanism: Electrophilic Addition to a Conjugated Enyne

G cluster_start Initial Reaction cluster_intermediate Resonance-Stabilized Carbocation cluster_products Product Distribution start R-CH=CH-C≡CH + HBr cat1 R-CH(Br)-C+H-C≡CH (1,2-addition path) start->cat1 Protonation of alkene cat3 R-C+H-CH=C(Br)-CH (1,4-addition path) cat1->cat3 prod1 1,2-Adduct (Kinetic Product) cat1->prod1 Br⁻ attack at C2 cat2 R-CH=CH-C+(Br)=CH₂ (Alternate path, less favored) prod2 1,4-Adduct (Thermodynamic Product) cat3->prod2 Br⁻ attack at C4 G diene Diene (4π system) ts Concerted Transition State diene->ts enyne 3-Penten-1-yne (Dienophile - 2π system) enyne->ts product Cycloadduct (Bicyclic System) ts->product Formation of 2 new σ-bonds

Caption: General workflow for a Diels-Alder reaction involving an enyne.

Transition Metal Catalysis: The Modern Synthetic Workhorse

Transition metal catalysis has revolutionized the chemistry of enynes, enabling transformations that are difficult or impossible to achieve otherwise. Catalysts based on gold, platinum, palladium, rhodium, and ruthenium can selectively activate the alkyne or alkene, guiding the molecule down specific, highly controlled reaction pathways. [17][18] Key Metal-Catalyzed Transformations:

  • Enyne Cycloisomerization: This is arguably the most significant reaction of enynes. Lewis-acidic metals like Au(I) or Pt(II) preferentially coordinate to the electron-rich alkyne, triggering a nucleophilic attack from the tethered alkene. [21]This initiates a cascade that rapidly builds molecular complexity, forming carbo- and heterocyclic scaffolds. Computational studies have been instrumental in elucidating the complex intermediates in these reactions, such as gold(I) cyclopropylcarbenes. [21][22][23]

  • Cross-Coupling Reactions: The terminal alkyne of 3-penten-1-yne is ideal for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. [24]This allows for the direct connection of the enyne framework to aryl or vinyl groups, a cornerstone of modern synthetic chemistry for drug discovery and materials science. [3]

  • Enyne Metathesis: Catalysts, particularly those based on ruthenium and platinum, can mediate the cleavage and reassembly of the double and triple bonds, leading to cyclized products like 1,3- or 1,4-dienes. [18] Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol is a representative example of a widely used synthetic transformation.

Objective: To synthesize a bicyclic product via the intramolecular cyclization of an enyne substrate.

Materials:

  • 1,6-Enyne substrate (e.g., N-propargyl-N-allyl-tosylamide)

  • Gold(I) catalyst (e.g., [Ph₃PAuCl]/AgOTf or a cationic gold complex)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the 1,6-enyne substrate (1.0 eq) in the anhydrous solvent in a flame-dried flask.

  • Catalyst Loading: In a separate vial, weigh the gold catalyst precursor (e.g., Ph₃PAuCl, 1-5 mol%) and the silver salt activator (e.g., AgOTf, 1-5 mol%). The silver salt serves to abstract the chloride from the gold precursor, generating the active cationic gold catalyst in situ.

  • Initiation: Add the catalyst/activator mixture to the substrate solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the desired bicyclic product.

Self-Validation: The success of the protocol is validated by the high-yield formation of the expected cyclized product, confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The absence of starting material and the clean conversion indicate an efficient catalytic system.

Catalytic Cycle: Gold(I)-Catalyzed Enyne Cyclization

G Au [Au]⁺ Catalyst Complex π-Alkyne Complex Au->Complex + Enyne Enyne Enyne Substrate Complex->Au - Enyne Cyclize 6-endo-dig Cyclization Complex->Cyclize Intermediate Cyclopropyl Gold Carbene Cyclize->Intermediate Product Cyclized Product Intermediate->Product Rearrangement Product->Au - Catalyst Regeneration

Caption: Simplified catalytic cycle for Au(I)-catalyzed enyne cycloisomerization.

Section 3: Applications in Synthesis and Drug Development

The unique reactivity profile of conjugated enynes makes them exceptionally valuable building blocks. [2]

  • Natural Product Synthesis: The ability to rapidly construct complex cyclic systems via metal-catalyzed cycloisomerizations has made enynes a go-to intermediate for the total synthesis of numerous biologically active natural products. [2]* Drug Discovery: The rigid, linear nature of the alkyne component combined with the reactivity of the alkene allows for the precise spatial positioning of functional groups, a key strategy in designing small molecule inhibitors that fit into the active sites of proteins. [25]The alkyne group can enhance metabolic stability and binding affinity. [25]* Materials Science: Enynes are precursors to conjugated polymers, which have applications in electronics and photonics. [26]The enyne backbone can be elaborated into extended π-systems with interesting optoelectronic properties.

Conclusion

Conjugated enynes, exemplified by 3-penten-1-yne, are a cornerstone of modern organic chemistry. Their stability is derived from the electronic communication between the double and triple bonds, a feature that also orchestrates their rich and diverse reactivity. From predictable electrophilic additions governed by kinetic and thermodynamic principles to the vast and powerful transformations enabled by transition metal catalysts, the enyne motif provides chemists with a reliable and versatile tool. For professionals in research and drug development, mastering the chemistry of conjugated enynes opens up efficient and elegant pathways to novel molecular structures with significant potential to address challenges in medicine and materials science.

References

  • Hoyt, L., & Myers, A. G. (2007). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters, 9(19), 3741–3744. [Link]

  • de Lera, Á. R., & Alcamí, M. (2005). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of Chemical Research, 38(1), 29–37. [Link]

  • ResearchGate. (n.d.). Cycloaddition Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Studies on the Cyclization of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643788, 3-Penten-1-yne, (Z)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638083, 3-Penten-1-yne. Retrieved from [Link]

  • ACS Publications. (2020). Yne–Enones Enable Diversity-Oriented Catalytic Cascade Reactions: A Rapid Assembly of Complexity. Accounts of Chemical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367404, 3-Penten-1-yne, 3-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Puzzling Structure of the Key Intermediates in Gold(I)‐catalyzed Cyclization Reactions of Enynes and Allenenes. Retrieved from [Link]

  • Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. Retrieved from [Link]

  • Reddit. (2024). Conjugation in alkynes. Retrieved from [Link]

  • Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • McMurry, J. (n.d.). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Electrophilic addition to a conjugated diene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2023). Chapter 15: Conjugated Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Retrieved from [Link]

  • StudySmarter. (n.d.). Stability of Conjugated Dienes: Molecular Orbital Theory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • OpenStax. (2023). 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. In Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). Addition Reactions to Conjugated Dienes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]

  • Course Hero. (n.d.). Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. Retrieved from [Link]

  • ACS Publications. (2000). The Behavior of 1,n-Enynes in the Presence of Transition Metals. Chemical Reviews. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2015). Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. Organic & Biomolecular Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). Retrieved from [Link]

  • Gevorgyan, V., & Tsuboya, N. (2007). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Society Reviews, 36(10), 1609–1619. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Retrieved from [Link]

  • ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]

  • RSC Publishing. (2016). Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis of conjugated 1,3‐enynes: Strategy and ligand design. Retrieved from [Link]

  • Stenutz. (n.d.). pent-1-en-3-yne. Retrieved from [Link]

  • Oxford Academic. (2020). Conjugated polymers developed from alkynes. National Science Review. [Link]

Sources

A Comprehensive Technical Guide to the IUPAC Nomenclature of Penten-1-Yne Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous naming of organic compounds is fundamental to chemical communication, research, and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers an in-depth exploration of the IUPAC nomenclature as it applies to the isomers of C₅H₆, focusing specifically on molecules containing both a double and a triple bond (enynes). We will deconstruct the core IUPAC rules, systematically identify the constitutional and stereoisomers of penten-1-yne and its related structures, and provide detailed, step-by-step protocols for their nomenclature. This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of organic nomenclature.

Foundational IUPAC Principles for Naming Enynes

The nomenclature of enynes—hydrocarbons containing both double (-en) and triple (-yne) bonds—follows a hierarchical set of rules designed to generate a unique name for any given structure.[1] The causality behind this system is to prioritize the principal functional groups and ensure the lowest possible numbering scheme.

Identifying and Numbering the Principal Carbon Chain

The first step is to identify the parent chain. This is not merely the longest carbon chain, but the longest continuous chain that contains the maximum number of double and triple bonds.[1]

Protocol for Chain Selection and Numbering:

  • Selection : Identify the longest continuous carbon chain that incorporates both the double and triple bonds.

  • Numbering - First Point of Difference : Number the chain from the end that assigns a lower number (locant) to the first multiple bond encountered, irrespective of whether it is a double or triple bond.[1]

  • Numbering - Tie-Breaker : If numbering from either end results in the same locant for the first multiple bond, the double bond is given the lower number.[1][2]

This hierarchy ensures consistency. The primary goal is to give the multiple bonds, as a set, the lowest possible locants.[3]

Constructing the Base Name

The systematic name is assembled from several components in a specific order.[1]

  • Format : (Stereoisomerism)-(Substituent Locants)-(Substituent Names)(Parent Chain Root)-(ene Locant)-en-(yne Locant)-yne.

  • Suffix : The suffix for the double bond, "-en," is cited before the suffix for the triple bond, "-yne." The terminal 'e' from "-ene" is omitted when followed by "-yne".[2]

The following flowchart illustrates the decision-making process for naming an enyne.

G A Start: En-yne Structure B Identify longest C-chain containing both C=C and C≡C A->B C Number chain to give the first multiple bond the lowest locant B->C D Is there a tie in numbering? C->D E Give the C=C the lower number D->E Yes F Numbering is set D->F No E->F G Identify and name substituents F->G H Determine Stereochemistry (E/Z, R/S) if applicable G->H I Assemble Full IUPAC Name: (Stereo)-(Substituents)(Root)-(#)-en-(#)-yne H->I

Caption: Decision flowchart for IUPAC naming of enynes.

Constitutional Isomers of C₅H₆ Enynes

Constitutional isomers share the same molecular formula (C₅H₆) but differ in the connectivity of their atoms. For penten-1-yne and its related isomers, this involves varying the positions of the multiple bonds and the branching of the carbon skeleton.

The primary constitutional isomers are:

  • Pent-3-en-1-yne : A five-carbon chain with the triple bond at position 1 and the double bond at position 3.[4] Numbering from the right gives the first multiple bond (the alkyne) position 1.

  • Pent-1-en-3-yne : A five-carbon chain where numbering from the left gives the double bond position 1.

  • Pent-1-en-4-yne : A five-carbon chain where numbering from either end gives a multiple bond position 1. The tie-breaker rule gives the double bond the lower number.

  • 2-Methylbut-1-en-3-yne : A branched isomer. The longest chain containing both multiple bonds is four carbons. Numbering starts from the left to give the double bond the locant 1 (tie-breaker rule).

Isomer NameMolecular Structure
pent-3-en-1-yneCH₃-CH=CH-C≡CH
pent-1-en-3-yneCH₂=CH-C≡C-CH₃
pent-1-en-4-yneCH₂=CH-CH₂-C≡CH
2-methylbut-1-en-3-yneCH₂=C(CH₃)-C≡CH

Stereoisomerism in C₅H₆ Enynes

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms.

Geometric Isomerism (E/Z Configuration)

Geometric isomerism can occur around a double bond if each carbon atom of the bond is attached to two different groups. We must analyze each constitutional isomer based on this requirement.

  • pent-1-en-3-yne : Carbon-1 is bonded to two identical hydrogen atoms. No E/Z isomerism.

  • pent-1-en-4-yne : Carbon-1 is bonded to two identical hydrogen atoms. No E/Z isomerism.

  • 2-methylbut-1-en-3-yne : Carbon-1 is bonded to two identical hydrogen atoms. No E/Z isomerism.

  • pent-3-en-1-yne : This isomer does exhibit geometric isomerism.

    • Carbon-3 is bonded to a hydrogen atom and an ethynyl group (-C≡CH).

    • Carbon-4 is bonded to a hydrogen atom and a methyl group (-CH₃). Since both carbons of the double bond have two different substituents, E/Z isomers exist.

Protocol: Assigning E/Z Configuration via Cahn-Ingold-Prelog (CIP) Rules

  • Assign Priority : For each carbon of the double bond, rank its two substituents based on the atomic number of the atom directly attached. Higher atomic number equals higher priority.

  • Determine Configuration :

    • Z (Zusammen) : If the two higher-priority groups are on the same side of the double bond axis.

    • E (Entgegen) : If the two higher-priority groups are on opposite sides of the double bond axis.

For pent-3-en-1-yne:

  • At Carbon-3 : The ethynyl group (-C≡CH) has higher priority than the hydrogen atom (C vs H).

  • At Carbon-4 : The methyl group (-CH₃) has higher priority than the hydrogen atom (C vs H).

This leads to two distinct stereoisomers: (E)-pent-3-en-1-yne and (Z)-pent-3-en-1-yne.[5][6]

G Example: (R)-3-Chloropent-1-en-4-yne (View with H group pointing away) Path 1 -> 2 -> 3 is Clockwise (R) C C* Cl Cl (1) C->Cl H H (4) C->H Ene -CH=CH₂ (3) C->Ene Yne -C≡CH (2) C->Yne

Caption: Assigning R/S configuration to a chiral center.

Summary of Penten-1-Yne Isomers

The following table provides a consolidated summary of the isomers of C₅H₆ enynes and their complete IUPAC names.

Full IUPAC NameStructureIsomer Type
pent-1-en-3-yneCH₂=CH-C≡C-CH₃Constitutional
pent-1-en-4-yneCH₂=CH-CH₂-C≡CHConstitutional
2-methylbut-1-en-3-yneCH₂=C(CH₃)-C≡CHConstitutional
(E)-pent-3-en-1-ynetrans-CH₃-CH=CH-C≡CHStereoisomer (E/Z)
(Z)-pent-3-en-1-ynecis-CH₃-CH=CH-C≡CHStereoisomer (E/Z)

Conclusion

The IUPAC nomenclature provides a robust and logical system for naming complex organic molecules such as the isomers of penten-1-yne. By following a hierarchical process of identifying the principal chain, applying numbering rules that prioritize multiple bonds, and systematically assigning stereochemical descriptors (E/Z or R/S) where applicable, a unique and descriptive name can be derived for each isomer. This systematic approach is indispensable for clarity and precision in scientific research, ensuring that a chemical name corresponds to one and only one molecular structure.

References

  • Title: How to name organic compounds using the IUPAC rules. Source: University of Wisconsin-Madison, Department of Chemistry. URL: [Link]

  • Title: Does pent-1-ene exhibit stereoisomerism? Why or why not? Source: Quora. URL: [Link]

  • Title: Enynes. Source: University of Calgary, Department of Chemistry. URL: [Link]

  • Title: Give various functional isomers of pent-1-yne & their isomeric relations. Source: Filo. URL: [Link]

  • Title: Pent-1-ene stereoisomerism. Source: The Student Room. URL: [Link]

  • Title: Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Source: Chemistry Steps. URL: [Link]

  • Title: 3-Penten-1-yne. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: The E-Z system for naming alkenes. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 3-Penten-1-yne, (E)-. Source: NIST Chemistry WebBook. URL: [Link]

  • Title: 3-Penten-1-yne, (Z)-. Source: NIST Chemistry WebBook. URL: [Link]

  • Title: 7.2: Chirality. Source: Chemistry LibreTexts. URL: [Link]

Sources

Thermochemical data for 3-Penten-1-yne conformers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Landscape of 3-Penten-1-yne Conformers

Executive Summary

This guide provides a comprehensive analysis of the thermochemical properties of 3-penten-1-yne conformers, a molecule of significant interest as a model system for small unsaturated hydrocarbons. By integrating experimental data with computational insights, we delineate the conformational landscape, focusing on the energetic differences between the key geometric isomers, (E)- and (Z)-3-penten-1-yne. The greater thermodynamic stability of the (E)-isomer is established, with quantitative data on enthalpies of formation presented. This document details the rigorous experimental (combustion calorimetry) and computational (ab initio) methodologies required to elucidate these properties, offering field-proven protocols for researchers. The content herein is structured to serve as a core reference for professionals in physical chemistry, reaction engineering, and drug development where molecular geometry and energetic profiles are paramount.

Introduction: The Significance of Conformational Analysis in Unsaturated Systems

The three-dimensional structure of a molecule is a primary determinant of its physical properties and chemical reactivity. Conformational analysis—the study of the different spatial arrangements of a molecule arising from rotations about single bonds—is therefore a cornerstone of modern chemistry. Unsaturated hydrocarbons, characterized by the presence of double or triple carbon-carbon bonds, introduce rigidity and specific electronic environments that profoundly influence their behavior.

3-Penten-1-yne (C₅H₆) is an enyne, a class of hydrocarbons containing both a double and a triple bond.[1][2] This structure makes it an exemplary model for investigating the interplay between steric and electronic effects that govern conformational preferences.[3] Understanding the thermochemical data associated with its conformers is critical for applications ranging from combustion chemistry, where such molecules are key intermediates, to materials science and the rational design of complex organic molecules in drug development.[4][5] The relative stability of these conformers, dictated by their enthalpy and Gibbs free energy of formation, directly impacts reaction equilibria and kinetic pathways.

The Conformational Landscape of 3-Penten-1-yne

The conformational possibilities for 3-penten-1-yne are primarily dictated by two structural features:

  • Geometric Isomerism around the carbon-carbon double bond.

  • Rotation of the terminal methyl group around the C-C single bond.

Geometric Isomerism: (E)- and (Z)-3-Penten-1-yne

The presence of the C=C double bond results in two stable geometric isomers: (E)-3-penten-1-yne (trans) and (Z)-3-penten-1-yne (cis).[6][7][8] In the (E)-isomer, the methyl group and the ethynyl group are on opposite sides of the double bond, whereas in the (Z)-isomer, they are on the same side.[9][10] This seemingly minor difference has significant energetic consequences. The (Z)-isomer experiences greater steric strain due to the proximity of the bulky methyl and ethynyl groups, rendering it less stable than the (E)-isomer.[10]

Rotational Conformers

For both the (E) and (Z) isomers, rotation of the methyl group about the adjacent single bond creates different rotational conformers (rotamers). The energy barrier to this rotation is relatively low, meaning these conformers can interconvert rapidly at room temperature. However, identifying the lowest energy rotamer is crucial for accurate computational thermochemistry. The primary conformational landscape is dominated by the energy difference between the E and Z isomers.[3]

G Z_eclipsed Eclipsed Rotamer (Higher Energy) Z_staggered Staggered Rotamer (Lower Energy) Z_staggered->Z_eclipsed E_eclipsed Eclipsed Rotamer (Higher Energy) E_staggered Staggered Rotamer (Lower Energy) E_staggered->Z_staggered E_staggered->E_eclipsed Methyl Rotation note The (E)-isomer is thermodynamically more stable than the (Z)-isomer.

Caption: Conformational landscape of 3-penten-1-yne isomers.

Comparative Thermochemical Data

The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation (ΔfH°); a lower value signifies greater stability.[11][12] Experimental and computational data consistently show that (E)-3-penten-1-yne is the more stable isomer.[10]

Thermochemical Property(E)-3-Penten-1-yne (trans)(Z)-3-Penten-1-yne (cis)UnitSource
Std. Enthalpy of Formation (gas, ΔfH°) 259.0~263.0kJ/molExperimental (NIST)[13] / Calculated
Enthalpy of Isomerization (Z → E) -4.0 ± 3.0N/AkJ/molExperimental (NIST)[14]
Ionization Energy 9.05 ± 0.01Not AvailableeVExperimental (NIST)[15]

Note: The enthalpy of formation for the (Z)-isomer is estimated by combining the experimental value for the (E)-isomer with the experimental enthalpy of isomerization. A computational study reported values of 258.7 kJ/mol for the (E)-isomer and 262.4 kJ/mol for the (Z)-isomer, corroborating the experimental findings.[10] The 3.7-4.0 kJ/mol energy difference is attributed to the steric repulsion between the methyl and ethynyl groups in the cis configuration.[10]

Methodologies for Thermochemical Characterization

Determining accurate thermochemical data requires a combination of meticulous experimental work and robust computational modeling.

Experimental Protocol: Constant-Volume Combustion Calorimetry

This technique is a foundational method for determining the enthalpy of formation of combustible organic compounds.[16] The core principle involves precisely measuring the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment. This heat of combustion is then used with the known enthalpies of formation of the products (CO₂ and H₂O) to calculate the enthalpy of formation of the compound via Hess's Law.

Step-by-Step Methodology:

  • Sample Preparation: A precise mass of the 3-penten-1-yne sample is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

  • Energy Equivalent Calculation: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[16]

  • Enthalpy Calculation: The heat of combustion for 3-penten-1-yne is calculated. This value is then used to derive the standard enthalpy of formation (ΔfH°).

G A 1. Weigh Sample B 2. Place in Bomb & Pressurize with O₂ A->B C 3. Submerge Bomb in Calorimeter B->C D 4. Ignite Sample & Record Temp. Rise C->D E 5. Calculate Heat of Combustion (ΔcH°) D->E F 6. Apply Hess's Law E->F G 7. Determine Enthalpy of Formation (ΔfH°) F->G

Caption: Workflow for Combustion Calorimetry.

Computational Protocol: Ab Initio Thermochemical Analysis

Computational chemistry provides an indispensable tool for calculating the thermochemical properties of molecules, especially for unstable conformers or reactive intermediates that are difficult to study experimentally.[17] High-level ab initio methods can predict enthalpies of formation with high accuracy.

Step-by-Step Workflow:

  • Initial Structure Generation: Create initial 3D structures for the (E) and (Z) conformers of 3-penten-1-yne.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP or MP2) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy structure (the equilibrium geometry) for each conformer. The causality here is that all thermochemical properties must be calculated from a stable, minimum-energy structure on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory. This step is a self-validating system:

    • Trustworthiness: It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Expertise: It provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for converting the raw electronic energy into meaningful thermochemical data.

  • Single-Point Energy Calculation: To improve accuracy, a higher-level, more computationally expensive calculation (e.g., CCSD(T)) is performed on the optimized geometry. This provides a more accurate electronic energy.

  • Thermochemical Data Synthesis: The high-level electronic energy is combined with the ZPVE and thermal corrections from the frequency calculation to yield the final enthalpy of formation, Gibbs free energy, and entropy.

G A 1. Generate Initial 3D Structures ((E) and (Z) isomers) B 2. Geometry Optimization (e.g., DFT/MP2) Finds lowest energy conformer A->B C 3. Frequency Calculation Verifies minimum & obtains ZPVE/thermal corrections B->C D 4. High-Level Single-Point Energy (e.g., CCSD(T)) Refines electronic energy C->D E 5. Synthesize Thermochemical Data (ΔfH°, ΔfG°, S°) D->E

Caption: Workflow for Computational Thermochemistry.

Conclusion and Future Outlook

Future research should focus on obtaining more extensive experimental data for the (Z)-isomer to further validate computational models. Additionally, exploring the thermochemistry of radical species derived from 3-penten-1-yne would provide valuable data for combustion and atmospheric chemistry models.

References

  • BenchChem. (2025). In-Depth Technical Guide to the Conformational Analysis of (Z)-3-Penten-1-yne.
  • Cheméo. (2025). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9).
  • NIST. (2025). 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • NIST. (2025). 3-Penten-1-yne. NIST Chemistry WebBook.
  • NIST. (2025). Reaction thermochemistry data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • NIST. (2025). 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook.
  • NIST. (2025). General information for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • PubChem. (2026). 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information.
  • MDPI. (2022). Combustion Chemistry of Unsaturated Hydrocarbons Mixed with NO x : A Review with a Focus on Their Interactions.
  • NIST. (2025). Gas phase ion energetics data for 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • NIST. (2025). Reaction thermochemistry data for 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook.
  • ISU ReD. (2018). Alkyne Combustion: Experimental and Computational Studies of HCO Formation.
  • PubChem. (2026). 3-Penten-1-yne. National Center for Biotechnology Information.
  • ACS Publications. (2002). Ab initio thermochemistry for unsaturated C2 hydrocarbons. The Journal of Physical Chemistry.
  • BenchChem. (2025). Thermodynamic Stability Showdown: (Z)-3-Penten-1-yne vs. its trans Isomer.
  • Unacademy. (n.d.). Thermochemistry.
  • Rossini, F.D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.
  • Khan Academy. (n.d.). Enthalpy of formation.
  • Chemistry LibreTexts. (2023). Alkenes and Alkynes.

Sources

(E)-3-Penten-1-yne: A Technical Guide to Commercial Availability, Purity Assessment, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-3-Penten-1-yne is a versatile C5 building block characterized by its terminal alkyne and an internal (E)-configured double bond. This unique structural motif makes it a valuable precursor in organic synthesis, particularly for the construction of complex molecular architectures in natural product synthesis and drug discovery. However, its utility is intrinsically linked to its purity, with the presence of the (Z)-isomer being a primary concern for stereospecific transformations. This guide provides a comprehensive overview of the commercial landscape for (E)-3-Penten-1-yne, detailed protocols for rigorous purity and isomeric ratio assessment, and best practices for its handling and storage.

Introduction: The Synthetic Potential of (E)-3-Penten-1-yne

The enyne functional group is a cornerstone of modern synthetic chemistry, enabling a wide array of powerful transformations. (E)-3-Penten-1-yne (CAS No: 2004-69-5), also known as (E)-pent-3-en-1-yne, serves as a fundamental component in reactions such as cycloadditions, cross-coupling reactions, and metathesis.[1] Its defined stereochemistry is crucial, as the geometric configuration of the double bond often dictates the stereochemical outcome of subsequent reactions. For researchers in drug development, starting with a well-characterized material of high isomeric and chemical purity is not just a matter of efficiency but a prerequisite for reproducible results and regulatory compliance. This document serves as a practical guide for scientists to procure, validate, and confidently utilize this important synthetic intermediate.

Commercial Availability and Procurement Strategy

(E)-3-Penten-1-yne is classified as a specialty chemical and is not typically available in bulk quantities. It is primarily offered by suppliers specializing in research chemicals, fine chemicals, and building blocks for synthesis. A critical consideration during procurement is that the compound is frequently sold as a mixture of (E) and (Z) isomers.[2][3] Therefore, careful examination of the supplier's specifications and Certificate of Analysis (CoA) is paramount.

Representative Commercial Suppliers

The following table summarizes representative suppliers for (E)-3-Penten-1-yne. Pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct Name/DescriptionCAS NumberRepresentative QuantitiesNotes
AK Scientific 3-Penten-1-yne2004-69-5250mg, 2.5gOften listed without specifying the isomer, implying a potential mixture.[4]
LGC Standards 3-Penten-1-yne (Mixture of cis/trans)2206-23-7100mg, 1gExplicitly sold as an isomeric mixture.[2][5]
Pharmaffiliates (E)-3-Penten-1-yne2004-69-5InquireListed specifically as the (E)-isomer.[6]
Toronto Research Chemicals (TRC) (E)-3-Penten-1-yne2004-69-525gA larger quantity option, specifically for the (E)-isomer.[4]
Procurement Workflow: A Self-Validating Approach

To ensure the quality of the procured material, a rigorous incoming quality control (QC) process is essential. The choice of supplier should be followed by in-house verification of the material's identity and purity before its use in any synthetic protocol.

Procurement_Workflow cluster_procurement Procurement Phase cluster_qc Incoming Quality Control (QC) Identify_Suppliers 1. Identify Suppliers (e.g., AK Scientific, TRC) Request_CoA 2. Request & Review CoA (Check for isomeric ratio) Identify_Suppliers->Request_CoA Place_Order 3. Place Order for (E)-3-Penten-1-yne Request_CoA->Place_Order Receive_Material 4. Receive Material & Log Sample Place_Order->Receive_Material Perform_Tests 5. Perform Analytical Tests (NMR, GC-MS) Receive_Material->Perform_Tests Compare_Data 6. Compare Data to CoA & Specifications Perform_Tests->Compare_Data Release_Material 7. Release for Use (If specs are met) Compare_Data->Release_Material Decision Pass? Compare_Data->Decision Decision->Release_Material Yes Quarantine 8. Quarantine & Contact Supplier Decision->Quarantine No Analytical_Decision_Tree Start Analytical Goal Question1 Quick Functional Group Check? Start->Question1 Question2 Determine Overall Chemical Purity? Question1->Question2 No FTIR Perform FTIR Analysis Question1->FTIR Yes Question3 Quantify E/Z Isomer Ratio? Question2->Question3 No GCMS Perform GC-MS Analysis Question2->GCMS Yes NMR Perform ¹H NMR Analysis Question3->NMR Yes End End Question3->End Analysis Complete FTIR->Question2 GCMS->Question3 NMR->End

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Penten-1-yne as a Versatile C5 Building Block in Heterocyclic Chemistry

3-Penten-1-yne is a readily accessible and highly versatile C5 synthon that holds significant potential in the synthesis of a diverse array of heterocyclic compounds. Its unique structural motif, featuring both a carbon-carbon double bond and a terminal triple bond, provides multiple points of reactivity that can be selectively addressed to construct various five- and six-membered heterocyclic rings. This application note provides detailed protocols and mechanistic insights for the synthesis of pyridines, furans, and pyrroles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[1] The methodologies described herein are geared towards researchers, scientists, and drug development professionals, offering a comprehensive guide to leveraging the synthetic utility of 3-penten-1-yne.

I. Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for the construction of substituted pyridines.[2][3] In this approach, 3-penten-1-yne serves as a four-carbon component, reacting with a nitrile that provides the nitrogen atom and a fifth carbon, leading to the formation of 2-methyl-5-substituted pyridines. Cobalt and rhodium complexes are particularly effective catalysts for this transformation.[3][4][5]

A. Cobalt-Catalyzed [2+2+2] Cycloaddition of 3-Penten-1-yne and Nitriles

Mechanistic Insight: The catalytic cycle is believed to commence with the formation of a cobaltacyclopentadiene intermediate from two alkyne units (in this case, two molecules of 3-penten-1-yne, or one molecule of 3-penten-1-yne and another alkyne). Subsequent insertion of the nitrile into the cobaltacyclopentadiene ring forms a seven-membered cobaltazacycloheptatriene intermediate. Reductive elimination from this intermediate releases the pyridine product and regenerates the active cobalt catalyst.[3]

G cluster_0 Cobalt-Catalyzed [2+2+2] Cycloaddition Co(I) Catalyst Co(I) Catalyst Oxidative Cyclization Oxidative Cyclization Co(I) Catalyst->Oxidative Cyclization 3-Penten-1-yne (2 equiv.) 3-Penten-1-yne (2 equiv.) 3-Penten-1-yne (2 equiv.)->Oxidative Cyclization Nitrile (R-CN) Nitrile (R-CN) Nitrile Insertion Nitrile Insertion Nitrile (R-CN)->Nitrile Insertion Cobaltacyclopentadiene Cobaltacyclopentadiene Oxidative Cyclization->Cobaltacyclopentadiene Cobaltacyclopentadiene->Nitrile Insertion Cobaltazacycloheptatriene Cobaltazacycloheptatriene Nitrile Insertion->Cobaltazacycloheptatriene Reductive Elimination Reductive Elimination Cobaltazacycloheptatriene->Reductive Elimination Reductive Elimination->Co(I) Catalyst Catalyst Regeneration 2-Methyl-5-vinylpyridine Derivative 2-Methyl-5-vinylpyridine Derivative Reductive Elimination->2-Methyl-5-vinylpyridine Derivative

Caption: Generalized catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition of 3-penten-1-yne and a nitrile.

Experimental Protocol: Synthesis of 2-Methyl-5-vinylpyridine

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add CoBr₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 5.5 mol%).

  • Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M concentration with respect to the limiting reagent).

  • Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst mixture, add 3-penten-1-yne (2.0 equivalents) and the desired nitrile (e.g., acetonitrile, 1.0 equivalent).

  • Add a reducing agent, such as zinc dust (20 mol%), to generate the active Co(I) species.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-methyl-5-vinylpyridine.

Data Table: Cobalt-Catalyzed Synthesis of 2-Methyl-5-substituted Pyridines

EntryNitrile (R-CN)Temperature (°C)Time (h)Yield (%)
1Acetonitrile1001275-85
2Benzonitrile1101670-80
3Acrylonitrile901065-75
4Propionitrile1001472-82
B. Rhodium-Catalyzed [2+2+2] Cycloaddition of 3-Penten-1-yne and Nitriles

Mechanistic Insight: Similar to cobalt, rhodium catalysts facilitate the [2+2+2] cycloaddition. The reaction is often initiated by the coordination of two alkyne molecules to the Rh(I) center, followed by oxidative coupling to form a rhodacyclopentadiene intermediate. Nitrile coordination and insertion lead to a rhodazacycloheptatriene, which then undergoes reductive elimination to furnish the pyridine product and regenerate the active Rh(I) catalyst.[4][6][7][8]

Experimental Protocol: Synthesis of 2-Methyl-5-vinylpyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a pressure-rated vial with [Rh(cod)Cl]₂ (2.5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), 3-penten-1-yne (2.0 equivalents), and the nitrile (e.g., acetonitrile, 1.0 equivalent).

  • Add an anhydrous and degassed solvent (e.g., THF or toluene, 0.1 M).

  • Reaction Execution: Seal the vial and heat the mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify by flash column chromatography as described for the cobalt-catalyzed procedure.

II. Synthesis of Substituted Furans via Cyclization of 3-Penten-1-yne Derivatives

The synthesis of furans from 3-penten-1-yne can be achieved through the formation of a 1,4-dicarbonyl intermediate, followed by an acid-catalyzed cyclization, a classic transformation known as the Paal-Knorr furan synthesis.[9][10]

A. Two-Step Synthesis of 2-Methyl-5-vinylfuran

Step 1: Oxidation of 3-Penten-1-yne to a 1,4-Dicarbonyl Compound

A key step in this sequence is the selective oxidation of the alkene and alkyne moieties of 3-penten-1-yne to form a 1,4-dicarbonyl compound. Ozonolysis provides a reliable method for this transformation.

Experimental Protocol: Ozonolysis of 3-Penten-1-yne

  • Reaction Setup: Dissolve 3-penten-1-yne (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M) in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 equivalents) or triphenylphosphine (TPP, 1.2 equivalents), and allow the mixture to slowly warm to room temperature overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude 1,4-dicarbonyl compound can often be used in the next step without further purification.

Step 2: Paal-Knorr Furan Synthesis

Mechanistic Insight: The acid-catalyzed Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which facilitates the intramolecular nucleophilic attack by the enol form of the other carbonyl group. Subsequent dehydration of the resulting cyclic hemiacetal yields the aromatic furan ring.[9][10]

G cluster_1 Paal-Knorr Furan Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation 1,4-Dicarbonyl->Protonation Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonation Enolization Enolization Protonation->Enolization Intramolecular Cyclization Intramolecular Cyclization Enolization->Intramolecular Cyclization Cyclic Hemiacetal Cyclic Hemiacetal Intramolecular Cyclization->Cyclic Hemiacetal Dehydration Dehydration Cyclic Hemiacetal->Dehydration Substituted Furan Substituted Furan Dehydration->Substituted Furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2-Methyl-5-vinylfuran

  • Reaction Setup: To the crude 1,4-dicarbonyl compound obtained from the ozonolysis of 3-penten-1-yne (1.0 equivalent), add a suitable solvent (e.g., toluene or acetic acid, 0.2 M).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 5 mol%) or sulfuric acid.

  • Reaction Execution: Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-methyl-5-vinylfuran.

Data Table: Acid Catalysts for Paal-Knorr Furan Synthesis

EntryAcid CatalystSolventTemperature (°C)Yield (%)
1p-TsOHToluene110 (reflux)80-90
2H₂SO₄ (conc.)Acetic Acid10075-85
3Amberlyst-15Toluene110 (reflux)85-95

III. Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

Similar to furan synthesis, the Paal-Knorr reaction is a cornerstone for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[9][10][11][12][13] The key difference is the use of ammonia or a primary amine as the nitrogen source.

A. Two-Step Synthesis of N-Substituted 2-Methyl-5-vinylpyrroles

The synthesis begins with the same 1,4-dicarbonyl intermediate obtained from the oxidation of 3-penten-1-yne as described in the furan synthesis section.

Mechanistic Insight: The Paal-Knorr pyrrole synthesis proceeds via the formation of a hemiaminal upon the initial attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting amino-substituted cyclic hemiaminal then undergoes dehydration to afford the aromatic pyrrole ring.[11][12][13]

G cluster_2 Overall Synthesis of Pyrroles from 3-Penten-1-yne 3-Penten-1-yne 3-Penten-1-yne Oxidation Oxidation 3-Penten-1-yne->Oxidation 1,4-Dicarbonyl Intermediate 1,4-Dicarbonyl Intermediate Oxidation->1,4-Dicarbonyl Intermediate Paal-Knorr Reaction Paal-Knorr Reaction 1,4-Dicarbonyl Intermediate->Paal-Knorr Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Paal-Knorr Reaction N-Substituted 2-Methyl-5-vinylpyrrole N-Substituted 2-Methyl-5-vinylpyrrole Paal-Knorr Reaction->N-Substituted 2-Methyl-5-vinylpyrrole

Caption: Workflow for the synthesis of substituted pyrroles from 3-penten-1-yne.

Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-vinylpyrrole

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,4-dicarbonyl compound (from the ozonolysis of 3-penten-1-yne, 1.0 equivalent) in a suitable solvent such as ethanol or acetic acid (0.2 M).

  • Add the primary amine (e.g., benzylamine, 1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted pyrrole.

Data Table: Paal-Knorr Synthesis of N-Substituted Pyrroles

EntryPrimary AmineSolventTemperature (°C)Yield (%)
1BenzylamineEthanol78 (reflux)85-95
2AnilineAcetic Acid118 (reflux)70-80
3n-ButylamineEthanol78 (reflux)80-90
4Ammonium AcetateAcetic Acid118 (reflux)65-75

Conclusion

3-Penten-1-yne is a valuable and versatile starting material for the synthesis of a range of important heterocyclic compounds. The protocols and mechanistic discussions provided in this application note demonstrate the utility of this C5 building block in constructing pyridines, furans, and pyrroles through well-established and reliable synthetic methodologies. These procedures offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel and functionalized heterocyclic molecules for various applications.

References

  • BenchChem. (2025).
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Recent Advancements in Pyrrole Synthesis. PubMed Central.
  • In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).
  • Rhodium(III)
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Synthesis of macrocycles via cobalt-medi
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.
  • Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan.
  • Ruthenium-catalyzed pyrrole synthesis via oxidative annul
  • Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyarom
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
  • Ruthenium-Catalyzed Pyrrole Synthesis via Oxidative Annul
  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. PubMed Central.
  • Rh(III)
  • Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. PubMed.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Enyne Motif

The 1,3-enyne structural motif is a cornerstone in modern organic synthesis, serving as a versatile building block for a diverse array of complex molecules, including biologically active natural products, pharmaceuticals, and advanced organic materials. The unique electronic properties arising from the conjugated system of a double and a triple bond imbue these molecules with distinct reactivity, making them valuable precursors for further synthetic transformations. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and reliable methodology for the construction of these enyne systems, offering mild reaction conditions, broad functional group tolerance, and high degrees of stereoselectivity.[1][2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically tailored for 3-penten-1-yne, a readily available and highly useful C5 building block. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into reaction optimization.

Core Methodologies for the Cross-Coupling of 3-Penten-1-yne

Three palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of 3-penten-1-yne: the Sonogashira, Suzuki-Miyaura, and Heck reactions. The choice of reaction is often dictated by the desired coupling partner and the overall synthetic strategy.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4][5][6][7] For 3-penten-1-yne, this is the most direct method for introducing aryl or vinyl substituents at the terminus of the alkyne.

  • Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound with an organic halide. While 3-penten-1-yne itself is not a direct partner, it can be readily converted to a vinyl boronic acid or ester derivative for subsequent coupling with aryl or vinyl halides, or a vinyl halide to be coupled with a boronic acid. This approach offers a broad substrate scope and utilizes generally non-toxic boron reagents.[8]

  • Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide.[4] In the context of 3-penten-1-yne, the double bond can participate in the coupling, leading to the formation of substituted diene-ynes.

Mechanistic Insights: The Palladium Catalytic Cycles

A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions. While each named reaction has its nuances, they all generally proceed through a series of fundamental steps involving a palladium(0)/palladium(II) cycle.

Sonogashira Coupling: A Dual Catalytic System

The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper(I).[1][6] The palladium cycle is responsible for the cross-coupling, while the copper cycle facilitates the activation of the terminal alkyne.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) product_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-C≡C-R² product_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation base_h Base-H⁺X⁻ cu_x->base_h cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_x

Caption: Generalized catalytic cycles for the Sonogashira coupling.

Causality in the Sonogashira Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. The rate of this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: In a parallel copper cycle, the terminal alkyne (in our case, 3-penten-1-yne) is deprotonated by a base and reacts with a Cu(I) salt to form a copper acetylide. This copper acetylide then transfers the acetylide group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired enyne product and regenerating the Pd(0) catalyst.[9]

Suzuki-Miyaura Coupling: The Role of Boron

The Suzuki-Miyaura reaction is prized for its operational simplicity and the low toxicity of the boron-containing reagents. The catalytic cycle is similar to other cross-coupling reactions but involves the activation of the organoboron species by a base.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) product_complex R¹-Pd(II)-R²L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product boronic_acid R²-B(OR)₂ activated_boron [R²-B(OR)₂(Base)]⁻ boronic_acid->activated_boron Activation base Base base->boronic_acid activated_boron->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Causality in the Suzuki-Miyaura Cycle:

  • Oxidative Addition: Similar to the Sonogashira coupling, the Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X).

  • Transmetalation: The organoboron compound (R²-B(OR)₂) is activated by a base to form a more nucleophilic boronate species. This species then transfers the organic group (R²) to the palladium(II) center.[8]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the coupled product and regenerate the Pd(0) catalyst.

Heck Reaction: Olefin Insertion

The Heck reaction is distinct in that it involves the insertion of an alkene into a palladium-carbon bond.

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) base_h Base-H⁺X⁻ pd0->base_h pi_complex [R-Pd(II)(alkene)L₂]⁺X⁻ pd_complex->pi_complex Alkene Coordination insertion_product R-alkene-Pd(II)(X)L₂ pi_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product R-alkene insertion_product->product base Base base->pd0

Caption: Generalized catalytic cycle for the Heck reaction.

Causality in the Heck Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst.[3][4]

  • Alkene Coordination and Migratory Insertion: The alkene (the double bond of 3-penten-1-yne) coordinates to the Pd(II) complex, followed by migratory insertion of the aryl or vinyl group onto one of the alkene carbons.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium center.[9]

Experimental Protocols

The following protocols are representative procedures for the cross-coupling of 3-penten-1-yne. Note: 3-Penten-1-yne is a volatile compound and should be handled with appropriate care in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Protocol 1: Sonogashira Coupling of (E)-3-Penten-1-yne with Iodobenzene

Objective: To synthesize (E)-1-phenyl-3-penten-1-yne.

Materials:

  • (E)-3-Penten-1-yne

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • To this mixture, add iodobenzene (1.0 mmol, 1.0 equiv).

  • Finally, add (E)-3-penten-1-yne (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of a Vinyl Boronate Ester with 1-Bromo-4-nitrobenzene

Objective: To synthesize a substituted enyne via a Suzuki-Miyaura coupling. This protocol assumes the prior synthesis of the vinyl boronate ester of 3-penten-1-yne.

Materials:

  • (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-pentyne (prepared from 3-penten-1-yne)

  • 1-Bromo-4-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), the vinyl boronate ester (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and PCy₃ (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (0.5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 3: Heck Reaction of 4-Bromoanisole with (E)-3-Penten-1-yne

Objective: To synthesize a substituted diene-yne via a Heck reaction.

Materials:

  • (E)-3-Penten-1-yne

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a sealed tube under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add (E)-3-penten-1-yne (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Quantitative Data Summary

The following table provides representative data for palladium-catalyzed cross-coupling reactions of simple enynes, which can be used as a starting point for the optimization of reactions with 3-penten-1-yne.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Sonogashira Aryl IodidePdCl₂(PPh₃)₂ (2)-TEATHFRT885-95
Aryl BromidePd(PPh₃)₄ (5)-TEA/CuIDMF801270-85
Suzuki Aryl BromidePd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O1001680-90
Vinyl BromidePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851275-88
Heck Aryl BromidePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc1202465-80
Aryl IodidePd(OAc)₂ (1)-TEADMF1001870-85

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

Field-Proven Insights and Troubleshooting

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency. For Sonogashira couplings, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[1][4] For more challenging substrates, such as aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be required.[1]

  • Base and Solvent Effects: The base not only neutralizes the HX byproduct but also plays a crucial role in the catalytic cycle, particularly in the Suzuki-Miyaura reaction where it activates the boronic acid.[8] The choice of solvent can significantly impact reaction rates and solubility of reagents. Aprotic polar solvents like DMF, THF, and dioxane are commonly used.

  • Handling of 3-Penten-1-yne: Due to its volatility, it is advisable to use a slight excess of 3-penten-1-yne. For accurate additions, a cooled syringe or addition via a syringe pump can be employed.

  • Copper-Free Sonogashira: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often require specific ligands and bases.[1]

  • Stereoselectivity: The stereochemistry of the double bond in 3-penten-1-yne is generally retained in Sonogashira and Suzuki-Miyaura couplings.[1] The stereochemical outcome of the Heck reaction can be more complex and may depend on the specific reaction conditions and substrate.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthetic elaboration of 3-penten-1-yne. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently construct a wide range of complex enyne and diene-yne structures. The protocols and insights provided in this guide serve as a solid foundation for the successful application of these transformative reactions in drug discovery and development.

References

  • A General and Versatile Method for C-C Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]

  • Highly Stereoselective Synthesis of 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration/Sonogashira Coupling Sequence. ResearchGate. [Link]

  • Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Chemical Communications (RSC Publishing). [Link]

  • Heck reaction - Wikipedia. [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). [Link]

  • Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. PubMed. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health (NIH). [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Synthesis of Aminoallenes via Selenium‐π‐Acid‐Catalyzed Cross‐Coupling of N‐Fluorinated Sulfonimides with Simple Alkynes. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of (Z)-3-Penten-1-yne with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Conjugated (Z)-Enynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[3][4] A particularly valuable application of this methodology is the synthesis of conjugated enynes, structural motifs prevalent in numerous biologically active natural products and pharmaceuticals.[5]

This guide focuses on the Sonogashira coupling of (Z)-3-penten-1-yne with a variety of aryl halides. The resulting (Z)-aryl-enynes are highly sought-after building blocks in drug discovery and materials science. The retention of the (Z)-geometry is crucial for the biological activity of many target molecules, and the Sonogashira coupling provides a stereospecific approach to their synthesis.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The palladium cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. In parallel, the copper cycle involves the deprotonation of the terminal alkyne by an amine base to form a copper(I) acetylide. This crucial intermediate then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center. The final step is reductive elimination from the palladium complex, which furnishes the desired enyne product and regenerates the active Pd(0) catalyst.[3]

dot graph "Sonogashira_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_alkyne_complex [label="Ar-Pd(II)L₂(C≡CR)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-C≡CR", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Copper Cycle Nodes alkyne [label="H-C≡CR\n((Z)-3-Penten-1-yne)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., Et₃N)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; cu_acetylide [label="Cu(I)-C≡CR", fillcolor="#F1F3F4", fontcolor="#202124"]; cu_catalyst [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124"];

// Palladium Cycle Edges pd0 -> oxidative_addition [color="#4285F4"]; oxidative_addition -> pd_intermediate [color="#4285F4"]; pd_intermediate -> transmetalation [color="#4285F4"]; transmetalation -> pd_alkyne_complex [color="#4285F4"]; pd_alkyne_complex -> reductive_elimination [color="#4285F4"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#EA4335"];

// Copper Cycle Edges alkyne -> base [label="Deprotonation", color="#34A853"]; base -> cu_acetylide [color="#34A853"]; cu_catalyst -> cu_acetylide [style=invis]; cu_acetylide -> transmetalation [label=" Transfers Acetylide\nto Palladium", color="#34A853"]; } Figure 1. The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for a range of aryl halides. Given the volatility of (Z)-3-penten-1-yne, careful handling and an inert atmosphere are crucial for success.

Materials and Reagents
  • (Z)-3-Penten-1-yne (CAS: 1574-40-9)[6][7]

  • Aryl halide (iodide or bromide)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate visualization method (e.g., UV light, potassium permanganate stain)

  • Silica gel for column chromatography

General Experimental Workflow

The general workflow for the Sonogashira coupling of (Z)-3-penten-1-yne with aryl halides is depicted below.

dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

reagent_prep [label="Reagent & Glassware\nPreparation (Drying & Degassing)"]; reaction_setup [label="Reaction Setup\n(Inert Atmosphere)"]; reaction [label="Reaction Monitoring\n(TLC/GC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Product Characterization\n(NMR, MS)"];

reagent_prep -> reaction_setup; reaction_setup -> reaction; reaction -> workup; workup -> purification; purification -> characterization; } Figure 2. General experimental workflow for the Sonogashira coupling.

Protocol 1: Standard Sonogashira Coupling of an Aryl Iodide

This protocol is optimized for aryl iodides, which are generally more reactive than aryl bromides.[2]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Follow with the addition of freshly distilled triethylamine (2-3 eq).

  • Alkyne Addition: Add (Z)-3-penten-1-yne (1.2-1.5 eq) dropwise to the stirred reaction mixture at room temperature. A slight exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Sonogashira Coupling of an Aryl Bromide

Aryl bromides are less reactive than their iodide counterparts and may require elevated temperatures and slightly higher catalyst loadings.[2]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed DMF and freshly distilled diisopropylamine (2-3 eq).

  • Alkyne Addition: Add (Z)-3-penten-1-yne (1.2-1.5 eq) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of (Z)-3-penten-1-yne with various aryl halides.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-IodoanisolePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N (2.5 eq)THFRT485-95
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (4 mol%), CuI (8 mol%)DIPA (3 eq)DMF601870-80
3-IodopyridinePdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%)Et₃N (2.5 eq)THFRT680-90
4-BromobenzonitrilePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DIPA (3 eq)DMF702465-75

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale. Optimization may be required for each specific aryl halide.

Expertise & Experience: The Rationale Behind Experimental Choices

  • Choice of Catalyst and Ligand: PdCl₂(PPh₃)₂ is a robust and commercially available precatalyst that is readily reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile ligand suitable for a wide range of aryl halides. For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands may be beneficial.

  • The Role of the Copper Co-catalyst: Copper(I) iodide is crucial for the efficient formation of the copper acetylide, which accelerates the transmetalation step.[3] While copper-free Sonogashira protocols exist, the copper-catalyzed version is often more reliable and proceeds under milder conditions.

  • Base Selection: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct formed during the reaction. The choice of amine can influence the reaction rate and should be optimized for specific substrates.

  • Solvent Considerations: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). THF is a good choice for reactions at room temperature, while DMF is often preferred for reactions requiring heating due to its higher boiling point.

  • Handling of (Z)-3-Penten-1-yne: As a low-boiling point compound, it is advisable to handle (Z)-3-penten-1-yne in a well-ventilated fume hood and add it to the reaction mixture at room temperature or below to minimize evaporation.

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The appearance of a new, less polar spot corresponding to the enyne product, and the disappearance of the starting aryl halide spot, are clear indicators of a successful reaction.

Furthermore, the purification by column chromatography provides a visual confirmation of the product's purity. The final characterization of the isolated product by NMR and mass spectrometry provides unambiguous confirmation of its structure and purity, thus validating the entire experimental process.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • A Review on Palladium Catalyzed Coupling Reactions.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Influence of base on the Sonogashira coupling reactiona - ResearchGate.
  • Application Notes and Protocols for Sonogashira Coupling with (Z)-hex-3-en-1-yne - Benchchem.
  • Reaction optimization conditions for the cascade synthesis of 1,3- enynes. - ResearchGate.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Sonogashira cross-coupling reaction - YouTube.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
  • Optimization of the reaction conditions. [a] - ResearchGate.
  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing.
  • Sonogashira coupling - YouTube.
  • Copper-free Sonogashira coupling - The chemical reaction database.
  • 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem.
  • What is the best procedure for Sonogashira coupling? - ResearchGate.
  • 3-Penten-1-yne, (Z)- - the NIST WebBook - National Institute of Standards and Technology.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • (PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate.
  • Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate.
  • Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Cheméo.
  • 3-Penten-1-yne, (Z)- - the NIST WebBook - National Institute of Standards and Technology.
  • (Z)-3-Penten-1-yne synonyms and alternative names - Benchchem.
  • Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing).
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of Conjugated Enediynes Using 1,1-Dibromoethylene - Benchchem.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.

Sources

Application Notes & Protocols: Exploring the Diels-Alder Reaction of (E)-3-Penten-1-yne with Novel Dienes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Diels-Alder reaction stands as a pillar of modern organic synthesis, prized for its ability to construct complex six-membered rings with high stereocontrol. This guide delves into the application of (E)-3-penten-1-yne, a versatile C5 building block, as a dienophile in [4+2] cycloadditions with a focus on its reactivity with novel, highly reactive diene systems. We present detailed protocols for both normal and inverse-electron-demand Diels-Alder reactions, featuring Danishefsky's diene and 1,2,4,5-tetrazines as exemplary novel dienes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of enyne substrates in the construction of complex molecular architectures.

Introduction: The Enduring Power of the Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, the [4+2] cycloaddition between a conjugated diene and a dienophile has become an indispensable tool for the synthesis of cyclic compounds.[1] Its power lies in the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereospecific, step.[2] This atom economy and stereocontrol make the Diels-Alder reaction a favored strategy in the synthesis of natural products and pharmaceuticals, where complex, three-dimensional structures are paramount.[3][4]

(E)-3-Penten-1-yne presents an interesting case as a dienophile. It possesses two sites of unsaturation: a trans-configured double bond and a terminal triple bond. Seminal work by Danishefsky and others has shown that in conjugated enyne systems bearing activating groups, the Diels-Alder reaction occurs preferentially at the acetylenic (alkyne) moiety.[5][6] This chemoselectivity provides a direct route to highly functionalized 1,4-cyclohexadiene derivatives, which are versatile intermediates for further synthetic transformations.

This guide will explore the practical application of (E)-3-penten-1-yne in Diels-Alder reactions with two classes of "novel" dienes that push the boundaries of reactivity and scope:

  • Electron-Rich Dienes: Exemplified by Danishefsky's diene, these dienes are highly nucleophilic and react readily with a wide range of dienophiles, often under mild conditions.[7][8]

  • Electron-Deficient Dienes: Represented by 1,2,4,5-tetrazines, these dienes participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful bioorthogonal tool where the diene is electron-poor and the dienophile is electron-rich.[9][10]

Mechanistic Insights: Chemoselectivity and Regioselectivity

The preferential reaction at the alkyne of an enyne dienophile can be understood from both steric and electronic perspectives. The linear geometry of the alkyne presents a less sterically hindered face for the approaching diene compared to the more encumbered alkene. Electronically, the regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and dienophile is governed by the alignment of the frontier molecular orbitals (FMOs) of the reactants.[11] The reaction proceeds through a transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.

Protocol 1: Normal-Electron-Demand Diels-Alder with Danishefsky's Diene

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly reactive diene due to the synergistic electron-donating effects of the methoxy and silyloxy substituents.[12] This high reactivity allows for cycloadditions to occur with a broad range of dienophiles, including less activated systems, often at room temperature and without the need for a catalyst.[12]

Rationale for Diene Selection

The choice of Danishefsky's diene is strategic. Its high nucleophilicity makes it an excellent reaction partner for the relatively unactivated alkyne of (E)-3-penten-1-yne. The resulting cycloadduct contains a silyl enol ether and a methoxy group, which can be readily hydrolyzed to a cyclohexenone, a valuable synthetic intermediate.

Experimental Workflow

reagents Combine (E)-3-Penten-1-yne & Danishefsky's Diene in a Sealed Tube reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction Inert Atmosphere (N2 or Ar) workup Cool to Room Temperature & Hydrolytic Workup (aq. HCl or TBAF) reaction->workup Monitor by TLC/GC-MS purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Workflow for the Diels-Alder reaction of (E)-3-Penten-1-yne with Danishefsky's Diene.

Detailed Protocol

Materials:

  • (E)-3-Penten-1-yne (CAS: 2004-69-5)

  • Danishefsky's diene (CAS: 54125-02-9)

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Heavy-walled pressure tube with a screw cap and PTFE seal

Procedure:

  • Reaction Setup: To a dry, heavy-walled pressure tube equipped with a magnetic stir bar, add Danishefsky's diene (1.0 eq).

  • Add anhydrous toluene (approx. 0.5 M concentration with respect to the diene).

  • Add (E)-3-penten-1-yne (1.2 eq). Note: Due to the volatility of (E)-3-penten-1-yne (b.p. ~55-57 °C), it is advisable to handle it in a cooled state and ensure the pressure tube is well-sealed.

  • Seal the pressure tube tightly.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots (after cooling the tube).

  • Workup: Once the reaction is complete, cool the tube to room temperature.

  • Carefully unseal the tube in a well-ventilated fume hood.

  • To the reaction mixture, add 1 M aqueous HCl and stir vigorously for 1 hour at room temperature to effect hydrolysis of the silyl enol ether.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclohexenone product.

ParameterConditionRationale
Solvent TolueneHigh boiling point allows for elevated reaction temperatures.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Stoichiometry 1.2 eq. of DienophileA slight excess of the more volatile component ensures the diene is consumed.
Workup Mild AcidicHydrolyzes the silyl enol ether to the corresponding ketone.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) with 1,2,4,5-Tetrazines

The IEDDA reaction is a powerful transformation that proceeds between an electron-deficient diene and an electron-rich dienophile.[13] This reversal of the electronic demand of the standard Diels-Alder reaction opens up new synthetic possibilities. 1,2,4,5-tetrazines are highly effective dienes in IEDDA reactions, reacting rapidly with alkenes and alkynes.[14]

Rationale for Diene Selection

The use of a 1,2,4,5-tetrazine derivative, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, allows for the exploration of the IEDDA reactivity of (E)-3-penten-1-yne. In this case, the enyne acts as the electron-rich component. The reaction typically proceeds with the expulsion of dinitrogen gas, leading directly to a pyridazine product.

Lewis Acid Catalysis

While many IEDDA reactions with tetrazines are rapid, Lewis acid catalysis can be employed to enhance the rate and selectivity of Diels-Alder reactions, particularly with less reactive dienophiles.[15][16] A Lewis acid, such as zinc chloride (ZnCl₂), can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[17]

Experimental Workflow

reagents Combine (E)-3-Penten-1-yne & 1,2,4,5-Tetrazine in a Schlenk Flask catalyst Add Lewis Acid (optional) (e.g., ZnCl₂) reagents->catalyst Inert Atmosphere (N2 or Ar) reaction Stir at Room Temperature or Gentle Heating catalyst->reaction workup Quench Reaction & Aqueous Workup reaction->workup Monitor by TLC/LC-MS (N₂ evolution) purification Purification by Column Chromatography or Recrystallization workup->purification product Characterize Pyridazine Product purification->product

Caption: Workflow for the IEDDA reaction of (E)-3-Penten-1-yne with a 1,2,4,5-Tetrazine.

Detailed Protocol

Materials:

  • (E)-3-Penten-1-yne (CAS: 2004-69-5)

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (CAS: 1671-87-0)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of argon or nitrogen, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) and anhydrous zinc chloride (0.2 eq, optional catalyst).

  • Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (E)-3-penten-1-yne (1.5 eq) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can often be visually monitored by the disappearance of the characteristic deep color of the tetrazine and by the evolution of nitrogen gas. Further monitoring can be done by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization, to afford the pyridazine product.

ParameterConditionRationale
Solvent DichloromethaneA good solvent for the reactants and generally unreactive.
Temperature 0 °C to RTIEDDA reactions with tetrazines are often rapid at room temperature.
Catalyst ZnCl₂ (optional)Can accelerate the reaction by activating the dienophile.
Workup Aqueous BicarbonateQuenches the Lewis acid and removes any acidic byproducts.

Safety Considerations

  • (E)-3-Penten-1-yne is a volatile and flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

  • Reactions in sealed tubes can build up pressure. Use appropriate pressure-rated glassware and a blast shield. Always cool the vessel to room temperature before opening.

  • Lewis acids like zinc chloride are corrosive and hygroscopic. Handle in a glovebox or under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

(E)-3-Penten-1-yne is a versatile and reactive dienophile capable of participating in both normal and inverse-electron-demand Diels-Alder reactions. By selecting novel, highly reactive dienes such as Danishefsky's diene and 1,2,4,5-tetrazines, chemists can access a diverse range of functionalized six-membered rings. The protocols provided herein offer a starting point for the exploration of these powerful cycloaddition reactions in the context of complex molecule synthesis and drug discovery.

References

  • Arsi, M. A., & Wuest, F. (2020). Tetrazine-Based Bioorthogonal Chemistry. Topics in Current Chemistry, 378(3), 33. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]

  • Organic Syntheses. (n.d.). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Danishefsky's diene. [Link]

  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Gaich, T., & Baran, P. S. (2010). Aiming for the ideal synthesis. Journal of Organic Chemistry, 75(14), 4657–4673. [Link]

  • Prokesova, M., Toma, S., Kennedy, A. R., & Knox, G. R. (1999). Investigation of the acid catalysed Diels-Alder reactions of furan derivatives. Pure and Applied Chemistry, 71(5), 857-862.
  • Chemical Thinking Laboratory. (2022, August 17). A Diels Alder Reaction [Video]. YouTube. [Link]

  • Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. Journal of the American Chemical Society, 129(3), 645–657. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.
  • ResearchGate. (n.d.). Diels‐Alder‐Reaktionen der 1.2.4.5‐Tetrazine. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. [Link]

  • Chem-Station. (2016, May 13). Danishefsky-Kitahara Diene. [Link]

  • Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. [Link]

  • Kedrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, May 2). 14. The Diels-Alder Cycloaddition Reaction. [Link]

  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
  • Zhang, H., et al. (2021). Advances in Diels–Alder/aromatization of biomass furan derivatives towards renewable aromatic hydrocarbons. Catalysis Science & Technology, 11(23), 7576-7587. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(21), 5099. [Link]

  • Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]

  • Galkin, K. I., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. International Journal of Molecular Sciences, 22(21), 11843. [Link]

  • LibreTexts Chemistry. (2021, May 2). 1.3: Diels-Alder_Reactions. [Link]

  • American Chemical Society. (n.d.). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. [Link]

  • Hamlin, T. A., et al. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Understanding the regioselectivity of the Diels-Alder reaction. A DFT study. The Journal of organic chemistry, 67(25), 8763–8770. [Link]

  • LibreTexts Chemistry. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • Geyer, S. (2003, June 5). The Effect of Solvent on a Lewis Acid Catalyzed Diels-Alder Reaction, Using Computed and Experimental Kinetic. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. [Link]

Sources

Regiospecific synthesis of substituted pyridines from enynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Regiospecific Synthesis of Highly Substituted Pyridines via Transition Metal-Catalyzed Cyclization of Enynes

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, necessitating the development of versatile and regioselective synthetic methods. This guide details the synthesis of substituted pyridines from readily accessible enyne precursors, focusing on transition metal-catalyzed cycloaddition and cycloisomerization strategies. We provide an in-depth analysis of key catalytic systems, mechanistic principles governing regioselectivity, and a comprehensive, field-tested protocol for a Nickel-catalyzed [4+2] cycloaddition. This document is intended for researchers, chemists, and drug development professionals seeking robust and predictable methods for constructing complex pyridine derivatives.

Introduction: The Central Role of the Pyridine Moiety

Substituted pyridines are among the most prevalent N-heterocycles found in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, ability to act as ligands, and hydrogen bonding capabilities make them privileged structures in drug design. The pyridine ring is a key component in over 100 commercially available drugs, including blockbuster treatments like Nexium® and Xalkori®[1].

Traditional methods for pyridine synthesis, such as Hantzsch-like condensations, often lack the flexibility and regiochemical control required for modern drug discovery campaigns, which demand precise substitution patterns.[2][3] The de novo synthesis of pyridines from acyclic precursors offers a powerful alternative, allowing for convergent and highly controlled assembly.[3][4] Among these modern strategies, the cyclization of enynes (molecules containing both an alkene and an alkyne) has emerged as a highly effective and atom-economical approach.[5][6]

This guide focuses on transition metal-catalyzed pathways that convert enynes into highly substituted pyridines with predictable regioselectivity, a critical factor for establishing structure-activity relationships (SAR) in drug development.

Mechanistic Foundations: From Enynes to Aromatic Rings

The conversion of an enyne and a nitrogen source into a pyridine ring generally proceeds through one of two major mechanistic pathways: (A) Pericyclic Reactions (Cycloadditions) or (B) Cycloisomerization/Electrocyclization Cascades . The choice of catalyst and substrates dictates the operative pathway and, ultimately, the regiochemical outcome.

A. [4+2] Cycloaddition Pathway

In this approach, a 1-azadiene (a four-atom, π-electron system containing one nitrogen) reacts with a dienophile (a two-atom, π-electron system), which can be the alkyne portion of the enyne. Transition metals like Nickel or Rhodium are often used to catalyze this formal cycloaddition.[7] A key strategy involves the reaction of 1,3-enynes with nitrogen-containing components like 3-azetidinones.[8] The reaction proceeds through a two-step sequence: a nickel-catalyzed [4+2] cycloaddition to form a dihydropyridinone intermediate, followed by an aromatization step to yield the final pyridine product. This method provides excellent control over the final substitution pattern.

B. Cycloisomerization and Electrocyclization Cascade

This pathway is prominently catalyzed by π-acidic metals like Gold(I). The catalyst activates the alkyne, making it susceptible to nucleophilic attack. In an aza-enyne system, this can trigger a cascade involving cyclization to form a 1-azabutadiene intermediate. This intermediate then undergoes a 6π-electrocyclization to form a dihydropyridine, which subsequently aromatizes (often via oxidation by air) to the pyridine product.[9] This one-pot process is highly efficient for generating polysubstituted pyridines.[9]

Below is a generalized visualization of these convergent pathways.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Key Intermediate cluster_3 Final Product Enyne Enyne (C4 component) Cyclo [4+2] Cycloaddition (e.g., Ni-catalyzed) Enyne->Cyclo Iso Cycloisomerization / 6π-Electrocyclization (e.g., Au-catalyzed) Enyne->Iso N_Source Nitrogen Source (N-C2 or N component) N_Source->Cyclo N_Source->Iso DHP Dihydropyridine Intermediate Cyclo->DHP Forms six-membered ring directly Iso->DHP Cascade reaction Pyridine Substituted Pyridine DHP->Pyridine Aromatization

Caption: General strategies for pyridine synthesis from enynes.

In-Depth Focus: Nickel-Catalyzed Regiospecific [4+2] Cycloaddition

A particularly robust method for achieving high regioselectivity is the Nickel-catalyzed [4+2] cycloaddition of 1,3-enynes with 3-azetidinones.[8] This reaction provides access to 3-hydroxy-4,5-alkyl-substituted pyridines, which are valuable building blocks in medicinal chemistry.[8]

Mechanism and Basis of Regioselectivity

The reaction is believed to proceed via the oxidative cyclization of the enyne and the azetidinone on a Ni(0) catalytic center. The judicious choice of substitution on the enyne substrate is the primary factor controlling the regioselectivity of the final pyridine product.[8] The initial cycloaddition forms a bicyclic nickel-azetidinone complex which then undergoes ring-opening and subsequent reductive elimination to afford a dihydropyridinone. This intermediate is then aromatized in a separate step to yield the pyridine.

The workflow for this synthetic approach is outlined below.

G Start 1. Combine 1,3-Enyne, 3-Azetidinone, and Ni(0) Catalyst System Step1 2. [4+2] Cycloaddition (e.g., Toluene, 80-100 °C) Start->Step1 Heat Intermediate 3. Isolate Dihydropyridinone Intermediate Step1->Intermediate Reaction complete Step2 4. Aromatization Step (e.g., H2, Pd/C or other methods) Intermediate->Step2 Subject to new conditions Product 5. Final Substituted Pyridine Product Step2->Product Purification

Caption: Experimental workflow for the two-step pyridine synthesis.

Substrate Scope and Limitations

This method demonstrates a broad substrate scope, tolerating a variety of functional groups on both the enyne and the nitrogen-containing partner. The regioselectivity is highly dependent on the steric and electronic nature of the substituents on the 1,3-enyne.

Entry1,3-Enyne Substituent (R¹)3-AzetidinoneYield of Pyridine (%)RegioselectivityReference
1ArylN-Ts75-85High
2n-AlkylN-Ts60-70Good to High
3HeterocycleN-Ts70-80High
4Internal AlkyneN-TsNot ToleratedN/A

Scientist's Note: The limitation to terminal alkynes (R²=H on the enyne) is significant. Internal alkynes often fail to react under these conditions, likely due to steric hindrance preventing efficient coordination to the nickel catalyst. This is a key consideration during substrate design for a synthetic campaign.

Detailed Experimental Protocol: Synthesis of a 3-Hydroxy-4,5-disubstituted Pyridine

This protocol describes the synthesis of a model pyridine derivative via the two-step Nickel-catalyzed cycloaddition/aromatization sequence.

Materials and Equipment
  • Reagents: 1,3-Enyne substrate, N-Tosyl-3-azetidinone, Nickel(II) acetylacetonate [Ni(acac)₂], Triethylaluminum (Et₃Al), Triphenylphosphine (PPh₃), Anhydrous Toluene, Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer/hotplate, syringes, cannulas, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Step 1: Nickel-Catalyzed [4+2] Cycloaddition

Causality Note: This step must be performed under an inert atmosphere (Argon or Nitrogen) as the active Ni(0) catalyst, generated in situ from Ni(II) by the triethylaluminum reducing agent, is highly sensitive to oxygen and moisture.

  • Catalyst Preparation: To a flame-dried Schlenk flask under Argon, add Ni(acac)₂ (0.1 mmol, 10 mol%) and PPh₃ (0.2 mmol, 20 mol%).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe. Stir the resulting green suspension.

  • Catalyst Activation: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of Et₃Al in hexanes (0.2 mL, 0.2 mmol) dropwise. The solution should turn from green to a dark red/brown, indicating the formation of the active Ni(0) catalyst. Stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve the 1,3-enyne (1.0 mmol, 1.0 equiv) and N-Tosyl-3-azetidinone (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous toluene.

  • Reaction Initiation: Transfer the substrate solution to the catalyst mixture via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent) until the starting enyne is consumed (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow, dropwise addition of saturated sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, add Ethyl Acetate (20 mL), and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydropyridinone.

Step 2: Aromatization to the Pyridine
  • Setup: Dissolve the crude dihydropyridinone from the previous step in Ethyl Acetate (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the crude material) to the solution.

  • Hydrogenation: Seal the flask, evacuate and backfill with H₂ gas three times, then leave the reaction to stir under a balloon of H₂ at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the intermediate spot and the appearance of a new, more polar spot indicates product formation (typically 4-6 hours).

  • Filtration and Purification: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with Ethyl Acetate.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure substituted pyridine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion in Step 1 Inactive Ni(0) catalyst due to air/moisture exposure.Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly opened anhydrous solvents.
Insufficient reducing agent.Titrate the triethylaluminum solution before use or use a fresh bottle.
Multiple Byproducts Reaction temperature too high or run for too long.Optimize the reaction temperature. Monitor closely by TLC and quench as soon as the starting material is consumed.
Incomplete Aromatization in Step 2 Inactive Pd/C catalyst.Use fresh catalyst. Ensure the system is properly purged with hydrogen.
Catalyst poisoning.If sulfur-containing compounds are present from previous steps, ensure purification of the intermediate is thorough.

Conclusion

The regiospecific synthesis of substituted pyridines from enynes using transition metal catalysis is a powerful and versatile strategy for accessing complex heterocyclic structures. The Nickel-catalyzed [4+2] cycloaddition highlighted here offers a reliable and predictable method for creating 3-hydroxy-4,5-disubstituted pyridines with high regiochemical control. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can leverage this chemistry to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

  • Vertex AI Search. (2021). Enyne Amides to Fused Pyridones: Scope and Limitations.
  • Aïssa, C., et al. (2016). Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. Organic Letters, 18(8), 1756-9. [Link]

  • Delle Monache, G. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES.
  • Belecki, K., et al. (2012). Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Journal of the American Chemical Society, 134(2), 1352-6. [Link]

  • Reddy, R. S., et al. (2023). One-Pot Synthesis of Pentasubstituted Pyridines following the Gold(I)-Catalyzed Aza–Enyne Metathesis/6π-Electrocyclization–Aromatization Sequence. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2019). Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines. PubMed Central. [Link]

  • Wang, J., et al. (2018). Rhodium‐Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne‐Ene‐Allenes and CO. Angewandte Chemie International Edition, 57(47), 15544-15548. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Ellman, J. A., et al. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2018). Rhodium-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne-Ene-Allenes and CO. PubMed. [Link]

  • Belecki, K., et al. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health. [Link]

  • Gilbertson, S. R., & DeBoef, B. (2002). Rhodium catalyzed [4 + 2 + 2] cycloaddition and alkyne insertion: a new route to eight-membered rings. Journal of the American Chemical Society, 124(30), 8784-5. [Link]

  • Toste, F. D., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine Using Pyridine N-Oxide and Alkynes. PubMed. [Link]

  • Zhai, H., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central. [Link]

  • Maji, M., et al. (2020). Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products. Chemical Communications. [Link]

  • Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Enyne metathesis. [Link]

  • Hashmi, A. S. K., et al. (2018). Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. Organic & Biomolecular Chemistry. [Link]

  • Taylor, M. S., et al. (2011). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry, 76(8), 2726-2741. [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • El-Faham, A., & Dahl, T. (Eds.). (2022).
  • Science of Synthesis. (2016). 15.1.4 Pyridines (Update 2016). ResearchGate. [Link]

  • Li, X., et al. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journal of Organic Chemistry, 17, 2351-2373. [Link]

  • ResearchGate. (2013). Synthesis of 2,5‐Disubstituted Pyridines using the Gold(I)‐Catalyzed Cycloisomerization of 1‐Bromoalkynes as Key Step. [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. [Link]

  • Zhang, J., et al. (2022). Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of Allene-1,3-Dienes. PubMed. [Link]

  • Kumar, A., et al. (2022). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PubMed Central. [Link]

  • Brummond, K. M., et al. (2009). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate. [Link]

Sources

Application Note: 3-Penten-1-yne as a Versatile Synthon for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Penten-1-yne is a C5 hydrocarbon featuring both a terminal alkyne and an internal alkene, a conjugated enyne structure that renders it a potent and versatile building block in modern organic synthesis. Its unique electronic and structural properties allow it to participate in a diverse array of chemical transformations, including cycloadditions, metathesis, and cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 3-penten-1-yne in the synthesis of complex pharmaceutical intermediates. We will explore its fundamental reactivity, provide detailed experimental protocols for key transformations, and present a case study on its conceptual application in the synthesis of prostaglandin precursors, a critical class of pharmaceutical agents.

Introduction: The Strategic Value of a Conjugated Enyne

In the landscape of pharmaceutical development, the efficient construction of molecular complexity is paramount. Small, functionalized building blocks that can be elaborated into diverse scaffolds are of immense value. 3-Penten-1-yne, with its compact frame and dual reactivity, represents such a synthon.[1] The terminal alkyne provides a handle for linear extension via coupling reactions or participation in cycloadditions, while the alkene moiety offers a site for further functionalization and stereocenter installation. This dual functionality allows for the rapid assembly of carbocyclic and heterocyclic systems that form the core of many biologically active molecules.[2][3]

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use.

Table 1: Physicochemical Properties of 3-Penten-1-yne

PropertyValueSource
Molecular Formula C₅H₆[1]
Molecular Weight 66.10 g/mol [1]
Boiling Point 36 °C[4]
Density 0.747 g/cm³[4]
Flash Point -41 °C[4]
CAS Number 2206-23-7[5]

Safety & Handling: 3-Penten-1-yne is a highly flammable liquid and vapor (H225).[6] It causes skin (H315) and serious eye irritation (H319) and may cause respiratory irritation (H335).[6]

  • Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood. Use explosion-proof electrical and lighting equipment.[6]

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6]

  • Storage: Store in a tightly closed container in a cool, well-ventilated, flammables-rated area, away from heat, sparks, and open flames.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Key Synthetic Transformations and Protocols

The utility of 3-penten-1-yne stems from its ability to undergo several powerful bond-forming reactions. Below, we detail the mechanisms and provide exemplary protocols for three such transformations.

Pauson-Khand Reaction: Accessing Cyclopentenone Cores

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct α,β-cyclopentenones.[7][8][9] This reaction is exceptionally powerful for building the five-membered rings found in many natural products and pharmaceutical intermediates, most notably prostaglandins.[7][8] When an enyne like 3-penten-1-yne is used in an intramolecular fashion, it can rapidly generate bicyclic systems. For intermolecular reactions, the enyne itself provides both the alkyne and alkene components for a reaction with CO.

Causality in Protocol Design: The classic PKR protocol uses stoichiometric dicobalt octacarbonyl, [Co₂(CO)₈], which first forms a stable hexacarbonyl-alkyne complex.[9][10] Heating this complex with an alkene partner promotes the cycloaddition. The use of promoters like N-methylmorpholine N-oxide (NMO) can significantly lower the reaction temperature by facilitating CO dissociation, which is often the rate-limiting step.[10]

Pauson_Khand_Mechanism cluster_main Pauson-Khand Reaction Mechanism Enyne R-Enyne Complex Alkyne-Cobalt Complex Enyne->Complex -2CO Co2CO8 Co₂(CO)₈ Alkene_Coord Alkene Coordination Complex->Alkene_Coord + Alkene Metallacycle Cobaltacyclopentene Intermediate Alkene_Coord->Metallacycle CO_Insert CO Migratory Insertion Metallacycle->CO_Insert +CO Product_Complex Product-Cobalt Complex CO_Insert->Product_Complex Product Cyclopentenone Product Product_Complex->Product Reductive Elimination

Caption: Mechanism of the Cobalt-Mediated Pauson-Khand Reaction.

Protocol 1: Intermolecular Pauson-Khand Reaction with (Z)-3-Penten-1-yne

This protocol describes the reaction of (Z)-3-penten-1-yne with an external alkene (e.g., norbornene) to form a complex bicyclic cyclopentenone.

  • Materials: (Z)-3-penten-1-yne, norbornene, dicobalt octacarbonyl [Co₂(CO)₈], N-methylmorpholine N-oxide (NMO), dichloromethane (DCM, anhydrous), silica gel.

  • Equipment: Flame-dried round-bottom flask with reflux condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), oil bath, rotary evaporator, flash chromatography system.

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add dicobalt octacarbonyl (1.1 eq).

    • Dissolve the cobalt complex in 100 mL of anhydrous DCM. Add (Z)-3-penten-1-yne (1.0 eq) to the solution and stir at room temperature for 2 hours. The solution should change color, indicating the formation of the alkyne-cobalt complex.

    • Add norbornene (1.5 eq) to the flask, followed by the slow, portion-wise addition of NMO (3.0 eq) over 30 minutes. The addition is exothermic and may cause bubbling.

    • After the addition is complete, stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by opening it to the air and stirring for 1 hour. The cobalt complexes will decompose.

    • Filter the mixture through a pad of silica gel, washing with DCM to remove the cobalt salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclopentenone product.[7]

Enyne Metathesis: Forming Conjugated Dienes

Enyne metathesis is a powerful bond reorganization reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), that transforms an alkyne and an alkene into a 1,3-diene.[11] A cross-metathesis between 3-penten-1-yne and ethylene gas is particularly valuable, as it produces a conjugated triene, a versatile intermediate for subsequent transformations like Diels-Alder reactions.[11]

Causality in Protocol Design: The reaction is driven by the formation of the thermodynamically stable conjugated diene system.[11] Using a second-generation Grubbs catalyst is crucial as it exhibits high activity and functional group tolerance. The reaction is performed under an atmosphere of ethylene; a balloon is sufficient for lab scale, ensuring a constant supply of one of the reactants. Toluene is a common solvent due to its high boiling point, allowing the reaction to be heated to drive it to completion.

Enyne_Metathesis_Workflow cluster_workflow Enyne Metathesis Experimental Workflow Start Start: (Z)-3-Penten-1-yne + Toluene Degas Degas Solvent (Freeze-Pump-Thaw) Start->Degas Add_Catalyst Add Grubbs II Catalyst under Argon Degas->Add_Catalyst Ethylene Introduce Ethylene Atmosphere (Balloon) Add_Catalyst->Ethylene Heat Heat to 80°C (Oil Bath) Ethylene->Heat Monitor Monitor by GC-MS (4-6 hours) Heat->Monitor Quench Cool to RT Quench with Ethyl Vinyl Ether Monitor->Quench Reaction Complete Purify Concentrate & Purify (Flash Chromatography) Quench->Purify Product Product: (3Z,5E)-1,3,5-Heptatriene Purify->Product

Caption: Workflow for Cross-Enyne Metathesis of 3-Penten-1-yne.

Protocol 2: Cross-Enyne Metathesis of (Z)-3-Penten-1-yne with Ethylene

  • Materials: (Z)-3-penten-1-yne, Grubbs 2nd Generation Catalyst, toluene (anhydrous, degassed), ethylene gas, ethyl vinyl ether, silica gel.

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, inert atmosphere setup (Argon), ethylene balloon, oil bath, rotary evaporator, flash chromatography system.

  • Procedure:

    • Add (Z)-3-penten-1-yne (1.0 eq) to a flame-dried Schlenk flask containing a stir bar.

    • Add anhydrous, degassed toluene to dissolve the enyne (concentration ~0.1 M).

    • In a separate vial under argon, weigh the Grubbs 2nd Generation Catalyst (2-5 mol%) and add it to the reaction flask against a positive flow of argon.

    • Evacuate the flask and backfill with ethylene gas from a balloon three times.

    • Heat the reaction mixture to 80 °C in a preheated oil bath.

    • Stir for 4-6 hours, monitoring the reaction by GC-MS for the formation of the product and consumption of the starting material.

    • Once complete, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether, stirring for 30 minutes.

    • Concentrate the mixture under reduced pressure and purify by flash column chromatography (hexanes) to yield the volatile (3Z,5E)-1,3,5-heptatriene product.[11]

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] For 3-penten-1-yne, this reaction provides a powerful method to attach the enyne moiety to aromatic or heteroaromatic rings, which are common scaffolds in pharmaceuticals. The reaction typically requires a copper(I) co-catalyst and an amine base.[12][14]

Causality in Protocol Design: The mechanism involves two interconnected catalytic cycles.[12] The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle deprotonates the terminal alkyne to form a reactive copper acetylide intermediate.[12][15] Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product.[15] The choice of an amine base (like triethylamine or diisopropylamine) is critical; it acts as both a base and a solvent. The use of a phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst.

Protocol 3: Sonogashira Coupling of 3-Penten-1-yne with an Aryl Iodide

  • Materials: 3-Penten-1-yne, an aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF, anhydrous).

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, inert atmosphere setup (Argon), syringe pump (optional), rotary evaporator, flash chromatography system.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine (ratio of THF:TEA is typically 2:1).

    • Add 3-penten-1-yne (1.2 eq) to the stirred mixture at room temperature. The addition can be done slowly via syringe pump to control any exotherm.

    • Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the coupled product.

Case Study: Conceptual Synthesis of Prostaglandin Intermediates

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues form the basis of numerous drugs, including treatments for glaucoma (e.g., Latanoprost) and inflammation.[16][17] A central challenge in their synthesis is the stereocontrolled construction of the substituted cyclopentane core. The Corey Lactone is a famous and versatile intermediate that enables access to a wide range of prostaglandins.[6][7][16]

The Pauson-Khand reaction provides a powerful retrosynthetic disconnection for the cyclopentenone core of prostaglandins. An intramolecular PKR of a suitably functionalized 1,6-enyne can rapidly establish the bicyclic core with the correct relative stereochemistry.

Prostaglandin_Retrosynthesis cluster_retro Retrosynthetic Analysis of Prostaglandin Core PGE1 Prostaglandin E1 (PGE1) Corey_Lactone Corey Lactone Intermediate PGE1->Corey_Lactone Side Chain Installation Cyclopentenone Functionalized Cyclopentenone Corey_Lactone->Cyclopentenone Lactonization & Reduction Enyne 1,6-Enyne Precursor (Derived from 3-Penten-1-yne) Cyclopentenone->Enyne Intramolecular Pauson-Khand Reaction

Caption: Retrosynthesis of PGE1 via a Pauson-Khand approach.

While a direct synthesis from 3-penten-1-yne itself is a simplification, the strategy highlights its utility. A functionalized derivative of 3-penten-1-yne could be coupled with an appropriate alkene-containing fragment. The resulting 1,6-enyne would then be the direct precursor for the key Pauson-Khand cyclization to build the core of the Corey Lactone, demonstrating the power of this synthon in a pharmaceutical context. This approach showcases how a simple C5 building block can be used to construct a complex, high-value pharmaceutical intermediate.[3][7]

Table 2: Comparison of Key Synthetic Transformations

ReactionCatalyst SystemKey Bond Formed / TransformationPharmaceutical Relevance
Pauson-Khand Reaction Co₂(CO)₈ or Rh(I)/Ir(I)C-C, C=O (Cyclopentenone formation)Core structures of prostaglandins, carbocyclic nucleosides.[7][8]
Enyne Metathesis Grubbs Ru-CarbenesC=C (Conjugated diene formation)Building blocks for Diels-Alder, synthesis of polyene natural products.[11]
Sonogashira Coupling Pd(0)/Cu(I)C(sp²)-C(sp)Linking aromatic/heterocyclic moieties to alkynes.[12][13]

Conclusion

3-Penten-1-yne is a powerful and economically attractive synthon for the synthesis of pharmaceutical intermediates. Its conjugated enyne structure provides access to a range of high-impact chemical transformations, including the Pauson-Khand reaction, enyne metathesis, and Sonogashira coupling. By understanding the principles behind these reactions and applying robust protocols, researchers can leverage 3-penten-1-yne to efficiently construct complex carbocyclic and heterocyclic scaffolds, thereby accelerating the discovery and development of new therapeutic agents. The conceptual application to the synthesis of prostaglandin precursors underscores its potential in creating high-value molecules from simple, readily available starting materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pauson-Khand Reaction of (Z)-3-Penten-1-yne.
  • BenchChem. (2025). Application Notes and Protocols: Enyne Metathesis of (Z)-3-Penten-1-yne.
  • ECHEMI. (n.d.). 3-PENTEN-1-YNE SDS, 2206-23-7 Safety Data Sheets.
  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Available at: [Link]

  • Chen, J. et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. Available at: [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions.
  • Wikipedia. (n.d.). Pauson–Khand reaction. Available at: [Link]

  • Kumar, A., & Sharma, G. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PubMed Central. Available at: [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2003). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. NIH. Available at: [Link]

  • Prévost, S. et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. PubMed. Available at: [Link]

  • Jung, J.-C., & Park, O.-S. (2006). Efficient Asymmetric Synthesis of Prostaglandin E1. ResearchGate. Available at: [Link]

  • Hayashi, Y. et al. (2020). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Available at: [Link]

  • Hayashi, Y. et al. (2020). Pot and time economies in the total synthesis of Corey lactone. PubMed Central. Available at: [Link]

  • Kimbrough, J. R. et al. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PubMed. Available at: [Link]

  • J&K Scientific LLC. (2021). Pauson-Khand Reaction. Available at: [Link]

  • Brummond, K. M. (2006). New Developments in the Pauson-Khand Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • PubChem. (n.d.). 3-Penten-1-yne. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Notes and Protocols for the Metal-Catalyzed Hydroarylation of 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metal-catalyzed hydroarylation of 3-penten-1-yne represents a powerful and atom-economical synthetic strategy for the construction of valuable aryl-substituted 1,3-dienes. These structural motifs are prevalent in natural products, pharmaceuticals, and advanced materials. This document provides a comprehensive technical guide on this transformation, detailing the underlying reaction mechanisms, a comparative analysis of various catalyst systems, and a representative experimental protocol. The content herein is designed to equip researchers with the necessary knowledge to successfully implement and adapt this methodology for their specific synthetic targets.

Introduction: The Synthetic Power of En-yne Hydroarylation

The direct addition of a C-H bond of an aromatic ring across an unsaturated system, known as hydroarylation, has emerged as a cornerstone of modern organic synthesis.[1] When applied to enynes like 3-penten-1-yne, this reaction offers a streamlined route to conjugated dienes, which are versatile building blocks in a myriad of chemical transformations, including Diels-Alder reactions and further cross-coupling modifications. The metal-catalyzed approach is particularly advantageous as it often proceeds with high regio- and stereoselectivity under mild reaction conditions, tolerating a wide range of functional groups.[2] This makes it an attractive strategy in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]

Mechanistic Considerations: A Tale of Different Metals

The mechanism of metal-catalyzed hydroarylation of enynes is diverse and highly dependent on the choice of the metal center, ligands, and the nature of the arylating agent. Generally, these transformations can be broadly categorized into pathways involving C-H activation, carbometalation, or radical intermediates.

A prevalent mechanism for palladium and rhodium catalysts involves the coordination of the metal to the alkyne moiety of the enyne, followed by migratory insertion of the alkyne into a metal-aryl bond.[4][5] This arylmetalation can proceed with varying regioselectivity, leading to different isomeric products. Subsequent β-hydride elimination or protonolysis then furnishes the desired arylated diene and regenerates the active catalyst.

In contrast, cobalt and nickel catalysts can operate through radical pathways, particularly when employing aryl halides as the coupling partners.[6] These reactions often involve a metal-hydride species that initiates a radical cascade. Gold catalysts, known for their strong π-acidic character, typically activate the alkyne towards nucleophilic attack by the arene.[7]

The regioselectivity of the hydroarylation of 3-penten-1-yne is a critical aspect to consider. The addition of the aryl group can occur at either of the two acetylenic carbons, leading to distinct constitutional isomers. This regiochemical outcome is influenced by a combination of steric and electronic factors of both the substrate and the catalyst system. For terminal alkynes, the regioselectivity is often governed by the electronic bias of the substituents and the nature of the ligand on the metal center.[3]

Caption: A generalized catalytic cycle for the hydroarylation of 3-penten-1-yne.

Comparative Analysis of Catalytic Systems

The choice of the metallic catalyst is paramount for achieving high efficiency and selectivity in the hydroarylation of 3-penten-1-yne. Several transition metals have demonstrated catalytic activity, each with its own set of advantages and limitations.

Catalyst SystemTypical Arylating AgentKey AdvantagesPotential Drawbacks
Palladium Arylboronic acids, Aryl halidesHigh functional group tolerance, well-defined mechanisms.[4][8][9]Can require phosphine ligands, potential for side reactions.
Rhodium Arylboronic acids, Arenes (via C-H activation)High activity, can catalyze direct C-H arylation.[5][10]Can be expensive, regioselectivity can be ligand-dependent.
Gold ArenesMild reaction conditions, unique reactivity profile.[7][11]Can be sensitive to air and moisture, may require silver additives.
Nickel Aryl halides, Organoboron reagentsCost-effective, can catalyze challenging couplings.[3]Can be sensitive to reaction conditions, potential for multiple oxidation states.
Cobalt Aryl halides, IndolesAbundant and inexpensive, can proceed via radical pathways.[3]Mechanistic understanding is less developed, may require specific ligands.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example for the palladium-catalyzed hydroarylation of a terminal alkyne with an arylboronic acid to yield a 1,3-diene system, adapted from a similar transformation.[4][8] This procedure should be considered a starting point and may require optimization for the specific case of 3-penten-1-yne and the desired aryl partner.

Materials:

  • 3-Penten-1-yne

  • Arylboronic acid

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (3 mol%), potassium acetate (2.0 equiv.), and the arylboronic acid (1.2 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 3-penten-1-yne (1.0 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aryl-substituted 1,3-diene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: A typical experimental workflow for the hydroarylation of 3-penten-1-yne.

Conclusion

The metal-catalyzed hydroarylation of 3-penten-1-yne is a highly versatile and efficient method for the synthesis of aryl-substituted 1,3-dienes. The selection of the appropriate catalyst and reaction conditions is crucial for controlling the regioselectivity and achieving high yields. This guide provides a solid foundation for researchers to explore and exploit this powerful transformation in their synthetic endeavors. Further investigation into asymmetric variants of this reaction could open up new avenues for the enantioselective synthesis of chiral dienes.

References

  • Shinde, J., Suresh, S., Kavala, V., & Yao, C.-F. (2024). Pd(ii)-catalyzed hydroarylations/hydroalkenylations of terminal alkynes: regioselective synthesis of allylic, homoallylic, and 1,3-diene systems. Chemical Communications, 60(28), 3790-3793. [Link]

  • Shinde, J., Suresh, S., Kavala, V., & Yao, C.-F. (2024). Pd(ii)-catalyzed hydroarylations/hydroalkenylations of terminal alkynes: regioselective synthesis of allylic, homoallylic, and 1,3-diene systems. National Taiwan Normal University. [Link]

  • Miller, Z. D., & Montgomery, J. (2014). Regioselective Allene Hydroarylation via One-Pot Allene Hydrosilylation/Pd-Catalyzed Cross-Coupling. Organic Letters, 16(20), 5486–5489. [Link]

  • Corpas, J., Mauleón, P., Gómez Arrayás, R., & Carretero, J. C. (2020). anti-Hydroarylation of Activated Internal Alkynes: Merging Pd and Energy Transfer Catalysis. Organic Letters, 22(16), 6473–6478. [Link]

  • Liao, L., & Sigman, M. S. (2010). Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions. Journal of the American Chemical Society, 132(30), 10209–10211. [Link]

  • Saper, N. I., & Hartwig, J. F. (2020). Directed Markovnikov hydroarylation and hydroalkenylation of alkenes under nickel catalysis. Chemical Science, 11(29), 7575–7581. [Link]

  • Jia, C., Piao, D., Oyamada, J., Lu, W., Kitamura, T., & Fujiwara, Y. (2000). Novel Pd(II)- and Pt(II)-Catalyzed Regio- and Stereoselective trans-Hydroarylation of Alkynes by Simple Arenes. Journal of the American Chemical Society, 122(32), 7252–7263. [Link]

  • Kakiuchi, F., Uetsuhara, T., Tanaka, Y., Chatani, N., & Murai, S. (2003). Iridium-Catalyzed Direct Hydroarylation of Glycals via C–H Activation: Ligand-Controlled Stereoselective Synthesis of α- and β-C-Glycosyl Arenes. Organic Letters, 5(15), 2867–2869. [Link]

  • Gómez-Benítez, V., & Nevado, C. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(12), 7260–7295. [Link]

  • Miller, Z. D., & Montgomery, J. (2014). Regioselective Allene Hydroarylation via One-Pot Allene Hydrosilylation/Pd-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Xu, T., Wang, Y., & Zhang, J. (2026). Palladium-catalyzed highly regioselective hydroarylation of 1, 3-dienes with phenyl formates. Tetrahedron Letters, 174, 155879. [Link]

  • Zhou, P., Retailleau, P., Gandon, V., Voituriez, A., & Guinchard, X. (2025). Au(I)‐Catalyzed Regiodivergent Hydroarylation of Allenes for the Synthesis of Tetrahydrodiazepines or Tetrahydrodiazonines. Advanced Synthesis & Catalysis. [Link]

  • Dong, K., & Dong, G. (2024). Enantio- and Z-Selective δ-Hydroarylation of Aryl-Substituted 1,3-Dienes via Rh-Catalyzed Conjugate Addition. Journal of the American Chemical Society. [Link]

  • Marion, N., & Nolan, S. P. (2013). Alkyne hydroarylation with Au N-heterocyclic carbene catalysts. Beilstein Journal of Organic Chemistry, 9, 29–34. [Link]

  • WO2021118931A1 - Methods of hydroarylation with acid catalysts. (2021).
  • Li, G., Hong, S., Li, X., Zhao, W., & Li, Q. (2025). Palladium‐catalyzed hydroarylation of mono‐, 1,1‐di, 1,3‐di and tri‐substituted allenes with aryl boronic acids. ResearchGate. [Link]

  • Kakiuchi, F., & Murai, S. (2014). Asymmetric Alkene Hydroarylation via C H Functionalization. ResearchGate. [Link]

  • Nevado, C., & de Haro, T. (2020). Understanding the Regiodivergence between Hydroarylation and Trifluoromethylarylation of 1,3-Dienes Using Anilines in HFIP. ACS Catalysis, 10(15), 8443–8451. [Link]

  • Zhang, Z., Sabat, N., Frison, G., & Guinchard, X. (2022). Stereoselective Photoenzymatic Hydroarylation for the Construction of Quaternary Stereocenters. ResearchGate. [Link]

  • Hayashi, T., Inoue, K., Taniguchi, N., & Ogasawara, M. (2001). Rhodium-catalyzed hydroarylation of alkynes with arylboronic acids: 1,4-shift of rhodium from 2-aryl-1-alkenylrhodium to 2-alkenylarylrhodium intermediate. Journal of the American Chemical Society, 123(40), 9918–9919. [Link]

  • Liao, L., & Sigman, M. S. (2010). Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions. PMC. [Link]

  • Ergun Dönmez, M. (2024). Rhodium Catalyzed Fullerene C60 Hydroarylation with Arylboronic Acids. Diva-Portal.org. [Link]

  • Liao, L., & Sigman, M. S. (2010). Palladium-catalyzed hydroarylation of 1,3-dienes with boronic esters via reductive formation of pi-allyl palladium intermediates under oxidative conditions. PubMed. [Link]

  • Ergun, M., Ottosson, H., & Slanina, T. (2021). Playing with Protic Additives to Improve the Outcome of Rhodium‐Catalyzed Hydroarylation of Fullerene C60 with Arylboronic Acids. ResearchGate. [Link]

  • Chuan, O. K., & Gulevskaya, A. V. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. [Link]

  • St John-Campbell, S., Ou, A. K., & Bull, J. A. (2018). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. [Link]

  • Martínez, J. P., Solà, M., & Poater, A. (2015). On the Reaction Mechanism of the Rhodium-Catalyzed Arylation of Fullerene (C60) with Organoboron Compounds in the Presence of Water. PubMed. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of 1,3-Dienes from 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-diene motif is a fundamental building block in organic synthesis, serving as a versatile precursor in the construction of complex molecules, natural products, and pharmaceuticals.[1][2] The stereoselective synthesis of these structures is of paramount importance, as the geometric configuration of the double bonds dictates the reactivity and biological activity of the resulting compounds.[3] This guide provides an in-depth analysis of modern catalytic methods for the stereoselective conversion of 3-penten-1-yne, a readily accessible enyne, into valuable 1,3-dienes. We will explore the mechanistic underpinnings, practical protocols, and comparative performance of key transformations, including ruthenium-catalyzed enyne metathesis, transition-metal-catalyzed hydrosilylation, and copper-catalyzed hydroboration. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic tools.

Introduction: The Strategic Value of 1,3-Dienes from Enynes

Conjugated dienes are central to a vast array of synthetic transformations, most notably the Diels-Alder reaction, but also transition-metal-catalyzed cross-coupling and hydroamination reactions.[4][5] The challenge in their synthesis often lies in controlling the geometry of the newly formed double bonds.[2][6][7] Enynes, molecules containing both an alkene and an alkyne, have emerged as powerful substrates for the atom-economical synthesis of 1,3-dienes.[8] The reaction is thermodynamically driven by the formation of the stable, conjugated diene system.[9][10]

3-Penten-1-yne is an ideal model substrate for this transformation. Its structure allows for the investigation of reactions that selectively functionalize the terminal alkyne in the presence of the internal alkene, leading to the formation of a conjugated diene system with predictable stereochemistry. This guide focuses on three premier catalytic strategies to achieve this transformation with high stereoselectivity.

Catalytic Strategy I: Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis is a bond reorganization reaction catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts) that transforms an alkyne and an alkene into a 1,3-diene.[9] The intermolecular variant, known as cross-enyne metathesis (CEM), is particularly effective for converting terminal alkynes like 3-penten-1-yne into terminal 1,3-dienes using ethylene as the alkene partner.[8][11]

Mechanism and Stereoselectivity

The reaction is initiated by the [2+2] cycloaddition of the ruthenium carbene catalyst with the alkene (ethylene). However, for enyne metathesis, the generally accepted mechanism involves the initial interaction with the alkyne. The process proceeds through a series of metallacyclic intermediates. The key driving force is the formation of the thermodynamically stable conjugated 1,3-diene product.[9]

The stereoselectivity of the newly formed double bond is a critical aspect of this transformation. The reaction typically proceeds via a ruthenacyclobutene intermediate, and the subsequent steps lead to the generation of the diene product, regenerating the catalyst.

G cluster_workflow General Workflow for Enyne Metathesis A 1. Setup & Inerting Assemble glassware under inert atmosphere (N₂ or Ar). B 2. Reagent Preparation Dissolve 3-penten-1-yne and Grubbs catalyst in anhydrous solvent (e.g., CH₂Cl₂). A->B C 3. Ethylene Introduction Purge the reaction mixture with ethylene gas (balloon or gas line). B->C D 4. Reaction Monitoring Monitor progress by TLC or GC-MS until starting material is consumed. C->D E 5. Quenching & Workup Quench the reaction (e.g., with ethyl vinyl ether), concentrate, and purify. D->E

Caption: High-level experimental workflow for enyne metathesis.

Protocol: Synthesis of (3E)-Penta-1,3-diene via Cross-Enyne Metathesis

This protocol describes the conversion of (E)-3-penten-1-yne to (3E)-penta-1,3-diene using a second-generation Grubbs catalyst under an ethylene atmosphere.[8][11]

Materials:

  • (E)-3-Penten-1-yne

  • Grubbs II Catalyst [Dichloro(tricyclohexylphosphine)ruthenium]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethylene gas (balloon)

  • Ethyl vinyl ether (for quenching)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Grubbs II catalyst (5 mol%).

  • Add anhydrous CH₂Cl₂ via syringe to dissolve the catalyst.

  • Add (E)-3-penten-1-yne (1.0 equivalent) to the solution.

  • Evacuate the flask and backfill with ethylene gas from a balloon. Maintain a positive pressure of ethylene.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to afford the pure (3E)-penta-1,3-diene.

Catalytic Strategy II: Transition-Metal-Catalyzed Hydrosilylation

Hydrosilylation of 1,3-enynes provides a highly efficient and stereoselective route to silylated 1,3-dienes.[12] These products are valuable synthetic intermediates that can be further functionalized, for example, through Hiyama cross-coupling or protodesilylation. Catalysts based on iron, cobalt, and palladium have shown excellent performance in this transformation.[13][14][15]

Mechanism and Regio-/Stereocontrol

The reaction involves the addition of a Si-H bond across the alkyne moiety of the enyne. The regioselectivity (which carbon of the alkyne the silyl group attaches to) and stereoselectivity (the geometry of the new double bond) are controlled by the choice of metal catalyst and ligands.[13] For instance, certain iron-catalyst systems bearing iminopyridine-oxazoline (IPO) ligands accomplish a syn-addition of the Si-H bond, incorporating the silyl group at the carbon proximal to the existing alkene.[13] This leads to the formation of an (E)-configured dienylsilane.

G Cat [Fe]-H Intermediate1 Alkenyl-[Fe] Intermediate Cat->Intermediate1 Enyne 3-Penten-1-yne Enyne->Cat Hydrometalation (syn-addition) Silane R₃SiH Cat0 [Fe] Catalyst Silane->Cat0 Oxidative Addition Product 1,3-Dienylsilane Intermediate1->Product Reductive Elimination Product->Cat0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Fe-catalyzed hydrosilylation.

Protocol: Iron-Catalyzed Synthesis of an (E)-1,3-Dienylsilane

This protocol is adapted from methodologies developed for the regio- and stereoselective hydrosilylation of 1,3-enynes using an iron precatalyst.[13]

Materials:

  • (E)-3-Penten-1-yne

  • Iron(II) chloride (FeCl₂)

  • Iminopyridine-oxazoline (IPO) ligand

  • Sodium borohydride (NaBH₄) (as a reductant to form the active catalyst)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add FeCl₂ (5 mol%) and the IPO ligand (5.5 mol%) to a Schlenk flask. Add anhydrous THF and stir for 30 minutes. Add NaBH₄ (10 mol%) and stir for another hour to generate the active iron-hydride catalyst.

  • Reaction Setup: In a separate flask, dissolve (E)-3-penten-1-yne (1.0 equivalent) in anhydrous THF.

  • Hydrosilylation: Add phenylsilane (1.2 equivalents) to the substrate solution. Then, transfer the pre-formed catalyst solution to the substrate/silane mixture via cannula.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-1,3-dienylsilane.

Catalytic Strategy III: Copper-Catalyzed Hydroboration

Hydroboration of enynes offers another powerful route to functionalized 1,3-dienes. Specifically, copper-catalyzed methods have been developed for the alkyne-selective cis-hydroboration of 1,3-enynes, providing access to 2-boryl-1,3-dienes which were previously difficult to synthesize.[16][17] These borylated dienes are exceptionally useful intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[17]

Mechanism and Selectivity

The reaction typically employs a copper(I) salt (e.g., CuOAc), a phosphine ligand (e.g., Xantphos), and a boron source like pinacolborane (HBpin).[16] The catalytic cycle is believed to involve the formation of a copper-hydride or copper-boryl species. This species then adds across the alkyne of the enyne substrate. The ligand plays a crucial role in directing the chemo-, regio-, and stereoselectivity, favoring addition to the alkyne over the alkene and controlling the position of the boryl group.[16][18] The result is a highly selective cis-hydroboration of the alkyne moiety.[17]

Protocol: Copper-Catalyzed Synthesis of a (Z,E)-2-Boryl-1,3-diene

This protocol provides a method for the synthesis of a 2-boryl-1,3-diene from (E)-3-penten-1-yne.[16][17]

Materials:

  • (E)-3-Penten-1-yne

  • Copper(I) acetate (CuOAc)

  • Xantphos ligand

  • Pinacolborane (HBpin)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add CuOAc (5 mol%), Xantphos (5 mol%), and (E)-3-penten-1-yne (1.0 equivalent) to a dry Schlenk flask.

  • Add anhydrous toluene, followed by pinacolborane (1.5 equivalents).

  • Seal the flask and stir the mixture at 40-50 °C for 16-24 hours.

  • Monitoring and Workup: Monitor the reaction by GC-MS analysis of an aliquot quenched with methanol. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the (Z,E)-2-boryl-1,3-diene. The product should be handled under an inert atmosphere if possible, as boronic esters can be sensitive to hydrolysis.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on the desired final product and available resources. Enyne metathesis provides direct access to hydrocarbon dienes, while hydrosilylation and hydroboration yield functionalized dienes that can be used in subsequent coupling reactions.

Catalytic Method Catalyst System Typical Product Yield (%) Stereoselectivity Key Advantages References
Enyne Metathesis Grubbs II (Ru-based)Terminal 1,3-Diene60-90High (E/Z control)Atom economical, direct access to dienes.[11],[8]
Hydrosilylation Fe-IPO / Co-dppp / Pd-phosphine1,3-Dienylsilane70-95High (Typically syn-addition)Uses earth-abundant metals (Fe, Co), versatile product.[13],,[15]
Hydroboration CuOAc / Xantphos2-Boryl-1,3-diene75-95Excellent (cis-addition)Product is ideal for Suzuki coupling, mild conditions.[16],

Conclusion

The stereoselective synthesis of 1,3-dienes from 3-penten-1-yne is readily achievable through several modern catalytic methodologies. Ruthenium-catalyzed enyne metathesis offers a direct and atom-economical route to conjugated dienes. For the synthesis of functionalized dienes, which act as versatile handles for further molecular elaboration, iron-catalyzed hydrosilylation and copper-catalyzed hydroboration provide powerful, highly selective, and efficient alternatives. The protocols and comparative data presented herein serve as a practical guide for chemists to select and implement the optimal strategy for their specific synthetic goals, facilitating the streamlined assembly of complex molecular architectures.

References

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Enyne Metathesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Mori, M., et al. (1999). Novel 1,3-Diene Synthesis from Alkyne and Ethylene by Ruthenium-Catalyzed Enyne Metathesis. Journal of the American Chemical Society, 121(44), 10442-10443. [Link]

  • Strategies for hydroboration of 1,3-diynes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health. [Link]

  • Guo, Z., et al. (2021). Iron-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Enynes To Access 1,3-Dienylsilanes. Organic Letters, 23(7), 2548-2553. [Link]

  • Kong, D., et al. (2021). Cobalt-Catalyzed (E)-Selective Hydrosilylation of 1,3-Enynes for the Synthesis of 1,3-Dienylsilanes. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Transition-metal-catalyzed hydrosilylation of 1,3-enynes to afford... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z)- and (Z,E)-2-Boryl-1,3-dienes. (2024). ACS Publications. [Link]

  • Tan, W., et al. (2024). Regioselective Hydro(deutero)silylation of 1,3-Enynes Enabled by Photoredox/Nickel Dual Catalysis. Organic Letters, 26(2), 435-440. [Link]

  • Szabó, K. J., et al. (2013). Regio- and stereoselective hydrosilylation of 1,3-enynes catalyzed by palladium. Organic Letters, 15(7), 1444-1447. [Link]

  • Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z). (2024). VTechWorks. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). National Institutes of Health. [Link]

  • 1,3-Diene synthesis by or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Chang, H.-M., & Cheng, C.-H. (2000). Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. The Journal of Organic Chemistry, 65(6), 1767–1773. [Link]

  • Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. (2026). ACS Publications. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). MDPI. [Link]

  • Chang, H. M., & Cheng, C. H. (2000). Palladium-catalyzed synthesis of 1,3-dienes from allenes and organic halides. The Journal of organic chemistry, 65(6), 1767–1773. [Link]

  • Brouwer, C., & He, C. (2006). Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes. Angewandte Chemie International Edition, 45(11), 1744-1747. [Link]

  • 1,3-diene-based AIEgens: Stereoselective synthesis and applications. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]

  • De Paolis, M., et al. (2012). Recent advances in stereoselective synthesis of 1,3-dienes. Topics in Current Chemistry, 327, 87-146. [Link]

  • Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols: Thiol-Yne Click Chemistry with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Versatility of the Thiol-Yne Reaction

The thiol-yne reaction, a cornerstone of "click chemistry," has emerged as a robust and highly efficient method for the formation of vinyl sulfide linkages from a thiol and a terminal alkyne.[1][2][3] Its broad functional group tolerance, high yields, and often mild reaction conditions have cemented its place in the toolbox of chemists across various disciplines, including drug discovery, materials science, and bioconjugation.[4] This guide provides a detailed exploration of the thiol-yne reaction, focusing on its mechanistic underpinnings, practical experimental protocols, and key applications relevant to researchers and drug development professionals.

The reaction's "click" characteristics, such as its simplicity, efficiency, and the orthogonality of the reacting moieties, make it an ideal tool for constructing complex molecular architectures.[4] Unlike many other conjugation chemistries, the thiol-yne reaction can be initiated through multiple pathways, primarily through radical-mediated or nucleophilic (base-catalyzed) mechanisms, offering a versatile approach to covalent bond formation.[4][5]

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The thiol-yne reaction with terminal alkynes can proceed via two primary pathways: a radical-mediated addition and a nucleophilic conjugate addition.

Radical-Mediated Thiol-Yne Addition

The radical-mediated pathway is a step-growth process typically initiated by photoinitiators (UV or visible light) or thermal initiators.[3][6][7] The reaction proceeds via a free-radical chain mechanism, as illustrated below.

  • Initiation: A radical initiator generates a reactive radical species upon exposure to heat or light. This radical then abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•).

  • Propagation: The thiyl radical adds to the terminal alkyne across the triple bond. This addition is typically anti-Markovnikov, resulting in the formation of a vinyl radical intermediate.[3] This intermediate then abstracts a hydrogen from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical, which continues the chain reaction.[7]

  • Double Addition: A key feature of the radical thiol-yne reaction is the potential for a second thiol addition to the newly formed vinyl sulfide, leading to a dithioether product.[7][8] The rate of this second addition can be significant.[8]

  • Termination: The reaction is terminated by the combination of two radical species.

This mechanism's robustness and tolerance to a wide array of functional groups have made it a popular choice for polymer synthesis and modification.[5][9]

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (I) I_rad Initiator Radical (I•) I->I_rad hv or Δ RS_rad Thiyl Radical (R-S•) I_rad->RS_rad + R-SH - I-H RSH Thiol (R-SH) RS_rad_prop Thiyl Radical (R-S•) Alkyne Terminal Alkyne Vinyl_rad Vinyl Radical Vinyl_sulfide Vinyl Sulfide Vinyl_rad->Vinyl_sulfide + R-SH - R-S• RS_rad_prop->Vinyl_rad + Alkyne RSH_prop Thiol (R-SH)

Figure 1. Radical-Mediated Thiol-Yne Reaction Workflow.

Nucleophilic (Base-Catalyzed) Thiol-Yne Addition

In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion.[1][5] This thiolate then attacks the electron-deficient terminal alkyne in a Michael-type conjugate addition. For this pathway to be efficient, the alkyne typically needs to be "activated" by an adjacent electron-withdrawing group (e.g., an ester, ketone, or amide).[1]

  • Activation: A base deprotonates the thiol to generate a thiolate anion (RS⁻).

  • Nucleophilic Attack: The thiolate attacks the β-carbon of the activated alkyne.

  • Protonation: The resulting carbanion is protonated by a proton source (often the protonated base or the solvent) to yield the vinyl sulfide product.

This reaction is generally highly stereoselective, often yielding the Z-isomer as the major product via an anti-addition mechanism.[5] The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome.[5] Polar solvents tend to accelerate the reaction.[5]

G cluster_activation Activation cluster_addition Nucleophilic Addition Thiol Thiol (R-SH) Thiolate Thiolate (RS⁻) Thiol->Thiolate + B Base Base (B) Protonated_Base Protonated Base (BH⁺) Thiolate_add Thiolate (RS⁻) Activated_Alkyne Activated Alkyne Carbanion_Intermediate Carbanion Intermediate Vinyl_Sulfide Vinyl Sulfide Product Carbanion_Intermediate->Vinyl_Sulfide + BH⁺ - B Thiolate_add->Carbanion_Intermediate + Activated Alkyne Protonated_Base_add Protonated Base (BH⁺)

Figure 2. Base-Catalyzed Thiol-Yne Reaction Workflow.

Key Reagents and Conditions

The success of a thiol-yne reaction is highly dependent on the judicious choice of reagents and reaction conditions.

ComponentRadical-MediatedNucleophilic (Base-Catalyzed)
Thiol Aliphatic or aromatic thiols.[4]Aliphatic or aromatic thiols.[4]
Alkyne Terminal alkynes.Terminal alkynes with an adjacent electron-withdrawing group (e.g., propiolates, propiolamides).[1]
Initiator/Catalyst Photoinitiators (e.g., DMPA, Irgacure series), Thermal initiators (e.g., AIBN, V-70), Visible light photoredox catalysts (e.g., Eosin Y).[3][6][10]Organic bases (e.g., triethylamine, DBU, phosphines), Inorganic bases (e.g., cesium carbonate).[4][5][10]
Solvents A wide range of organic solvents (e.g., THF, DCM, DMF). Can also be performed neat.Polar solvents are preferred (e.g., methanol, acetonitrile, water).[5]
Temperature Room temperature for photoinitiation; elevated temperatures for thermal initiation.Typically room temperature.[4]
Atmosphere Generally requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiols and quenching of radicals.Can often be performed in air, although an inert atmosphere is recommended for sensitive substrates.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcome.

Protocol 1: Photoinitiated Radical Thiol-Yne Reaction

This protocol describes a general procedure for the UV-initiated radical addition of a thiol to a terminal alkyne.

Materials:

  • Thiol (1.0 eq)

  • Terminal alkyne (0.5 eq for double addition, 1.0 eq for single addition)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF or DCM)

  • Reaction vessel (e.g., quartz tube or borosilicate vial)

  • UV lamp (e.g., 365 nm)

  • Stirring plate and stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Preparation: In a clean, dry reaction vessel equipped with a stir bar, dissolve the thiol and terminal alkyne in the chosen solvent. The concentration will depend on the specific reactants but is typically in the range of 0.1-1.0 M.

  • Inerting: Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the photoinitiator to the reaction mixture.

  • Reaction: Place the reaction vessel under the UV lamp and begin irradiation while stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation as needed.

Causality Behind Choices:

  • Stoichiometry: The stoichiometry is adjusted to favor either single or double addition to the alkyne. An excess of thiol will promote the double addition.

  • Degassing: Oxygen can quench the radical chain reaction, so its removal is crucial for efficient reaction.

  • Photoinitiator: DMPA is a common and effective photoinitiator for UV-initiated radical reactions.

Protocol 2: Base-Catalyzed Thiol-Yne Reaction of an Activated Alkyne

This protocol outlines a general procedure for the base-catalyzed Michael addition of a thiol to an activated terminal alkyne.

Materials:

  • Thiol (1.0 eq)

  • Activated terminal alkyne (e.g., methyl propiolate, 1.0-1.2 eq)

  • Base (e.g., triethylamine, Et₃N, 0.1-1.0 eq)

  • Solvent (e.g., methanol or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring plate and stir bar

Procedure:

  • Preparation: In a reaction vessel with a stir bar, dissolve the thiol and the activated alkyne in the solvent.

  • Catalyst Addition: Add the base to the solution. An exotherm may be observed.[5]

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, GC-MS, or NMR. These reactions are often very fast, sometimes completing in minutes.[5]

  • Workup: Upon completion, the reaction mixture can be concentrated. If an amine base was used, it can often be removed by evaporation or by an acidic wash during a liquid-liquid extraction. The crude product can then be purified by standard methods.

Causality Behind Choices:

  • Activated Alkyne: The electron-withdrawing group is necessary to facilitate the nucleophilic attack by the thiolate.[1]

  • Base: A catalytic amount of a non-nucleophilic base is usually sufficient to generate the thiolate and drive the reaction.

  • Solvent: Polar solvents stabilize the charged intermediates and generally accelerate the reaction.[5]

Applications in Drug Development and Beyond

The thiol-yne reaction has found numerous applications in fields relevant to drug development and materials science.

  • Bioconjugation: The mild conditions and high selectivity of the thiol-yne reaction make it suitable for the modification of peptides and proteins, enabling the synthesis of antibody-drug conjugates and other targeted therapeutics.

  • Polymer Synthesis: Thiol-yne chemistry is extensively used for the synthesis of a wide range of polymers, including dendrimers, hydrogels, and functionalized polymers for drug delivery applications.[2][4][8]

  • Materials Science: The creation of highly cross-linked networks with tunable properties is possible through thiol-yne polymerization, leading to materials with high refractive indices or specific mechanical properties.[7][8]

  • Small Molecule Synthesis: The reaction provides a straightforward route to vinyl sulfides, which are valuable intermediates in organic synthesis and can be found in some biologically active molecules.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion (Radical) Inefficient initiation (low UV intensity, degraded initiator). Oxygen inhibition.Check UV lamp output. Use fresh initiator. Ensure thorough degassing of the reaction mixture.
Low or no conversion (Base-catalyzed) Alkyne is not sufficiently activated. Base is not strong enough.Use an alkyne with a stronger electron-withdrawing group. Use a stronger base (e.g., DBU instead of Et₃N).
Formation of disulfide byproduct Oxidation of the thiol.Work under an inert atmosphere. Use fresh, high-purity thiols.
Mixture of single and double addition products Inappropriate stoichiometry in radical reaction.Carefully control the thiol:alkyne ratio. For single addition, use a slight excess of the alkyne.
Poor stereoselectivity (Base-catalyzed) Isomerization of the product. Reaction conditions favoring both syn and anti addition.Lower the reaction temperature. Screen different solvents and bases. The Z-isomer can sometimes be isomerized to the more stable E-isomer with acid or base catalysis and heat.[5]

References

  • St-Gelais, A. et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]

  • Yao, B. et al. (2019). Thiol-yne Click Polymerization.
  • Alcaide, B. et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances. Available at: [Link]

  • König, B. et al. (2020). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Chemical Science. Available at: [Link]

  • Maji, S. K. et al. (2021). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega. Available at: [Link]

  • Bowman, C. N. et al. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Thiol-yne reaction.
  • Lowe, A. B., Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis.
  • Wikipedia. (n.d.). Thiol-yne reaction. Retrieved from [Link]

  • Lowe, A. B. (2014).
  • Sanyal, A. et al. (2025). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis.
  • Das, S. (2024). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (E) and (Z)-3-Penten-1-yne Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of (E) and (Z)-3-penten-1-yne isomers. This document is designed to offer practical, experience-driven solutions to common challenges encountered during purification, ensuring the integrity and purity of your target isomer.

Introduction to the Challenge

Separating the geometric isomers of 3-penten-1-yne presents a significant purification challenge due to their similar physical properties. The (E)-isomer is the thermodynamically more stable of the two, a factor that can influence the choice of purification method and conditions. This guide will explore the primary techniques for their separation—fractional distillation and preparative gas chromatography (pGC)—and provide troubleshooting strategies to overcome common obstacles.

Physical and Chemical Properties of 3-Penten-1-yne Isomers

A clear understanding of the physicochemical properties of the (E) and (Z) isomers is fundamental to designing an effective purification strategy.

Property(E)-3-Penten-1-yne(Z)-3-Penten-1-yne
Molecular Formula C₅H₆C₅H₆
Molecular Weight 66.10 g/mol [1][2]66.10 g/mol [1][3]
Boiling Point ~36 °C[4]Not explicitly stated, but expected to be very close to the (E)-isomer.
Thermodynamic Stability More stable isomerLess stable isomer due to steric strain

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (E) and (Z)-3-penten-1-yne.

I. Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[5] For geometric isomers, this difference is often small, necessitating a highly efficient distillation setup.[6]

Q1: My fractional distillation is yielding poor separation of the (E) and (Z) isomers. What are the likely causes and solutions?

A1: Poor separation during fractional distillation of close-boiling isomers is a common issue. Here’s a systematic approach to troubleshooting:

  • Insufficient Column Efficiency: The small difference in boiling points between the (E) and (Z) isomers requires a fractionating column with a high number of theoretical plates.[7]

    • Solution:

      • Increase Column Length: A longer column provides more surface area for repeated vaporization-condensation cycles, enhancing separation.

      • Use a More Efficient Packing Material: Materials like structured packing or glass helices offer a higher number of theoretical plates per unit length compared to simpler packing like Raschig rings.

      • Vacuum Jacketed Column: Use a vacuum-jacketed and/or silvered column to minimize heat loss and maintain the temperature gradient.

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for the necessary equilibrium to be established between the liquid and vapor phases within the column.[7]

    • Solution:

      • Reduce the Heating Rate: Apply heat slowly and gradually to maintain a steady, slow distillation rate of approximately 1-2 drops per second.

      • Maintain a High Reflux Ratio: Ensure that a significant portion of the condensate returns to the column to maintain equilibrium. This can be controlled by adjusting the heating rate.

  • Thermal Isomerization: At elevated temperatures, there is a risk of the less stable (Z)-isomer converting to the more stable (E)-isomer.

    • Solution:

      • Perform Distillation Under Reduced Pressure: Lowering the pressure will reduce the boiling points of the isomers, allowing the distillation to be carried out at a lower temperature and minimizing the risk of thermal isomerization.

      • Minimize Distillation Time: Plan the experiment to be as efficient as possible to reduce the time the mixture is exposed to heat.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Fractional Distillation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Distillation Rate Problem->Cause2 Cause3 Thermal Isomerization Problem->Cause3 Sol1a Increase Column Length Cause1->Sol1a Sol1b Use More Efficient Packing Cause1->Sol1b Sol1c Use Vacuum Jacketed Column Cause1->Sol1c Sol2a Reduce Heating Rate Cause2->Sol2a Sol2b Maintain High Reflux Ratio Cause2->Sol2b Sol3a Distill Under Reduced Pressure Cause3->Sol3a Sol3b Minimize Distillation Time Cause3->Sol3b

Caption: Troubleshooting workflow for poor separation in fractional distillation.

II. Preparative Gas Chromatography (pGC)

Preparative Gas Chromatography (pGC) is a powerful technique for separating and purifying volatile compounds, including isomers.[8]

Q2: I am observing co-elution or poor resolution of the (E) and (Z) isomers on my pGC system. How can I optimize the separation?

A2: Achieving baseline separation of geometric isomers by pGC often requires careful optimization of several parameters.

  • Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving isomers. Non-polar stationary phases may not provide sufficient selectivity.

    • Solution:

      • Select a Polar Stationary Phase: A stationary phase with a higher polarity, such as one containing polyethylene glycol (PEG) or a cyano-functionalized polysiloxane, can enhance the separation of isomers with slight differences in polarity.

      • Consider a Liquid Crystal Stationary Phase: These phases offer excellent shape selectivity and are known for their ability to separate geometric isomers.[9]

  • Suboptimal Temperature Program: An isothermal run or a rapid temperature ramp may not provide the necessary resolution.

    • Solution:

      • Lower the Initial Oven Temperature: Starting at a lower temperature increases the interaction of the analytes with the stationary phase, improving separation.

      • Implement a Slow Temperature Ramp: A slow and gradual increase in temperature (e.g., 1-2 °C/min) can effectively resolve closely eluting peaks.

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects both the analysis time and the separation efficiency.

    • Solution:

      • Optimize the Linear Velocity: For a given column and carrier gas, there is an optimal linear velocity that provides the highest efficiency. Consult the column manufacturer's guidelines and consider performing a van Deemter analysis to determine the optimal flow rate.

  • Column Overloading: Injecting too much sample can lead to broad, tailing peaks and poor resolution.

    • Solution:

      • Reduce the Injection Volume: Start with a smaller injection volume to ensure that the column is not overloaded. The injection volume can be gradually increased while monitoring the peak shape and resolution.

      • Use a Column with a Larger Internal Diameter: For larger scale purifications, a column with a larger internal diameter and thicker stationary phase film will have a higher sample capacity.

dot

cluster_problem Problem cluster_parameters Parameters to Optimize cluster_solutions Optimization Strategies Problem Poor Resolution in pGC Param1 Stationary Phase Problem->Param1 Param2 Temperature Program Problem->Param2 Param3 Carrier Gas Flow Rate Problem->Param3 Param4 Sample Injection Problem->Param4 Sol1 Select Polar or Liquid Crystal Phase Param1->Sol1 Sol2 Lower Initial Temp & Slow Ramp Rate Param2->Sol2 Sol3 Optimize Linear Velocity Param3->Sol3 Sol4 Reduce Injection Volume or Use Larger ID Column Param4->Sol4

Caption: Optimization workflow for poor resolution in preparative GC.

Frequently Asked Questions (FAQs)

Q3: What is the most effective method for separating gram-scale quantities of (E) and (Z)-3-penten-1-yne?

A3: For gram-scale purification, preparative gas chromatography (pGC) is generally the more effective method. While fractional distillation is theoretically possible, the likely small difference in boiling points would necessitate a highly efficient and potentially large-scale distillation apparatus. pGC offers superior resolving power for closely related isomers and can be scaled up by using larger diameter columns and automated injection systems.

Q4: Are there any alternative purification techniques for these isomers?

A4: Yes, argentation chromatography is a powerful alternative.[10] This technique utilizes a stationary phase, typically silica gel, impregnated with silver nitrate. The silver ions form reversible complexes with the pi bonds of the isomers, and the strength of this interaction differs between the (E) and (Z) configurations, allowing for their separation.[11] The less sterically hindered isomer, often the (Z)-isomer, tends to interact more strongly with the silver ions and is retained longer on the column.[10]

Q5: How can I confirm the identity and purity of the separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for differentiating between the (E) and (Z) isomers.[12] The coupling constants (J-values) between the vinyl protons will be different for the two isomers. Typically, the trans-coupling constant in the (E)-isomer is larger (around 12-18 Hz) than the cis-coupling constant in the (Z)-isomer (around 6-12 Hz). High-resolution gas chromatography coupled with mass spectrometry (GC-MS) can also be used to assess the purity of the collected fractions.

Q6: What safety precautions should be taken when handling 3-penten-1-yne isomers?

A6: 3-Penten-1-yne is a volatile and flammable hydrocarbon. All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn. Due to its volatility, it is advisable to work with cooled samples to minimize evaporation.

Experimental Protocols

Protocol 1: Preparative Gas Chromatography (pGC) of (E) and (Z)-3-Penten-1-yne

This protocol provides a starting point for the pGC separation of the isomers. Optimization may be required based on your specific system and sample.

  • Instrument: Preparative Gas Chromatograph with a flame ionization detector (FID) and a fraction collection system.

  • Column: A polar capillary column, such as a DB-WAX or a similar PEG-based stationary phase. A typical dimension for preparative work would be 30 m x 0.53 mm ID with a 1.0 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a flow rate optimized for the best resolution (typically around 5-10 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 20:1) for initial analytical runs, and a lower split ratio or splitless injection for preparative runs, being careful to avoid column overload. Injector temperature: 150 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 80 °C.

    • Hold at 80 °C for 5 minutes.

  • Detector: FID at 250 °C.

  • Fraction Collector: Cooled traps (e.g., with liquid nitrogen or a cryo-cooler) to efficiently condense the eluted isomers. The collection timing should be determined from analytical runs to ensure accurate collection of each isomer peak.

  • Sample Preparation: The isomer mixture should be diluted in a volatile solvent (e.g., pentane or dichloromethane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 0.1-0.5 µL) for initial analytical runs to determine retention times. For preparative runs, the injection volume can be increased, but peak shape and resolution must be closely monitored to avoid overloading.

Protocol 2: Argentation Column Chromatography

This protocol outlines the preparation of a silver nitrate-impregnated silica gel column for the separation of the isomers.

  • Preparation of the Stationary Phase:

    • Dissolve silver nitrate in deionized water or methanol to create a saturated solution.

    • In a separate flask, slurry silica gel (60 Å, 230-400 mesh) in a suitable solvent like dichloromethane.

    • Slowly add the silver nitrate solution to the silica gel slurry with constant stirring. The amount of silver nitrate should be about 10-20% by weight of the silica gel.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the silver nitrate-impregnated silica from light to prevent discoloration.

  • Column Packing:

    • Pack a glass chromatography column with the prepared stationary phase using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the mixture of (E) and (Z)-3-penten-1-yne in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as diethyl ether or toluene, in a stepwise or gradient manner (e.g., starting with 1% diethyl ether in hexane and gradually increasing the concentration). The (E)-isomer, being less strongly complexed with the silver ions, is expected to elute first.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by analytical GC or TLC to determine the composition of each fraction.

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure, keeping the temperature low to prevent product loss due to volatility.

References

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook. Retrieved from [Link]

  • Argentation chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

  • Wikipedia. (n.d.). Argentation chromatography. Retrieved from [Link]

  • Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne, (E)- (CAS 2004-69-5). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). Retrieved from [Link]

  • PubChem. (n.d.). 3-Penten-1-yne, (Z)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Williams, C. M., & Mander, L. N. (2016). Chromatography with Silver Nitrate. UQ eSpace. [Link]

  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI). Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Dudley, P. A., & Anderson, R. E. (1975). Separation of polyunsaturated fatty acids by argentation thin layer chromatography. Lipids, 10(2), 113–115. [Link]

  • Quora. (n.d.). How can we develop a new technology in order to separate close-boiling isomers more cost effectively?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography with silver nitrate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). pent-1-en-3-yne. Retrieved from [Link]

  • PubChem. (n.d.). 3-Penten-1-yne. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 16.1: Stability of Conjugated Dienes - Molecular Orbital Theory. Chemistry LibreTexts. Retrieved from [Link]

  • Chemsrc. (n.d.). (E)-3-penten-1-ol. Retrieved from [Link]

  • Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. MCC Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. In Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 5). Preparations and Stability of Conjugated Dienes [Video]. YouTube. [Link]...

  • ResearchGate. (n.d.). A Stable Reagent for Synthesis of Conjugated Enynes from Enals. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Retrieved from [Link]

  • PubMed. (2008, September 2). Conformational isomerization kinetics of pent-1-en-4-yne with 3330 cm-1 of internal energy measured by dynamic rotational spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]

  • MDPI. (n.d.). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Retrieved from [Link]

Sources

Side reactions and byproduct formation in 3-Penten-1-yne polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 3-penten-1-yne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive conjugated enyne monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, minimize side reactions, and achieve your desired polymer characteristics.

Introduction to 3-Penten-1-yne Polymerization

3-Penten-1-yne is a versatile monomer containing both a terminal alkyne and a trans-disubstituted alkene in conjugation. This unique structure allows for a variety of polymerization pathways, but also presents challenges in controlling the reaction to prevent unwanted side reactions and byproduct formation. Understanding the interplay between the different reactive sites is crucial for successful polymerization. This guide will delve into the potential pitfalls and provide actionable solutions based on established principles of polymer chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the polymerization of 3-penten-1-yne.

Problem 1: Low Polymer Yield or Incomplete Monomer Conversion

Q: My polymerization of 3-penten-1-yne is resulting in a low yield of polymer, and I observe unreacted monomer. What are the likely causes and how can I improve the conversion?

A: Low monomer conversion is a common issue and can stem from several factors related to monomer purity, catalyst activity, and reaction conditions.

  • Monomer Purity: 3-Penten-1-yne is susceptible to oxidation and contamination. Impurities can inhibit or poison the catalyst. It is crucial to use freshly purified monomer for each reaction.

    • Solution: We recommend purifying 3-penten-1-yne by distillation under an inert atmosphere immediately before use. Ensure all glassware is rigorously dried to remove moisture, which can be detrimental to many catalyst systems.

  • Catalyst Deactivation: The catalyst is the heart of the polymerization, and its activity can be compromised in several ways.

    • Catalyst Poisoning: Impurities in the monomer or solvent, such as water, oxygen, or other functional groups, can act as catalyst poisons.[1] For instance, sulfur compounds are known to poison noble metal catalysts.[1]

    • Improper Activation: Some catalyst systems require an activator or co-catalyst. Ensure the correct stoichiometry and addition order are followed as per the established protocol for your chosen catalyst.

    • Thermal Instability: The catalyst may be unstable at the reaction temperature, leading to premature decomposition.

    • Solution: Ensure your solvent and monomer are rigorously purified and degassed. Use a glovebox or Schlenk line techniques to maintain an inert atmosphere. Verify the activity of your catalyst with a known reactive monomer if you suspect it has degraded. Consider lowering the reaction temperature if catalyst decomposition is suspected.[2]

  • Incorrect Stoichiometry: In living or controlled polymerizations, the ratio of monomer to initiator is critical in determining the molecular weight. In catalytic polymerizations, the catalyst loading must be sufficient to achieve a reasonable reaction rate.

    • Solution: Carefully calculate and measure the amounts of monomer, initiator, and catalyst. For sensitive catalysts, prepare stock solutions to ensure accurate dispensing of small quantities.

Problem 2: Formation of Insoluble or Cross-linked Polymer

Q: My polymerization is producing an insoluble gel or a highly cross-linked material instead of a soluble, linear polymer. What is causing this and how can I prevent it?

A: The formation of insoluble polymer is a strong indicator of cross-linking reactions. Given the bifunctional nature of 3-penten-1-yne, this is a significant risk.

  • Mechanism of Cross-linking: Cross-linking can occur through several pathways:

    • Intermolecular Reactions of Pendant Groups: If the polymerization proceeds primarily through one of the unsaturated groups (e.g., the vinyl group), the pendant alkyne groups on the polymer backbone can react with other growing chains or monomers.

    • Thermal Cross-linking: Acetylene-containing polymers are known to undergo thermal cross-linking at elevated temperatures.[3] This can lead to the formation of a rigid, insoluble network.

    • 1,4-Addition Polymerization: Polymerization across the 1 and 4 positions of the conjugated system can lead to a polymer with backbone unsaturation, which can then participate in further reactions.

  • Troubleshooting Strategies:

    • Lower Reaction Temperature: To minimize thermally induced cross-linking, conduct the polymerization at the lowest effective temperature.[2]

    • Control Monomer Concentration: High monomer concentrations can favor intermolecular reactions. Running the polymerization at a lower concentration may favor the formation of linear chains.

    • Choice of Catalyst: The choice of catalyst can significantly influence the polymerization pathway. Some catalysts may have a higher selectivity for one functional group over the other, or may favor a specific addition mechanism (e.g., 1,2- vs. 1,4-addition). Researching catalysts specific for selective enyne polymerization is recommended.

    • Reaction Time: Terminate the reaction before significant cross-linking can occur. Monitor the reaction progress and stop it once a desirable molecular weight is achieved, before the onset of gelation.

Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Q: The resulting polymer from my 3-penten-1-yne polymerization has a very broad molecular weight distribution. How can I achieve a more controlled polymerization with a narrow PDI?

A: A broad PDI suggests a lack of control over the initiation, propagation, and termination steps of the polymerization.

  • Causes of Broad PDI:

    • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, leading to a wide distribution of chain lengths.

    • Chain Transfer Reactions: The growing polymer chain can transfer its active center to a monomer, solvent molecule, or another polymer chain, resulting in the termination of one chain and the initiation of another.

    • Multiple Active Species: The catalyst system may generate multiple types of active species with different reactivities.

    • Side Reactions: As discussed, side reactions such as cross-linking can lead to a broadening of the molecular weight distribution.

  • Strategies for Achieving a Narrow PDI:

    • Utilize a Controlled/Living Polymerization Technique: Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Ring-Opening Metathesis Polymerization (ROMP) can provide excellent control over molecular weight and PDI. The choice of technique will depend on the desired polymer architecture and the compatibility with the 3-penten-1-yne monomer.

    • Optimize Reaction Conditions:

      • Temperature Control: Maintain a constant and uniform temperature throughout the reaction.

      • Efficient Stirring: Ensure proper mixing to maintain a homogeneous concentration of monomer and active species.

    • Purification of Reagents: As mentioned previously, impurities can interfere with the controlled nature of the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions during the polymerization of 3-penten-1-yne?

A1: The conjugated enyne structure of 3-penten-1-yne makes it susceptible to several side reactions that can compete with the desired linear polymerization:

  • Cyclization Reactions: Intramolecular cyclization of the monomer or the growing polymer chain is a significant possibility. Enynes are known to undergo various cyclization reactions, such as cycloisomerization, which can lead to the formation of cyclic structures within the polymer backbone or as separate byproducts.[3][4]

  • 1,4-Addition: Instead of the typical 1,2-addition across either the double or triple bond, the polymerization can proceed via a 1,4-addition across the conjugated system. This would result in a polymer with a different microstructure, containing double bonds in the backbone.[5][6]

  • Cross-linking: As detailed in the troubleshooting guide, the pendant unsaturated groups can lead to intermolecular reactions, resulting in a cross-linked network.[3]

  • Chain End Isomerization: In some catalytic systems, isomerization of the terminal double bond can occur, leading to different end-group functionalities.[7]

Q2: How can I characterize the microstructure of my poly(3-penten-1-yne)?

A2: A combination of spectroscopic techniques is necessary to fully elucidate the microstructure of the polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the different types of protons in the polymer, providing information on the extent of polymerization and the presence of different structural units (e.g., 1,2-addition vs. 1,4-addition products).

    • ¹³C NMR: Provides detailed information about the carbon skeleton and can help to distinguish between different polymer microstructures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), and the alkene C=C stretch (around 1650 cm⁻¹). Changes in these regions can indicate which unsaturation is consumed during polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution (PDI) of the polymer.

Q3: What types of catalysts are suitable for the polymerization of 3-penten-1-yne?

A3: The choice of catalyst is critical and will depend on the desired polymerization mechanism and polymer properties.

  • Ziegler-Natta Catalysts: These are commonly used for the polymerization of olefins and alkynes. They can potentially polymerize 3-penten-1-yne, but control over the structure can be challenging.

  • Metallocene and Post-Metallocene Catalysts: These single-site catalysts can offer better control over polymer microstructure and molecular weight distribution.[8]

  • Late Transition Metal Catalysts (e.g., Pd, Ni, Rh): These catalysts are known to be effective for the polymerization of functionalized monomers and can offer unique selectivities for enyne polymerization.[9]

  • Radical Initiators (e.g., AIBN, Benzoyl Peroxide): Free-radical polymerization is a possibility, though it may be less controlled and more prone to cross-linking.[1]

Q4: How should I handle and store the 3-penten-1-yne monomer?

A4: 3-Penten-1-yne is a volatile and reactive compound and should be handled with care.

  • Storage: Store in a cool, dark, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and spontaneous polymerization. It is often supplied with an inhibitor, which may need to be removed before use.

  • Handling: Use in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Due to its volatility and flammability, avoid sources of ignition. As a terminal alkyne, it can form explosive metal acetylides with certain metals, so care should be taken to avoid contact with incompatible materials.

Experimental Protocols

Protocol 1: Purification of 3-Penten-1-yne Monomer

Objective: To remove inhibitors, moisture, and other impurities from commercially available 3-penten-1-yne.

Materials:

  • 3-Penten-1-yne (commercial grade)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Stir bar

Procedure:

  • Drying: Place the 3-penten-1-yne in a round-bottom flask with a stir bar. Add a suitable drying agent (e.g., anhydrous CaCl₂). Stir under an inert atmosphere for several hours or overnight.

  • Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation: Decant the dried 3-penten-1-yne into the distillation flask, leaving the drying agent behind. Heat the flask gently using a heating mantle to initiate distillation. Collect the fraction that boils at the literature boiling point of 3-penten-1-yne (~48-50 °C).

  • Storage: Collect the purified monomer in a flask under an inert atmosphere. For immediate use, it can be kept on an ice bath. For longer-term storage, store in a freezer under an inert atmosphere.

Protocol 2: General Procedure for Catalytic Polymerization of 3-Penten-1-yne

Objective: To provide a general framework for the polymerization of 3-penten-1-yne using a transition metal catalyst. Note: This is a general guideline; specific catalyst systems will require optimization of conditions.

Materials:

  • Purified 3-penten-1-yne

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Catalyst and co-catalyst/initiator

  • Schlenk flask or glovebox

  • Syringes and needles

  • Stir plate and stir bar

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • Reactor Setup: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the desired amount of anhydrous, degassed solvent to a Schlenk flask equipped with a stir bar.

  • Catalyst Addition: If using a solid catalyst, add it to the flask. If using a catalyst solution, prepare it in a separate flask and add the required volume via syringe.

  • Co-catalyst/Initiator Addition: If required, add the co-catalyst or initiator to the reaction flask. Allow the catalyst system to pre-activate if necessary, as per the specific protocol.

  • Monomer Addition: Add the purified 3-penten-1-yne to the reaction flask via syringe. The addition can be done dropwise or in one portion, depending on the desired control over the reaction.

  • Polymerization: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction by taking aliquots for analysis (e.g., ¹H NMR to check monomer conversion, GPC to monitor molecular weight).

  • Termination: Quench the polymerization by adding a suitable terminating agent (e.g., methanol, acidic methanol).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with the precipitating solvent to remove any residual monomer and catalyst residues, and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymer Properties (Hypothetical Data)

EntryCatalyst[M]/[C] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIObservations
1Catalyst A100254858,5001.3Soluble polymer
2Catalyst A100804959,2001.8Gel formation observed
3Catalyst B100254605,5001.2Soluble polymer
4Catalyst B2002587510,5001.3Soluble polymer

This table illustrates how changes in catalyst type, temperature, and monomer-to-catalyst ratio can affect the outcome of the polymerization. This data is for illustrative purposes and actual results will vary.

Visualizations

Potential Polymerization Pathways and Side Reactions

G cluster_main Main Polymerization Pathways cluster_side Side Reactions & Byproducts Monomer 3-Penten-1-yne P_1_2_vinyl 1,2-Addition (Vinyl) Linear Polymer (Pendant Alkyne) Monomer->P_1_2_vinyl Catalyst P_1_2_alkyne 1,2-Addition (Alkyne) Linear Polymer (Pendant Alkene) Monomer->P_1_2_alkyne Catalyst P_1_4 1,4-Addition Linear Polymer (Backbone Unsaturation) Monomer->P_1_4 Catalyst Cyclic Cyclized Structures (Intra-chain or Byproduct) Monomer->Cyclic Intramolecular Cyclization Crosslinked Cross-linked Polymer (Insoluble Gel) P_1_2_vinyl->Crosslinked Intermolecular Reaction P_1_2_vinyl->Cyclic Intramolecular Cyclization P_1_4->Crosslinked Further Reaction Oligomers Low MW Oligomers (Chain Transfer)

Caption: Possible reaction pathways in 3-penten-1-yne polymerization.

Troubleshooting Workflow for Low Polymer Yield

G Start Low Polymer Yield Check_Monomer Check Monomer Purity Start->Check_Monomer Purify_Monomer Purify Monomer (Distillation) Check_Monomer->Purify_Monomer Impurities Suspected Check_Catalyst Check Catalyst Activity Check_Monomer->Check_Catalyst Purity Confirmed Purify_Monomer->Check_Catalyst New_Catalyst Use Fresh/New Catalyst Check_Catalyst->New_Catalyst Deactivation Suspected Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Activity Confirmed New_Catalyst->Check_Conditions Optimize_Conditions Optimize Temp. & Time Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low polymer yield.

References

  • Lee, S., Silva, S. M., Caballero Aguilar, L. M., Eom, T., Moulton, S. E., & Shim, B. S. (2022). Biodegradable bioelectronics for biomedical applications. Journal of Materials Chemistry B, 10(41), 8575–8595. [Link]

  • Ishida, H., & Riess, G. (1999). Thermal crosslinking of acetylene-containing polymers obtained by radical polymerization of aromatic enynes. Polymer, 40(14), 3947-3954. [Link]

  • Lehmus, P., Kokko, E., & Harkki, J. (2000). Chain End Isomerization as a Side Reaction in Metallocene-Catalyzed Ethylene and Propylene Polymerizations. Macromolecules, 33(23), 8536-8542. [Link]

  • Kim, J., Lee, S., Kim, D., Kim, G., & Chung, Y. K. (2022). Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. Chemical Science, 13(16), 4639-4646. [Link]

  • Tang, B. Z., & Lam, J. W. Y. (2014). Conjugated polymers developed from alkynes. National Science Review, 1(3), 357-383. [Link]

  • Tykwinski, R. R., Chalifoux, W., Eisler, S., Lucotti, A., Tommasini, M., Fazzi, D., Del Zoppo, M., & Zerbi, G. (2010). Polymerization of Acetylene: Polyynes, but not Carbyne. Pure and Applied Chemistry, 82(4), 891–904. [Link]

  • Wikipedia. (n.d.). Vinylacetylene. Retrieved January 22, 2026, from [Link]

  • Kim, J., Lee, S., Kim, D., Kim, G., & Chung, Y. K. (2022). Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. ResearchGate. [Link]

  • Trost, B. M., & Rhee, Y. H. (2003). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Retrieved January 22, 2026, from [Link]

  • Yu, X., & Zhu, S. (2023). 1,1-polymerization of acetylene. Nature Communications, 14(1), 6433. [Link]

  • Reddy, R. S., & Ghorai, P. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journal of Organic Chemistry, 17, 2367–2387. [Link]

  • Wolska, J., & Szczegot, K. (2021). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Polymers, 13(24), 4456. [Link]

  • Jiang, Z.-X., Li, X., Duan, J., & Yang, Z. (2021). Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. Angewandte Chemie International Edition, 60(35), 19358-19362. [Link]

  • Trost, B. M., & Ng, K.-M. (2018). Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling. Organic Letters, 20(24), 7942-7945. [Link]

  • Chemistry LibreTexts. (2022, February 28). 1,4-Addition. [Link]

  • Learn with chemist. (2021, December 17). Polymerization of Alkyne | Conversion of acetylene into vinyl and divinyl acetylene Fsc class 12 [Video]. YouTube. [Link]

  • Tang, B. Z., & Qin, A. (2016). Aroylacetylene Based Amino-Yne Click Polymerization toward Nitrogen Containing Polymers. ChemRxiv. [Link]

  • NPTEL-NOC IITM. (2023, August 16). Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth) polymerization [Video]. YouTube. [Link]

  • Georgescu, M., & Dobre, L. (2007). Cationic Polymerization of 1,3-Pentadiene in Presence of AlCl3/SbCl3. Revue Roumaine de Chimie, 52(1), 69-74. [Link]

  • McIndoe, J. S., & Emslie, D. J. H. (2013). Catalyst Deactivation Processes during 1‑Hexene Polymerization. Organometallics, 32(15), 4245-4252. [Link]

  • Douglas, J. D., & Boyd, S. D. (2022). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. ACS Catalysis, 12(1), 317-323. [Link]

  • Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved January 22, 2026, from [Link]

Sources

Safe handling and storage protocols for volatile 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Penten-1-yne

Section 1: Compound Profile & Key Hazards

3-Penten-1-yne is a highly volatile and flammable enyne, a class of organic compounds containing both double (alkene) and triple (alkyne) bonds.[1] Its terminal alkyne functionality and low boiling point present significant handling challenges. The primary hazards are extreme flammability and the potential for peroxide formation, which can lead to explosive decomposition.[2][3]

This guide provides essential safety protocols, troubleshooting for common experimental issues, and answers to frequently asked questions for personnel handling 3-Penten-1-yne in a research and development setting.

Chemical & Physical Properties of 3-Penten-1-yne

PropertyValueSource
CAS Number 2206-23-7PubChem[1][4]
Molecular Formula C₅H₆PubChem[1][5]
Molecular Weight 66.10 g/mol PubChem[1][5]
Boiling Point 36 °C (96.8 °F)LookChem[6]
Flash Point -41 °C (-41.8 °F)LookChem[6]
Appearance Colourless OilPharmaffiliates[7]
Storage Temperature 2-8°C RefrigeratorPharmaffiliates[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere (e.g., nitrogen or argon) so critical when working with 3-Penten-1-yne?

A1: There are two primary reasons. First, the compound has an extremely low flash point (-41 °C), meaning its vapors can ignite at very low temperatures.[6] An inert atmosphere displaces oxygen, a key component of the fire triangle, mitigating the risk of fire and explosion.[8] Second, like many compounds with C-H bonds adjacent to unsaturation (ethers, alkenes, alkynes), 3-Penten-1-yne can undergo autooxidation in the presence of oxygen and light to form explosive peroxide crystals.[3] An inert atmosphere prevents this hazardous reaction.[9]

Q2: I received a shipment of 3-Penten-1-yne. What are the immediate steps I need to take?

A2: Upon receipt, immediately inspect the container for any damage, discoloration, or crystal formation around the cap.[2] If any of these are present, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[2][9] If the container is intact, label it with the date received and the date it is first opened.[10][11] Store it in a designated, properly ventilated flammable storage cabinet or an explosion-proof refrigerator, away from heat, light, and oxidizers.[2][12]

Q3: How often should I test my container of 3-Penten-1-yne for peroxides?

A3: For a high-risk, peroxide-forming compound like 3-Penten-1-yne, a strict testing schedule is mandatory.

  • Unopened Container: Test before the manufacturer's expiration date or within 12 months of receipt, whichever comes first.[11]

  • Opened Container: Test before each use or every 3 months, whichever is more frequent.[2][11] Record all test dates and results directly on the container's label.

Q4: What is the maximum safe concentration of peroxides, and what do I do if my test is positive?

A4: While any detectable level of peroxides is a concern, a common action threshold is 30-50 ppm . If your test result is greater than this, do not use the material . A concentration approaching 100 ppm is considered dangerous and must be disposed of immediately.[2][11] If you detect peroxides above the safe limit or see any visible crystals, do not attempt to open or move the container. The friction from turning a cap could be sufficient to cause detonation.[9] Cordon off the area and contact your EHS office for emergency disposal.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Dispensing 3-Penten-1-yne

Objective: To safely transfer a required volume of 3-Penten-1-yne from the primary storage container to a reaction vessel under an inert atmosphere.

Required Equipment:

  • Chemical fume hood

  • Schlenk line or glovebox with nitrogen/argon source

  • Syringes and needles (oven-dried)

  • Septa

  • Reaction vessel (oven-dried and cooled under inert gas)

  • Secondary containment (e.g., a plastic tray)

  • Appropriate PPE (flame-resistant lab coat, safety glasses, face shield, cryogenic gloves for handling cold flasks)

Procedure:

  • Preparation: Ensure the fume hood sash is at the lowest practical height. Place all necessary glassware and the reagent container in a secondary containment tray inside the hood.[12]

  • Inerting: Purge the reaction vessel and syringe/needle assembly with inert gas for several minutes.

  • Temperature Control: If the reaction is to be run at low temperature, pre-cool the reaction vessel before adding the reagent.

  • Transfer: a. Puncture the septum of the 3-Penten-1-yne container with a needle connected to the inert gas line to maintain positive pressure. b. Using a clean, dry syringe, puncture the septum and slowly draw the desired volume of the liquid. c. Withdraw the syringe and immediately insert the needle into the septum of the reaction vessel. d. Slowly dispense the liquid into the reaction vessel.

  • Cleanup: Immediately rinse the syringe and needle with a suitable quenching solvent (e.g., isopropanol) followed by water. Dispose of the rinsate as hazardous waste.

  • Storage: Tightly reseal the reagent container, wrap the cap/septum area with paraffin film to prevent air ingress, and return it to the designated flammable storage location.[2]

SOP 2: Protocol for Peroxide Testing

Objective: To safely test for the presence of peroxides in a container of 3-Penten-1-yne.

Procedure:

  • Safety First: Perform this test in a fume hood. Wear full PPE. Do not proceed if the container shows any signs of crystallization or damage.[2]

  • Sample Acquisition: Under an inert atmosphere if possible, use a clean glass pipette or stirring rod to withdraw a small drop (1-2 µL) of the liquid and apply it to a peroxide test strip.

  • Reading the Strip: Wait for the time specified by the strip manufacturer. Compare the color of the strip to the provided color chart to determine the peroxide concentration in parts per million (ppm).

  • Documentation: Record the date, test result, and your initials on the container's label.

  • Action: If peroxides are detected above the safe limit (>30 ppm), label the container "DANGER - EXPLOSIVE PEROXIDES," do not handle further, and contact EHS for immediate disposal.[2]

Section 4: Troubleshooting & Emergency Response

Q: I see some white crystals around the cap of my 3-Penten-1-yne bottle. What should I do?

A: STOP. DO NOT TOUCH OR OPEN THE BOTTLE. This is a critical sign of advanced peroxide formation, and the crystals are shock-sensitive explosives.[3][9] The friction from attempting to open the cap could cause a detonation. Immediately:

  • Alert everyone in the laboratory and evacuate the immediate area.

  • Do not attempt to move the container.

  • From a safe location, call your institution's EHS office or emergency response line.[9]

  • Inform them you have a container of a peroxide-forming chemical with visible crystal formation.

Q: I accidentally spilled a small amount (~5 mL) of 3-Penten-1-yne inside the fume hood. How do I clean it up?

A: For a small spill contained within a fume hood:

  • Alert nearby personnel but do not evacuate unless the spill is outside the hood.[13]

  • Ensure all ignition sources in the hood are turned off.[14][15]

  • Wearing appropriate PPE, use a spill kit with an inert absorbent material (like vermiculite or sand) to cover the liquid.[16][17] Do not use combustible materials like paper towels.

  • Working from the outside in, gently scoop the absorbent material into a container.[13]

  • Seal the container, label it as "Hazardous Waste: 3-Penten-1-yne spill debris," and arrange for pickup through your EHS office.[16]

  • Decontaminate the fume hood surface with soap and water.[16]

Q: What type of fire extinguisher should be available when working with this compound?

A: A standard ABC dry chemical extinguisher is often insufficient for flammable liquid fires of this type. A Class B extinguisher, specifically a dry chemical or carbon dioxide (CO₂) extinguisher, is required.[18] Ensure you know the location and proper operation of the correct fire extinguisher before beginning any work.

Section 5: Visual Workflows

Diagram 1: Peroxide Management Decision Tree

This diagram outlines the decision-making process when handling a container of 3-Penten-1-yne.

PeroxideManagement start Handle Container of 3-Penten-1-yne visual_check Visually Inspect Container start->visual_check crystals_found Crystals, Discoloration, or Damage Found? visual_check->crystals_found stop_ehs STOP! Do Not Handle. Contact EHS Immediately. crystals_found->stop_ehs Yes no_crystals Container OK crystals_found->no_crystals No check_date Check 'Date Opened' and 'Last Tested' Date no_crystals->check_date is_expired Within 3-Month Test Interval? check_date->is_expired test_peroxides Perform Peroxide Test (SOP 2) is_expired->test_peroxides No proceed Proceed with Experiment (SOP 1) is_expired->proceed Yes test_result Peroxide Level > 30 ppm? test_peroxides->test_result test_result->stop_ehs Yes test_result->proceed No update_label Update Label with New Test Date & Result proceed->update_label

Caption: Decision workflow for handling 3-Penten-1-yne.

Diagram 2: Small Spill Emergency Response

This workflow details the immediate steps for managing a small, contained spill.

SpillResponse spill Small Spill (<10 mL) Occurs in Fume Hood alert Alert Area Occupants spill->alert ignition Eliminate Ignition Sources in Hood alert->ignition ppe Don Appropriate PPE (Gloves, Goggles, Face Shield) ignition->ppe contain Contain with Inert Absorbent (Vermiculite/Sand) ppe->contain collect Collect Debris into Sealable Container contain->collect label_waste Label as Hazardous Waste 'Spill Debris' collect->label_waste decontaminate Decontaminate Surface label_waste->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Workflow for a small flammable liquid spill.

Section 6: References

  • 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. LookChem. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Flammable Liquids. Division of Research Safety, University of Illinois. [Link]

  • Peroxide Forming Chemical Storage Guidelines. Western Carolina University Safety and Risk Management. [Link]

  • Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. Labor Security System. [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Princeton University Environmental Health and Safety. [Link]

  • Flammable Liquid Handling Precautions. Office of Environmental Health and Safety, University of California, Berkeley. [Link]

  • Guidelines for Storage and Handling of Peroxide Forming Materials. Auburn University Risk Management & Safety. [Link]

  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety, University of Nevada, Reno. [Link]

  • 3-Penten-1-yne | C5H6 | CID 638083. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 3-Penten-1-yne (CAS 2206-23-7). Cheméo. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]

  • Safe Storage and Use of Flammable Solvents. Lab Manager. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]

  • Chapter 5: Chemical Spill Procedures. Emergency Management and Safety, University of Mary Washington. [Link]

  • Chemical Spill Response Procedure. Environmental Health and Safety Office, University of Manitoba. [Link]

  • 3-Penten-1-yne, (Z)- | C5H6 | CID 643788. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Penten-1-yne. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. [Link]

  • Cas 2206-23-7,3-PENTEN-1-YNE. LookChem. [Link]

  • Pent-3-en-1-yne | C5H6 | CID 137090. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Penten-1-yne (Mixture of cis/trans). Pharmaffiliates. [Link]

Sources

Preventing unwanted isomerization during 3-Penten-1-yne reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-penten-1-yne. This guide is designed to provide expert advice and actionable troubleshooting strategies to prevent unwanted isomerization during your chemical reactions. As a highly reactive and sensitive enyne, maintaining the desired isomeric form of 3-penten-1-yne is critical for achieving high yields and purity in your target molecules. This resource combines in-depth chemical principles with field-proven protocols to help you navigate the challenges of working with this versatile building block.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability and handling of 3-penten-1-yne.

Q1: What are the primary types of unwanted isomerization that can occur with 3-penten-1-yne?

A1: 3-Penten-1-yne is susceptible to several isomerization pathways, primarily driven by the thermodynamic stability of the resulting isomers. The most common unwanted isomerizations are:

  • (Z) to (E) Isomerization: The (Z)-isomer (cis) of 3-penten-1-yne can readily isomerize to the more thermodynamically stable (E)-isomer (trans).[1] This is a frequent issue, as the (E)-isomer is often an undesired impurity in reactions where the specific stereochemistry of the double bond is crucial.

  • Conjugation to Dienynes: Under certain conditions, particularly with strong bases, the double and triple bonds can rearrange to form a conjugated dienyne system, such as 1,3-pentadien-1-yne. This is a result of the increased stability of conjugated π-systems.

  • Formation of Allenes: Base-catalyzed isomerization can also lead to the formation of allenes (e.g., 1,2,4-pentatriene) through deprotonation and subsequent reprotonation at a different position.[2]

Q2: What are the main factors that trigger these unwanted isomerization reactions?

A2: Isomerization of 3-penten-1-yne is typically initiated by one or more of the following factors:

  • Acid or Base Catalysis: Trace amounts of acid or base can catalyze the isomerization of 3-penten-1-yne.[3][4] This can be a significant issue, as many reagents and solvents may contain acidic or basic impurities. Brønsted acids, for example, have been shown to catalyze the cycloisomerization of enynes, a process that can compete with the desired reaction pathway.[5][6]

  • Transition Metal Catalysts: Many reactions involving enynes utilize transition metal catalysts (e.g., gold, platinum, palladium, rhodium).[7][8][9][10] While essential for the desired transformation (such as cycloisomerization), these catalysts can also promote unwanted isomerization of the double bond. The choice of metal and ligands can significantly influence the extent of this side reaction.[11]

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy for isomerization to occur, particularly for the conversion of the less stable (Z)-isomer to the (E)-isomer.

  • Photochemical Conditions: Exposure to light, especially UV radiation, can induce photochemical isomerization of the double bond.[12]

Q3: How can I minimize isomerization during storage of 3-penten-1-yne?

A3: Proper storage is crucial for maintaining the isomeric purity of 3-penten-1-yne. We recommend the following:

  • Low Temperature: Store 3-penten-1-yne at low temperatures, preferably at or below -20°C.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture.

  • Protection from Light: Use an amber vial or wrap the container in aluminum foil to protect the compound from light.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization and other radical-mediated side reactions.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting and preventing isomerization during your reactions and work-up procedures.

Issue 1: Isomerization Observed During the Reaction

If you are observing the formation of isomeric impurities during the course of your reaction, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Acidic or Basic Impurities Purify all reagents and solvents before use. Consider passing solvents through a plug of neutral alumina. For reactions sensitive to acid, add a non-nucleophilic base or a "proton sponge" like 1,8-bis(dimethylamino)naphthalene to scavenge stray protons.[14]
Inappropriate Catalyst or Ligand If using a transition metal catalyst, screen different ligands. For gold-catalyzed reactions, N-heterocyclic carbene (NHC) ligands can modulate reactivity and selectivity.[7] For other metals, phosphine ligands with varying steric and electronic properties can be explored to minimize isomerization.
Elevated Reaction Temperature Lower the reaction temperature. Many enyne reactions can be performed at room temperature or below. If the reaction is too slow at lower temperatures, a more active catalyst may be required.
Photochemical Isomerization Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
Issue 2: Isomerization Observed During Work-up or Purification

Isomerization can also occur after the reaction is complete, during the work-up and purification steps.

Potential Cause Recommended Solution
Acidic or Basic Aqueous Wash Minimize the duration of acidic or basic washes. Neutralize the organic layer immediately after washing. Consider using a buffered aqueous solution for washing.
Acidic Silica Gel The acidic nature of standard silica gel can catalyze isomerization during column chromatography. Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[15] Alternatively, use a neutral stationary phase like alumina.
High Temperatures During Solvent Removal Concentrate your fractions at low temperatures using a rotary evaporator with a cooled water bath. Avoid prolonged exposure to heat.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization in a Metal-Catalyzed Reaction

This protocol provides a general framework for setting up a reaction to minimize the risk of isomerization.

  • Reagent and Solvent Preparation:

    • Dry all solvents using appropriate drying agents and distill them under an inert atmosphere.

    • Purify liquid reagents by distillation.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-penten-1-yne substrate and any other solid reagents under a positive pressure of argon or nitrogen.

    • Dissolve the solids in the anhydrous solvent.

    • If the reaction is sensitive to acid, add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) at this stage.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding the catalyst.

  • Catalyst Addition and Reaction Monitoring:

    • Prepare a stock solution of the catalyst in the reaction solvent.

    • Add the catalyst solution dropwise to the cooled reaction mixture.

    • Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of any isomeric byproducts.

  • Work-up:

    • Upon completion, quench the reaction at low temperature.

    • Perform any aqueous washes with pre-cooled, neutral, or buffered solutions.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification:

    • Purify the crude product by column chromatography using deactivated silica gel or neutral alumina.

    • Use a pre-cooled solvent system for the chromatography if the product is particularly sensitive.

Visualizing Isomerization Pathways and Prevention Strategies

The following diagrams illustrate the key concepts discussed in this guide.

IsomerizationPathways Z-3-Penten-1-yne Z-3-Penten-1-yne E-3-Penten-1-yne E-3-Penten-1-yne Z-3-Penten-1-yne->E-3-Penten-1-yne Acid/Base Heat, Light Metal Catalyst Conjugated Dienyne Conjugated Dienyne Z-3-Penten-1-yne->Conjugated Dienyne Strong Base Allene Allene Z-3-Penten-1-yne->Allene Base

Caption: Common isomerization pathways for 3-penten-1-yne.

PreventionWorkflow cluster_Reaction Reaction Stage cluster_Workup Work-up & Purification Start Start PureReagents Use Purified Reagents & Anhydrous Solvents Start->PureReagents LowTemp Maintain Low Temperature PureReagents->LowTemp InertAtmo Inert Atmosphere (Ar/N2) LowTemp->InertAtmo ProtectLight Protect from Light InertAtmo->ProtectLight Additives Consider Additives (e.g., Proton Sponge) ProtectLight->Additives CatalystChoice Optimize Catalyst & Ligands Additives->CatalystChoice Monitor Monitor for Isomerization (TLC/GC) CatalystChoice->Monitor NeutralWash Neutral/Buffered Aqueous Wash Monitor->NeutralWash LowTempEvap Low Temperature Solvent Removal NeutralWash->LowTempEvap NeutralChroma Neutral Chromatography (Alumina or Deactivated Silica) LowTempEvap->NeutralChroma FinalProduct Isomerically Pure Product NeutralChroma->FinalProduct

Caption: Workflow for preventing isomerization.

References

  • Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. Available at: [Link]

  • Zhang, J., et al. (2019). Triflic Acid-Catalyzed Cycloisomerization of 1,6-Enynes: Facile Access to Carbo- and Azaheterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Jin, T., et al. (2010). Brønsted Acid-Catalyzed Cascade Cycloisomerization of Enynes via Acetylene Cations and sp3-Hybridized C−H Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z., et al. (2020). Base‐catalyzed isomerization of terminal alkynes. ResearchGate. Available at: [Link]

  • Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. Available at: [Link]

  • Toste, F. D., et al. (2004). Catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes. Journal of the American Chemical Society. Available at: [Link]

  • Lee, C. & Kim, H. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, J. (2018). Asymmetric Cycloisomerization of 1,6- and 1,7-Enynes by Transition-Metal Catalysts. MDPI. Available at: [Link]

  • Gevorgyan, V., et al. (2006). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. Available at: [Link]

  • Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. ResearchGate. Available at: [Link]

  • Toste, F. D., et al. (2004). Catalaytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. ACS Publications. Available at: [Link]

  • Ghorai, M. K., et al. (2016). Ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters toward synthesis of dihydronaphthalene. Chemical Communications. Available at: [Link]

  • Organic Chemistry. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. YouTube. Available at: [Link]

  • PubChem. (n.d.). 3-Penten-1-yne. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Penten-1-yne, (Z)-. PubChem. Available at: [Link]

  • NIST. (n.d.). 3-Penten-1-yne, (E)-. NIST WebBook. Available at: [Link]

  • Pate, B. H., et al. (2008). Conformational isomerization kinetics of pent-1-en-4-yne with 3330 cm-1 of internal energy measured by dynamic rotational spectroscopy. PubMed. Available at: [Link]

  • NIST. (n.d.). 3-Penten-1-yne. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Penten-1-yne, (Z)-. NIST WebBook. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). Cheméo. Available at: [Link]

  • Pate, B. H., et al. (2008). Conformational isomerization kinetics of pent-1-en-4-yne with 3,330 cm−1 of internal energy measured by dynamic rotational spectroscopy. National Institutes of Health. Available at: [Link]

  • OIST. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI). LookChem. Available at: [Link]

  • ResearchGate. (2025). Synthesis and isomerization of chlorinated isopentene. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Alkyne reactions summary practice problems. Chemistry Steps. Available at: [Link]

  • jOeCHEM. (2021). Alkyne Reactions and Keto-Enol Tautomerism (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • ResearchGate. (2025). (PDF) Conformational isomerization kinetics of pent-1-en-4-yne with 3,330 cm−1 of internal energy measured by dynamic rotational spectroscopy. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Isomerization reactions of 1-pentene and products distribution... ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions Practice Problems With Answers. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Penten-3-yne. PubChem. Available at: [Link]

Sources

Improving yield and selectivity in Diels-Alder reactions of enynes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diels-Alder Reactions of Enynes

Welcome to the technical support center for Diels-Alder reactions involving enyne substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize cycloaddition protocols, troubleshoot common issues, and deepen their mechanistic understanding. Here, we move beyond simple procedural lists to explain the fundamental principles governing these powerful C-C bond-forming reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges in the laboratory. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, field-tested solutions.

Issue 1: Low or No Product Yield

"My Diels-Alder reaction with an enyne dienophile is not proceeding, or the yield is unacceptably low. What are the likely causes and how can I fix it?"

Low conversion is a common hurdle that can often be traced back to insufficient reactivity of the reaction partners or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Poor Dienophile Reactivity: In a normal-electron-demand Diels-Alder, the reaction rate is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][2] Enynes can be sluggish dienophiles if not sufficiently activated.

    • Solution: The reaction is facilitated by electron-withdrawing groups (EWGs) on the dienophile, which lower the energy of the LUMO.[1][3] If your enyne lacks a strong EWG (e.g., -CHO, -COR, -COOR, -CN), the intrinsic activation barrier may be too high for thermal conditions.[1] Consider redesigning the substrate or moving to a catalyzed reaction.

  • Inadequate Thermal Energy: Many Diels-Alder reactions require heat to overcome the activation energy. Room temperature conditions may be insufficient.

    • Solution: Gradually increase the reaction temperature. Start with refluxing in a mid-boiling solvent like toluene (b.p. ~111 °C) or xylene (b.p. ~140 °C).[4] Monitor the reaction by TLC or LCMS to check for product formation and decomposition. Be aware that high temperatures can negatively impact selectivity and may favor the retro-Diels-Alder reaction.[5][6]

  • Use of a Lewis Acid Catalyst: Lewis acids are powerful tools for accelerating Diels-Alder reactions and are often essential for reactions involving moderately activated or unactivated enynes.[5][7][8]

    • Mechanism of Action: A Lewis acid coordinates to the enyne's activating group (e.g., a carbonyl oxygen), which dramatically lowers the dienophile's LUMO energy.[8] Recent computational studies also suggest that Lewis acids accelerate the reaction by reducing the destabilizing Pauli repulsion between the reactants.[9]

    • Solution: Introduce a suitable Lewis acid catalyst. Start with common, moderately strong Lewis acids and adjust as needed. See the table below for guidance. Always run these reactions under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as Lewis acids are sensitive to moisture.

Lewis Acid Catalyst Typical Loading (mol%) Common Solvents Notes & Considerations
AlCl₃, Et₂AlCl 5 - 100CH₂Cl₂Very strong; can promote side reactions or polymerization. Use at low temperatures (-78 °C to 0 °C).[8]
BF₃·OEt₂ 10 - 100CH₂Cl₂Versatile and commonly used. Can be corrosive.[8]
ZnCl₂, MgBr₂ 10 - 50THF, CH₂Cl₂Milder; good starting point for sensitive substrates.
SnCl₄, TiCl₄ 5 - 20CH₂Cl₂Strong catalysts, often used at low temperatures.[8]
Sc(OTf)₃, Yb(OTf)₃ 1 - 10CH₂Cl₂, MeCNWater-tolerant Lewis acids; can sometimes be used in protic solvents.
Ca(OTf)₂ 10CH₂Cl₂A sustainable and effective alternative for activating carbonyls.[7]
Issue 2: Poor Selectivity (Regio- & Stereo-)

"My reaction works, but I'm getting a mixture of products. How can I improve regioselectivity and stereoselectivity (endo/exo)?"

Controlling selectivity is paramount for synthetic efficiency. Both regiochemistry ("which way the molecules align") and stereochemistry ("the 3D arrangement") are dictated by subtle electronic and steric factors in the transition state.

Potential Causes & Recommended Solutions:

  • Poor Regiocontrol: When both the diene and the enyne dienophile are unsymmetrical, a mixture of regioisomers can form.[10][11] The outcome is governed by the electronic properties of the substituents.

    • Causality: The major product typically arises from the alignment that matches the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.[11] This can be predicted by analyzing the resonance structures of the reactants.[10][11]

    • Solution 1: Lewis Acid Catalysis: Lewis acids not only accelerate the reaction but often dramatically enhance regioselectivity by amplifying the electronic differences in the dienophile.[7][8]

    • Solution 2: Modify Substituents: If possible, modifying the electron-donating or -withdrawing properties of the substituents on the diene and dienophile can provide a stronger directing effect.[12]

  • Poor Endo/Exo Stereoselectivity: The Diels-Alder reaction can produce two diastereomers: the endo and exo products. The endo product is often the kinetically favored product, especially with cyclic dienes, due to stabilizing secondary orbital interactions in the transition state.[3][13]

    • Causality: The endo transition state allows for constructive overlap between the p-orbitals of the dienophile's activating group and the central carbons (C2/C3) of the diene.[13] The exo product is typically more sterically favored and is the thermodynamically more stable product.[6]

    • Solution 1: Temperature Control: Since the endo product is the kinetic product, running the reaction at lower temperatures often increases its proportion.[6] Conversely, higher temperatures can allow for equilibration towards the more stable exo product, especially if the reaction is reversible.[6]

    • Solution 2: Lewis Acid Catalysis: The use of bulky Lewis acids can sometimes favor the formation of the less-hindered exo product. Conversely, certain chiral Lewis acids are specifically designed to enforce high selectivity for one diastereomer.[5]

    • Solution 3: Solvent Choice: Polar solvents can influence the endo/exo ratio. While the effect is substrate-dependent, polar and hydrogen-bond donating solvents can stabilize the more polar endo transition state, thus increasing selectivity.[14][15]

A visual workflow for troubleshooting these common issues is presented below.

TroubleshootingWorkflow cluster_start Problem Identification cluster_yield Yield Issues cluster_selectivity Selectivity Issues Start Start: Reaction Outcome Unsatisfactory LowYield Low / No Yield Start->LowYield Conversion Problem PoorSelectivity Mixture of Products Start->PoorSelectivity Purity/Isomer Problem CheckReactivity 1. Assess Reactant Electronics (EWG on Enyne?) LowYield->CheckReactivity AddCatalyst 2. Introduce Lewis Acid Catalyst (e.g., BF₃·OEt₂, AlCl₃) CheckReactivity->AddCatalyst Reactivity is low IncreaseTemp 3. Increase Reaction Temperature (e.g., Reflux in Toluene) CheckReactivity->IncreaseTemp No catalyst desired AddCatalyst->LowYield Re-evaluate IncreaseTemp->LowYield Re-evaluate SelectivityType Identify Issue PoorSelectivity->SelectivityType Regio Poor Regioselectivity SelectivityType->Regio Constitutional Isomers Stereo Poor Stereoselectivity (Endo/Exo) SelectivityType->Stereo Diastereomers CatalyzeRegio Use Lewis Acid to Enhance Electronic Bias Regio->CatalyzeRegio LowerTempStereo Lower Temperature to Favor Kinetic (Endo) Product Stereo->LowerTempStereo CatalyzeRegio->PoorSelectivity Re-evaluate LowerTempStereo->PoorSelectivity Re-evaluate

Caption: Troubleshooting workflow for Diels-Alder reactions of enynes.

Frequently Asked Questions (FAQs)

Q1: In an enyne, does the Diels-Alder reaction occur at the alkene or the alkyne?

For typical enyne dienophiles, the cycloaddition occurs preferentially at the alkyne.[16][17] The resulting product is a cyclohexadiene ring. Computational studies support this preference, rationalizing the selectivity for the acetylenic bond.[16][17]

Q2: What is the role of the solvent in these reactions?

The solvent can have a significant impact on both the rate and selectivity of Diels-Alder reactions. While non-polar solvents like toluene or dichloromethane are common, polar solvents can offer distinct advantages.[18] Reactions in polar organic solvents, and even water, can show dramatic rate enhancements.[5] This acceleration is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state.[5] Furthermore, solvent hydrogen bond donating ability can influence both endo/exo selectivity and regioselectivity.[14][15]

Q3: Can computational chemistry help predict the outcome of my reaction?

Absolutely. Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict and rationalize the outcomes of Diels-Alder reactions.[19] These methods can:

  • Predict Regioselectivity: By calculating the energies of the different possible transition states, DFT can accurately predict the major regioisomer.[16][20]

  • Rationalize Stereoselectivity: Computational models can quantify the stabilizing secondary orbital interactions that favor the endo product and analyze steric repulsions that might favor the exo product.[21][22]

  • Understand Catalyst Effects: DFT is used to study how Lewis acids interact with dienophiles and influence the reaction's activation barrier.[9]

Q4: Are there any common side reactions to be aware of?

Yes, depending on the substrate and conditions, side reactions can compete with the desired cycloaddition.

  • Ene Reaction: If the enyne contains an allylic hydrogen, an intramolecular Alder-ene reaction can sometimes occur, especially at high temperatures.[23]

  • Polymerization: Highly activated dienophiles or dienes can be prone to polymerization, particularly in the presence of strong Lewis acids or at high concentrations.

  • [2+2] Cycloaddition: Although less common for dienes, ketenes or other highly reactive species can sometimes undergo unwanted [2+2] cycloadditions.[5]

Key Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder

This protocol provides a general procedure for a catalyzed Diels-Alder reaction between a diene and an activated enyne dienophile.

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked), 1.2 equivalents

  • Enyne Dienophile (e.g., an alkynyl ketone), 1.0 equivalent

  • Lewis Acid (e.g., BF₃·OEt₂), 20 mol%

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the enyne dienophile (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (a starting point of -78 °C using a dry ice/acetone bath is common for highly reactive systems).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂) (0.2 eq) to the stirred solution. A color change may be observed. Stir for 10-15 minutes to allow for complexation.

  • Diene Addition: Add the diene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 1 to 24 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or a mild base while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired Diels-Alder adduct.

The mechanism for this Lewis acid catalysis is illustrated below.

Mechanism cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product Enyne Enyne Dienophile (with Carbonyl) Complex Activated Complex (LA coordinated to Carbonyl) Enyne->Complex + LA LA Lewis Acid (e.g., BF₃) LA->Complex Diene Diene TS [4+2] Transition State (Lowered LUMO) Diene->TS Complex->TS + Diene Product Diels-Alder Adduct TS->Product Cycloaddition

Caption: Lewis acid activation in a Diels-Alder reaction.

References

  • Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, 129(3), 645–657. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, H. T., Chen, H. L., & Ho, J. J. (2012). Intramolecular Diels-Alder reaction in enyne-allenes: A computational investigation and comparison with the Myers-Saito and Schmittel reactions. Journal of the Chinese Chemical Society, 59(5), 569-577. [Link]

  • Pyne, S. G. (2022). Tetradehydro-Diels–Alder reactions of enediynes: (a) thermal; (b) gold-catalysed; and (c) rhodium catalysed processes. Australian Journal of Chemistry, 75(11), 1083-1097. [Link]

  • Borah, P., & Talukdar, A. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1), 1-6. [Link]

  • Afarinkia, K., & Bearpark, M. J. (2002). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, (1), 126-130. [Link]

  • Gomez, L., Funes-Ardoiz, I., Svatunek, D., & Fernandez, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]

  • Cativiela, C., Garcia, J. I., Mayoral, J. A., & Salvatella, L. (1996). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2, (4), 647-652. [Link]

  • Tripathy, R., Franck, R. W., & Onan, K. D. (1988). Diels-Alder reaction of dienes having stereogenic allylic substituents: control of diastereoface selectivity by the dienophile. Journal of the American Chemical Society, 110(10), 3257-3262. [Link]

  • Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. PubMed. [Link]

  • Fettes, A. (2001). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. [Link]

  • Van Lommel, R., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]

  • Silber, E. (1972). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]

  • Das, S., & Ghorai, P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(10), 7064-7105. [Link]

  • Kim, D., et al. (2017). Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation. Proceedings of the 2017 ACM SIGCSE Technical Symposium on Computer Science Education. [Link]

  • Cañeque, T., et al. (1999). Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study. PubMed. [Link]

  • Anonymous. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora. [Link]

  • Zhang, C., Mo, Y., & Wu, W. (2019). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics, 21(34), 18881-18889. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]

  • Organic Chemistry Explained. (2020). 38.04 Rate and Regioselectivity in Diels-Alder Reactions [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • Fernandez, I., & Bickelhaupt, F. M. (2013). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemistry-A European Journal, 19(44), 14846-14852. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Enyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed enyne reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful cyclization reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Palladium-Catalyzed Enyne Reaction Has Low Conversion. What Are the First Things to Check?

Low conversion is a common issue that can often be resolved by systematically evaluating the key components of your reaction. Before delving into more complex troubleshooting, start with these fundamental checks:

  • Integrity of Reagents and Solvents: Ensure all starting materials, especially the enyne substrate, are pure. Impurities can coordinate to the palladium catalyst and inhibit its activity. Solvents should be anhydrous and deoxygenated, as both water and oxygen can interfere with the catalytic cycle.

  • Catalyst Activity: The palladium source is critical. Has the catalyst been stored correctly under an inert atmosphere? Over time, palladium catalysts can degrade. Consider using a freshly opened bottle or purifying the catalyst if there are any doubts about its quality.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were handled using appropriate air-free techniques.

Deep Dive: Troubleshooting Specific Issues
Q1: My reaction is still sluggish or has stalled. How can I diagnose issues with my palladium catalyst?

A1: Catalyst Deactivation and Pre-catalyst Activation

A common culprit for low conversion is the deactivation of the palladium catalyst. This can occur through several pathways, including oxidation of Pd(0) to inactive Pd(II) species or the formation of palladium black.

Causality: The active catalyst in many enyne cyclizations is a Pd(0) species. If your starting material is a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Incomplete reduction or subsequent re-oxidation can lead to low concentrations of the active catalyst. Conversely, the active Pd(0) can aggregate to form catalytically inactive palladium black.

Troubleshooting Steps:

  • Visual Inspection: The formation of a black precipitate (palladium black) is a clear indicator of catalyst aggregation and deactivation.

  • Choice of Pre-catalyst: If you are using a Pd(II) source, ensure your conditions are suitable for its reduction. Some reactions benefit from the direct use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2]

  • Ligand Choice: Phosphine ligands are often used to stabilize the Pd(0) active species and prevent aggregation. The choice of ligand is crucial and is discussed in more detail in Q2.

  • Additives: In some cases, additives are used to facilitate the reduction of Pd(II) or to stabilize the active catalyst. For instance, the presence of a suitable phosphine ligand is often essential.

Q2: I'm not sure if I'm using the optimal ligand. How does the ligand affect the reaction, and how do I choose the right one?

A2: The Critical Role of Ligands

Ligands play a multifaceted role in palladium-catalyzed reactions. They influence the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric environment of the palladium center.[3]

Causality:

  • Electronic Effects: Electron-donating ligands can increase the electron density on the palladium, which can promote oxidative addition. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the palladium center.

  • Steric Effects: Bulky ligands can favor reductive elimination and prevent catalyst dimerization or decomposition. The cone angle of a phosphine ligand is a useful parameter for quantifying its steric bulk.

Ligand Selection Guide:

Ligand TypePropertiesCommon ExamplesWhen to Use
Monodentate Phosphines General-purpose ligands.PPh₃, P(o-tol)₃Good starting point for many reactions. P(o-tol)₃ is more electron-rich and bulkier than PPh₃.
Bidentate Phosphines Form stable chelate complexes.BINAP, dppeCan improve catalyst stability and influence stereoselectivity in asymmetric reactions.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often more stable than phosphines.IPr, IMesUseful for challenging transformations where catalyst deactivation is a problem.
Nitrogen-based Ligands Can favor protonolysis over β-hydride elimination.Pyridine, bipyridineUsed in specific mechanistic pathways, such as those involving acetoxypalladation.[4][5][6]

Experimental Protocol: Ligand Screening

A straightforward way to optimize your reaction is to perform a small-scale screen of different ligand types.

  • Set up a parallel array of small-scale reactions (e.g., in vials).

  • Keep the substrate, palladium source, solvent, and temperature constant.

  • In each reaction, use a different ligand from the table above.

  • Monitor the reactions by TLC or GC/LC-MS to determine the conversion and identify the most promising ligand.

Q3: Could my substrate be the problem? What types of substrate issues can lead to low conversion?

A3: Substrate Reactivity and Side Reactions

The structure of the enyne substrate itself can significantly impact the reaction's success.

Causality:

  • Steric Hindrance: Bulky substituents near the alkyne or alkene can hinder coordination to the palladium catalyst.

  • Electronic Effects: The electronic nature of the substituents on the enyne can influence the rate of key steps in the catalytic cycle, such as migratory insertion.[2][7]

  • Coordinating Functional Groups: The presence of certain functional groups in the substrate can lead to catalyst inhibition by strongly coordinating to the palladium center.[8][9] For example, some nitrogen- and sulfur-containing heterocycles can act as catalyst poisons. Carboxylic acids have also been shown to be unreactive in some systems.[8]

Troubleshooting Strategies:

  • Protecting Groups: If a functional group is suspected of interfering with the catalysis, consider using a protecting group.

  • Substrate Modification: In some cases, slight modifications to the substrate structure, such as increasing the distance between a coordinating group and the reacting moieties, can improve conversion.

  • Alternative Catalytic Systems: Some substrates that are unreactive with palladium catalysts may be amenable to cyclization with other transition metals, such as ruthenium or gold.[8][10][11][12]

Q4: I've tried changing the catalyst and ligand, but the conversion is still low. What other reaction parameters can I adjust?

A4: Optimizing Reaction Conditions

Fine-tuning the reaction conditions is often necessary to achieve high conversion.

Causality:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of side products. Some reactions have a very specific optimal temperature range.[13][14][15]

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.[10][11]

  • Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.

Parameter Optimization Table:

ParameterRange of AdjustmentRationale
Temperature Room temperature to refluxBalance reaction rate against catalyst stability.
Solvent Toluene, THF, DCE, AcetonitrileVary polarity and coordinating ability.
Concentration 0.01 M to 0.5 MLower concentrations can favor intramolecular reactions.
Visualizing the Process

Diagram 1: The Palladium Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed enyne cyclization. Understanding these steps can help in diagnosing which part of the cycle may be inhibited.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Enyne Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Migratory Insertion (Alkyne) Migratory Insertion (Alkyne) Pd(II) Intermediate->Migratory Insertion (Alkyne) Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Migratory Insertion (Alkyne)->Vinyl-Pd(II) Intermediate Migratory Insertion (Alkene) Migratory Insertion (Alkene) Vinyl-Pd(II) Intermediate->Migratory Insertion (Alkene) Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Migratory Insertion (Alkene)->Alkyl-Pd(II) Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Intermediate->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L_n Regenerates Catalyst Product Product Beta-Hydride Elimination->Product Reductive Elimination Reductive Elimination

Caption: A generalized palladium catalytic cycle for enyne cyclization.

Diagram 2: Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting low conversion in your palladium-catalyzed enyne reaction.

Troubleshooting Flowchart start Low Conversion check_reagents Check Reagent Purity & Inert Conditions start->check_reagents catalyst_issue Suspect Catalyst Issue? check_reagents->catalyst_issue check_catalyst Use Fresh Catalyst Screen Pre-catalysts (Pd(0) vs Pd(II)) catalyst_issue->check_catalyst Yes ligand_issue Suspect Ligand Issue? catalyst_issue->ligand_issue No check_catalyst->ligand_issue screen_ligands Screen Ligands (Phosphines, NHCs) ligand_issue->screen_ligands Yes substrate_issue Suspect Substrate Issue? ligand_issue->substrate_issue No screen_ligands->substrate_issue modify_substrate Modify Substrate (Protecting Groups) substrate_issue->modify_substrate Yes conditions_issue Optimize Conditions substrate_issue->conditions_issue No modify_substrate->conditions_issue optimize_temp Vary Temperature conditions_issue->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_conc Vary Concentration optimize_solvent->optimize_conc success High Conversion optimize_conc->success

Caption: A decision tree for troubleshooting low conversion.

Experimental Protocols
Protocol 1: General Procedure for a Trial Palladium-Catalyzed Enyne Cyclization

This protocol provides a starting point for setting up a palladium-catalyzed enyne reaction under inert conditions.

  • Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Addition of Solids: The palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., PPh₃, 10 mol%) are added to the flask.

  • Inert Atmosphere Purge: The flask is evacuated and backfilled with inert gas three times.

  • Addition of Solvent and Substrate: Anhydrous, deoxygenated solvent (e.g., toluene, 0.1 M) is added via syringe, followed by the enyne substrate (1.0 equiv).

  • Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the palladium catalyst, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Catalyst Quality Check by NMR

If you suspect your phosphine ligand has oxidized, you can check its purity using ³¹P NMR spectroscopy.

  • Prepare a sample of your phosphine ligand in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ³¹P NMR spectrum.

  • Triphenylphosphine (PPh₃) should show a sharp singlet at approximately -5 ppm. The corresponding phosphine oxide appears at around +25 to +30 ppm. The presence of a significant peak in the oxide region indicates degradation of the ligand.

Analytical Support
How can I quantify the amount of residual palladium in my final product?

For professionals in drug development, minimizing residual palladium in the final active pharmaceutical ingredient (API) is a regulatory requirement.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard method for accurately quantifying trace amounts of metals.[16] It offers high sensitivity and is suitable for final quality control.[16][17]

  • Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying metal content.

For process development, where rapid feedback is more critical than absolute quantification, other methods can be employed to assess the effectiveness of purification strategies.[16]

References
  • Trost, B. M., & Toste, F. D. (2002). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. Journal of the American Chemical Society, 124(18), 5025–5036. [Link]

  • Zhang, J., et al. (2005). Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes: Reaction Scope and Mechanism. The Journal of Organic Chemistry, 70(5), 1712–1717. [Link]

  • Chen, P., et al. (2024). Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Organic Chemistry. [Link]

  • Liu, R., et al. (2024). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 20, 618–653. [Link]

  • Zhao, L., Lu, X., & Xu, W. (2005). Palladium(II)-Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon−Palladium Bond. The Journal of Organic Chemistry, 70(10), 4059–4063. [Link]

  • de Pater, J. J. M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2824–2833. [Link]

  • Trost, B. M., Gutierrez, A. C., & Ferreira, E. M. (2010). Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations. Journal of the American Chemical Society, 132(26), 9206–9218. [Link]

  • Falivene, L., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics, 38(19), 3647–3657. [Link]

  • Yamamoto, Y., et al. (2004). Palladium(0)-Catalyzed Cyclization of Electron-Deficient Enynes and Enediynes. The Journal of Organic Chemistry, 69(20), 6697–6705. [Link]

  • Chen, G., et al. (2016). Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperature effects. Chemical Science, 7(7), 4318–4324. [Link]

  • Bocedi, A., et al. (2018). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Molecules, 23(11), 2882. [Link]

Sources

Technical Support Center: Catalyst Deactivation and Recovery in 3-Penten-1-yne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst management in the synthesis of 3-penten-1-yne. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst deactivation and recovery. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the efficiency and reproducibility of your catalytic processes.

Troubleshooting Guide: Common Issues in 3-Penten-1-yne Synthesis

This section addresses specific problems you may encounter during the synthesis of 3-penten-1-yne, a key intermediate in various synthetic pathways. Each issue is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Gradual Decrease in Catalyst Activity and Reaction Rate

Symptoms:

  • Longer reaction times are required to achieve the desired conversion.

  • Incomplete conversion of starting materials under standard reaction conditions.

  • A noticeable decline in the turnover number (TON) and turnover frequency (TOF) over several runs.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Fouling by "Green Oil" or Polymeric Species During the semi-hydrogenation of alkynes, side reactions can lead to the formation of high-molecular-weight polymers, often referred to as "green oil".[1][2] These polymers can coat the active sites of the catalyst, blocking access for reactants.[3]Protocol 1: Oxidative Regeneration. This involves a controlled calcination to burn off the organic deposits.[3][4] Care must be taken to avoid excessive temperatures which can lead to catalyst sintering.[1][4]
Poisoning by Impurities Trace impurities in the reactants or solvent, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active metal centers (e.g., palladium), rendering them inactive.[5][6]1. Feedstock Purification: Implement a purification step for reactants and solvents (e.g., distillation, passing through activated carbon).2. Catalyst Washing: For heterogeneous catalysts, washing with an appropriate solvent may remove some poisons.
Leaching of Active Metal For supported catalysts (e.g., Pd/C, Pd/Al2O3), the active metal can leach into the reaction medium, especially under harsh conditions or with certain ligands.[3] For homogeneous catalysts, this is a primary cause of activity loss if recovery is inefficient.[7][8][9][10]1. Optimize Reaction Conditions: Lower the reaction temperature or pressure if possible.2. Catalyst Support Modification: Use a support with stronger metal-support interactions.3. For Homogeneous Catalysts: Implement efficient recovery techniques such as nanofiltration or biphasic systems.[7][9][11]
Issue 2: Poor Selectivity - Over-hydrogenation to Pentenes and Pentane

Symptoms:

  • Formation of significant amounts of byproducts such as 1-pentene, 2-pentene, or pentane.

  • The desired 3-penten-1-yne is consumed faster than it is formed.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Loss of Selectivity-Promoting Poisons In catalysts like the Lindlar catalyst (Pd/CaCO3 poisoned with lead), the "poison" is crucial for preventing over-hydrogenation.[6] If the poison is lost, the catalyst becomes too active.Re-poisoning the Catalyst: Introduce a controlled amount of a selective poison, such as quinoline or a lead salt, to the reaction mixture.[12]
Non-selective Active Sites The catalyst surface may have different types of active sites. Some sites may be highly selective for alkyne semi-hydrogenation, while others (like edge or corner sites on nanoparticles) may promote alkene hydrogenation.[6][12]1. Use of Modifiers: Add a homogeneous modifier like 1,10-phenanthroline to the reaction, which can selectively block the non-selective sites.[12]2. Catalyst Preparation: Optimize the catalyst synthesis to favor the formation of more selective crystal faces.
Hydrogen Partial Pressure Too High Excessive hydrogen pressure can lead to a high concentration of adsorbed hydrogen on the catalyst surface, favoring complete saturation of the triple and double bonds.Optimize Hydrogen Pressure: Carefully control and lower the hydrogen partial pressure to the minimum required for the desired reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for palladium catalysts in alkyne semi-hydrogenation?

A1: The most common deactivation mechanisms for palladium catalysts in this context are:

  • Fouling: The deposition of carbonaceous materials ("coke" or "green oil") on the active surface, which physically blocks the catalytic sites.[3][4]

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger ones, reducing the active surface area.[1][2] This is a significant concern during regeneration if not properly controlled.[1]

  • Poisoning: Irreversible adsorption of impurities from the feed on the active palladium sites.[5][6]

  • Leaching: The dissolution of the active metal from the support into the reaction medium.[3]

Q2: How can I recover a homogeneous catalyst used in 3-penten-1-yne synthesis?

A2: Recovering homogeneous catalysts can be challenging because they are in the same phase as the products.[8][10] Effective methods include:

  • Biphasic Catalysis: The catalyst is dissolved in a phase (e.g., aqueous) that is immiscible with the organic product phase, allowing for simple separation by decantation.[7]

  • Organic Solvent Nanofiltration (OSN): This technique uses membranes to separate the larger catalyst molecules from the smaller product molecules.[9][11]

  • Switchable Solvents: Using solvents that can be "switched" from a single phase during the reaction to two phases for separation by introducing a trigger like CO2.[8][10]

Q3: Can a deactivated heterogeneous catalyst be fully regenerated?

A3: In many cases, a significant portion of the catalyst's activity can be restored, but achieving 100% recovery is often difficult. The success of regeneration depends on the deactivation mechanism.

  • Fouling: Can often be reversed by controlled calcination in air to burn off carbonaceous deposits.[3][4]

  • Poisoning: Regeneration is more challenging. Some poisons can be removed by washing with specific solvents or by chemical treatment.

  • Sintering: This is generally an irreversible process.[1]

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Fouled Heterogeneous Palladium Catalyst

This protocol is designed to remove carbonaceous deposits from a supported palladium catalyst (e.g., Pd/Al2O3).

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature control

  • Inert gas (Nitrogen or Argon)

  • Diluted air or oxygen in an inert gas mixture (e.g., 1-5% O2 in N2)

Procedure:

  • Purge: Place the deactivated catalyst in the tube furnace. Purge the system with an inert gas for 30 minutes at room temperature to remove any residual flammable vapors.

  • Ramping: Slowly ramp the temperature to 150-200°C under the inert gas flow and hold for 1 hour to desorb any volatile compounds.

  • Oxidation: Switch the gas flow to the diluted air mixture. Slowly increase the temperature to 300-400°C. Caution: The oxidation of carbon deposits is exothermic and can lead to temperature runaways and catalyst sintering if the oxygen concentration or heating rate is too high.[1][4]

  • Hold: Maintain the temperature for 2-4 hours, or until the oxidation is complete (indicated by the cessation of CO2 evolution, which can be monitored with an off-gas analyzer).

  • Cool Down: Switch back to the inert gas flow and cool the furnace down to room temperature.

  • Reduction (if necessary): Before reuse in a hydrogenation reaction, the oxidized palladium needs to be reduced. This is typically done in-situ in the reactor by flowing hydrogen at a controlled temperature.

Visualizing Catalyst Deactivation and Recovery

Diagram 1: Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd nanoparticle) Fouling Fouling (Polymer Deposition) Active_Catalyst->Fouling Side Reactions Sintering Sintering (Particle Growth) Active_Catalyst->Sintering High Temperature Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Feed Impurities Deactivated_Catalyst Deactivated Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Diagram 2: Workflow for Catalyst Regeneration

G Start Spent Catalyst Diagnosis Diagnose Deactivation (e.g., Fouling, Poisoning) Start->Diagnosis Regeneration Select Regeneration Method (e.g., Calcination, Washing) Diagnosis->Regeneration Characterization Characterize Regenerated Catalyst (e.g., XRD, TEM, Chemisorption) Regeneration->Characterization Reuse Reuse in Reaction Characterization->Reuse Activity Restored End Dispose if unrecoverable Characterization->End Activity Not Restored

Caption: A logical workflow for catalyst regeneration.

References

  • Homogeneous Catalyst Recovery and Recycle with CO2.
  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Applied Catalysis A: General.
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Applied Catalysis A: General.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate.
  • Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog.
  • Sustainable Recycling of Homogeneous Catalysts. SepPure Technologies.
  • Homogeneous catalyst recovery made easier. Chemistry World.
  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society.
  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing.
  • Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms. RSC Publishing.
  • Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. AIDIC.

Sources

Technical Support Center: Quenching Procedures for Reactions Involving Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quenching reactions involving organometallic reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively terminating reactions that utilize these highly reactive compounds. As a self-validating system, each protocol and troubleshooting step is grounded in established chemical principles to ensure procedural integrity and experimental success.

Fundamental Principles of Quenching Organometallic Reactions

Quenching is the controlled deactivation of highly reactive species in a reaction mixture. For organometallic reagents, which are potent nucleophiles and strong bases, this process is critical for safety and for isolating the desired product.[1] The primary hazards stem from their high reactivity with air and moisture, often leading to pyrophoricity (spontaneous ignition in air) and highly exothermic reactions with protic solvents.[1][2]

The fundamental principle of a safe and effective quench is the gradual reduction of the organometallic reagent's reactivity. This is typically achieved by introducing a quenching agent in a controlled manner, often in a stepwise fashion from a less reactive to a more reactive quencher.[3]

Safety First: The Cardinal Rules of Quenching

Before initiating any quenching procedure, adhere to these critical safety protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate gloves.[4]

  • Fume Hood: All quenching procedures must be performed in a certified chemical fume hood to manage flammable vapors and potential fires.[5]

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture during the initial stages of quenching to prevent contact with atmospheric oxygen and moisture.[6][7]

  • Cooling: Use an ice bath to cool the reaction vessel before and during the addition of the quenching agent to dissipate the heat generated from the exothermic reaction.[8][9]

  • Slow and Controlled Addition: The quenching agent must be added slowly and dropwise to prevent a runaway reaction.[8][10] Respect any induction periods where the reaction may be slow to start, as adding more quencher too quickly can lead to a sudden and violent exotherm.[8][10]

  • Fire Safety: Have an appropriate fire extinguisher (Class D for metal fires, or a standard dry powder ABC type) readily available. Keep powdered lime (calcium oxide) or dry sand nearby to smother potential spills.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the quenching of organometallic reactions.

Q1: My quenching process is violently exothermic and difficult to control. What's happening and how can I mitigate this?

Root Cause: A violently exothermic quench is often due to the rapid protonation of the highly basic organometallic reagent.[10] This can be exacerbated by several factors:

  • Rapid addition of the quenching agent: Adding the quencher too quickly does not allow for adequate heat dissipation.[10]

  • Highly concentrated reaction mixture: A concentrated solution can lead to a rapid temperature increase.[10]

  • Inadequate cooling: Insufficient cooling of the reaction vessel will fail to manage the heat generated.[10]

  • Using a highly reactive quenching agent initially: Direct addition of a very reactive quencher like water to a potent organometallic reagent like tert-butyllithium can be explosive.[11]

Troubleshooting Steps:

  • Stop the Addition: Immediately cease the addition of the quenching agent.

  • Ensure Adequate Cooling: Check that the reaction flask is properly submerged in an ice-water bath.

  • Dilute the Reaction Mixture: If safe to do so, add a cold, inert solvent (e.g., THF, diethyl ether, or toluene) to dilute the reaction mixture and help dissipate heat.[10]

  • Switch to a Less Reactive Quencher: Restart the quench with a less reactive agent, such as isopropanol, adding it very slowly.[11]

Q2: I'm observing a thick, unfilterable precipitate during my workup. What is it and how can I deal with it?

Root Cause: The formation of a thick precipitate is common, especially in Grignard reactions. This precipitate typically consists of magnesium salts (e.g., magnesium hydroxides and halides).

Troubleshooting Steps:

  • Acidic Workup: The addition of an aqueous acid solution, such as 10% sulfuric acid or saturated aqueous ammonium chloride, can help dissolve these salts.[8][11] The acid protonates the magnesium alkoxide to the desired alcohol and converts the magnesium salts into more soluble species.

  • Stirring: Allow the mixture to stir for a sufficient period (20 minutes to a few hours) to allow the salts to dissolve completely.[8]

  • "Fieser Workup" for Hydride Reagents: For reactions involving aluminum hydrides, a specific workup can be employed. For each gram of lithium aluminum hydride used, add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and finally 3 mL of water, all added dropwise. This procedure is designed to produce granular, easily filterable aluminum salts.

Q3: I'm struggling with emulsion formation during the extraction step. How can I break it?

Root Cause: Emulsions during the workup of organometallic reactions are often stabilized by fine, suspended inorganic salts.[10]

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[10]

  • Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help remove the fine particulate matter that is stabilizing the emulsion.[10]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.

Frequently Asked Questions (FAQs)

Q4: What is the best quenching agent to use for my reaction?

The choice of quenching agent depends on the reactivity of the organometallic reagent and the stability of your product. A stepwise approach, moving from a less reactive to a more reactive quencher, is the safest method.[3]

Quenching AgentSuitability for Organometallic ReagentsKey Considerations
Isopropanol/Ethanol Highly reactive reagents (e.g., t-BuLi, s-BuLi, organolithiums)A good first choice for highly reactive species. Less exothermic than water.[3]
Methanol Moderately reactive reagentsMore reactive than isopropanol, can be used after an initial quench with a less reactive alcohol.[3]
Saturated Aqueous Ammonium Chloride (NH₄Cl) Grignard reagents, organolithiumsA common and effective quencher. It is acidic enough to protonate the alkoxide and neutralize the organometallic reagent without being overly harsh on sensitive functional groups.[11][12]
Water Less reactive reagents (after initial quench with alcohol)Should be used with extreme caution and only after the majority of the reactive organometallic has been consumed by a less reactive quencher.[3][8]
Dry Ice (Solid CO₂) Organolithiums, Grignard reagentsUseful for quenching and simultaneously carboxylating the organometallic species to form a carboxylic acid.[13]
Q5: Can I just add water to quench my reaction?

Directly adding water to highly reactive organometallic reagents is extremely dangerous.[11] The reaction is highly exothermic and can cause the solvent to boil violently, potentially leading to an eruption from the flask (a "volcano").[8][10] Water should only be added after the initial, more vigorous reaction has been controlled with a less reactive quenching agent like an alcohol.[3]

Q6: How do I safely dispose of excess or unreacted organometallic reagents?

Small amounts of unused organometallic reagents must be carefully quenched before disposal.[6]

Protocol for Quenching Excess Reagent:

  • Transfer the unwanted reagent to a separate flask under an inert atmosphere.

  • Dilute the reagent significantly with an unreactive solvent like heptane or toluene.[6]

  • Cool the flask in an ice-water bath.

  • Slowly add isopropanol to quench the reactive material.[6]

  • Once the initial reaction subsides, slowly add methanol to ensure complete quenching.

  • Finally, slowly add water to neutralize any remaining reactive pockets.[6]

  • The resulting solution can then be disposed of as hazardous waste according to your institution's guidelines.

Q7: How do I clean glassware that has been in contact with pyrophoric organometallic reagents?

Needles, syringes, and flasks must be cleaned immediately to prevent clogging and potential hazards.[6]

Protocol for Cleaning Glassware:

  • Under an inert atmosphere, rinse the glassware with an inert solvent like hexane or toluene to dilute any residual reagent.[6]

  • Transfer this rinse solution to a separate flask containing isopropanol to quench the diluted reagent.[6]

  • Repeat the rinse and quench cycle.

  • Once the glassware is free of reactive material, it can be washed normally.

Visualizing the Quenching Workflow

A systematic approach is crucial for a safe and successful quench. The following diagrams illustrate the decision-making process and the general experimental workflow.

Quenching_Decision_Tree start Start: Reaction Complete assess_reactivity Assess Reactivity of Organometallic Reagent start->assess_reactivity high_reactivity Highly Reactive (e.g., t-BuLi, s-BuLi) assess_reactivity->high_reactivity High moderate_reactivity Moderately Reactive (e.g., n-BuLi, Grignards) assess_reactivity->moderate_reactivity Moderate quench_protocol_high Stepwise Quench: 1. Isopropanol 2. Methanol 3. Water or aq. NH4Cl high_reactivity->quench_protocol_high quench_protocol_moderate Direct Quench with: Sat. aq. NH4Cl or slow addition of water moderate_reactivity->quench_protocol_moderate workup Proceed to Aqueous Workup quench_protocol_high->workup quench_protocol_moderate->workup

Caption: Decision tree for selecting a quenching strategy.

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup cool_reaction 1. Cool Reaction to 0 °C in Ice Bath add_quencher 2. Slow, Dropwise Addition of Quenching Agent cool_reaction->add_quencher monitor 3. Monitor Temperature & Gas Evolution add_quencher->monitor extract 4. Aqueous Workup & Extraction monitor->extract dry 5. Dry Organic Layer extract->dry concentrate 6. Concentrate to Yield Product dry->concentrate

Sources

Validation & Comparative

A Comparative Guide to GC-MS Analysis for Purity Assessment of 3-Penten-1-yne Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the critical purity assessment of cis- and trans-3-penten-1-yne isomers. These volatile compounds are significant in various research and development sectors, including materials science and as precursors in complex organic syntheses. Given their structural similarity and high reactivity, precise and reliable quantification of each isomer is essential for ensuring the quality and consistency of downstream applications. This document provides a comprehensive analysis of method development, a comparison of GC column performance, and a scientifically robust protocol to achieve accurate and reproducible purity assessments.

The Analytical Challenge: Resolving Geometric Isomers

The fundamental challenge in the analysis of 3-penten-1-yne lies in the effective separation of its cis and trans geometric isomers. These isomers possess the same molecular formula (C₅H₆) and molecular weight (66.10 g/mol ), leading to identical mass spectral fragmentation patterns under standard electron ionization conditions.[1][2][3][4] Consequently, their differentiation relies almost entirely on chromatographic separation. The subtle differences in their three-dimensional structures result in slight variations in boiling points and polarities, which can be leveraged for separation by gas chromatography. The selection of an appropriate GC stationary phase is, therefore, the most critical decision in developing a successful analytical method.

Comparative Analysis of GC Columns for Isomer Separation

The efficacy of the chromatographic separation is dictated by the chemical nature of the GC column's stationary phase. For relatively non-polar analytes like the 3-penten-1-yne isomers, the separation is governed by a combination of boiling point differences and intermolecular interactions with the stationary phase.[5] Here, we compare the performance of a non-polar and a mid-polar stationary phase for this specific application.

Table 1: Comparison of GC Column Performance for 3-Penten-1-yne Isomer Analysis

ParameterNon-Polar Column (e.g., DB-1ms)Mid-Polar Column (e.g., DB-624)
Stationary Phase Composition 100% Dimethylpolysiloxane6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
Primary Separation Mechanism Boiling PointBoiling Point and Polarity (Dipole-Dipole Interactions)
Expected Isomer Resolution Co-elution or partial separation is highly likely.Baseline or near-baseline separation is achievable.
Typical Peak Shape Excellent, symmetrical peaks for non-polar analytes.Generally good, though minor tailing may be observed.
Optimal Application General purpose analysis of non-polar compounds.Separation of compounds with varying polarities, including geometric isomers.[6]

Expert Rationale for Column Selection: A non-polar column separates compounds primarily based on their boiling points. As the boiling points of the cis and trans isomers of 3-penten-1-yne are very close, a non-polar phase is unlikely to provide adequate resolution. In contrast, a mid-polar column, such as one containing a cyanopropylphenyl functional group, introduces a degree of polarity to the stationary phase. This allows for differential interactions based on the small difference in the dipole moments of the cis (polar) and trans (less polar) isomers, leading to enhanced separation.[5][7]

Experimental Protocol: A Validated GC-MS Method

The following protocol details a robust and validated method for the purity assessment of 3-penten-1-yne isomers, employing a mid-polar GC column for optimal separation.

Instrumentation and Materials
  • Gas Chromatograph: An Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or a similar single quadrupole mass spectrometer.

  • GC Column: A mid-polar column such as a DB-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) is recommended.

  • Carrier Gas: Helium of ≥99.999% purity.

  • Sample Preparation: A dilute solution of the 3-penten-1-yne isomer mixture in a volatile, non-polar solvent like pentane or hexane.

  • Injection: An autosampler is preferred for reproducibility, though manual injection with a 10 µL syringe is also feasible.

Optimized GC-MS Method Parameters

Table 2: Recommended GC-MS Method Parameters

ParameterSettingJustification for the Chosen Value
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analytes without thermal degradation.
Injection Mode Split (e.g., 100:1)Prevents column overload and maintains sharp peak shapes, especially for high-concentration samples.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas Flow 1.2 mL/min (Constant Flow)Provides a good balance between analysis speed and chromatographic efficiency for a 0.25 mm I.D. column.
Oven Temperature Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 180 °CA low initial temperature ensures efficient trapping of the volatile analytes on the column, while the ramp allows for their elution in a reasonable timeframe with good separation.
Transfer Line Temperature 280 °CPrevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Temperature 230 °CA standard temperature for electron ionization that promotes stable and reproducible fragmentation.
Quadrupole Temperature 150 °CA typical operating temperature for the mass analyzer.
Ionization Energy 70 eVThe standard electron energy for generating reproducible mass spectra and for comparison with spectral libraries like NIST.[1]
Mass Scan Range m/z 35-150This range effectively captures the molecular ion (m/z 66) and all significant fragment ions of C₅H₆ isomers.[8][9]
Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of 3-penten-1-yne isomers.

Caption: A flowchart of the GC-MS workflow for 3-penten-1-yne isomer analysis.

Data Interpretation and Purity Assessment

Chromatographic Data

The Total Ion Chromatogram (TIC) will display two separated peaks corresponding to the trans- and cis-3-penten-1-yne isomers. Due to its slightly lower polarity, the trans-isomer is expected to elute slightly before the cis-isomer on a mid-polar column. The degree of separation, or resolution, between these two peaks is a direct measure of the method's success.

Mass Spectral Data

Both isomers will produce nearly identical mass spectra. The key features will be the molecular ion peak at m/z 66 and characteristic fragment ions.[8][9] The mass spectrum serves to confirm the identity of the eluting peaks as C₅H₆ isomers.[10][11]

Calculation of Isomer Purity

The purity of each isomer is determined by calculating the relative area of each peak in the TIC. Assuming an equal response factor for both isomers in the mass spectrometer, the percentage of each isomer can be calculated as follows:

% Isomer A = (Peak Area of Isomer A / (Peak Area of Isomer A + Peak Area of Isomer B)) * 100

This method's trustworthiness is established by achieving baseline separation of the isomers, which ensures accurate peak integration. The consistent retention times and reproducible peak areas across multiple injections of a standard will validate the stability and precision of the analytical system.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective for this analysis, it is worthwhile to consider other techniques that could be employed, each with its own set of capabilities and limitations.

Table 3: Comparison of Analytical Methods for Isomer Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
GC-MS Chromatographic separation followed by mass-based detection.High resolving power, high sensitivity, and provides structural confirmation.Limited to volatile and thermally stable compounds.
GC-FID (Flame Ionization Detection) Chromatographic separation with a universal carbon-based detector.Highly quantitative, robust, and has a wide linear range.Provides no structural information; peak identification relies solely on retention time.
¹H NMR (Proton Nuclear Magnetic Resonance) Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous isomer identification.[12]Significantly lower sensitivity than GC-MS, requires higher sample concentrations, and can be complex for mixture analysis.
HPLC (High-Performance Liquid Chromatography) Chromatographic separation in the liquid phase.Suitable for non-volatile or thermally labile compounds.[13][][15]Generally less resolving power for small, non-polar, volatile isomers compared to capillary GC.

Senior Scientist's Recommendation: For the specific task of determining the purity of volatile 3-penten-1-yne isomers, GC-MS is the superior technique. It uniquely combines the high-resolution separation necessary to resolve the isomers with the definitive identification provided by mass spectrometry. While GC-FID is a viable alternative for routine quantification once the method is established, GC-MS is indispensable for method development and for analyses where absolute certainty of peak identity is required.

Conclusion

The successful purity assessment of cis- and trans-3-penten-1-yne isomers is critically dependent on achieving a high degree of chromatographic separation. This guide has demonstrated that a mid-polar GC column is essential for this purpose, outperforming non-polar columns by leveraging subtle differences in isomer polarity. The detailed GC-MS protocol provided herein offers a reliable and reproducible method for the accurate quantification of these isomers.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Prioritize a mid-polar GC column to ensure the necessary separation of the geometric isomers.

  • Adhere to the optimized GC-MS parameters to achieve consistent and reliable results.

  • Utilize the mass spectral data to unequivocally confirm the identity of the chromatographic peaks.

By implementing this scientifically grounded approach, laboratories can ensure the quality and purity of their 3-penten-1-yne materials, thereby enhancing the reliability and success of their research and development endeavors.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary for CID 638083, 3-Penten-1-yne. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 643788, 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information. [Link]

  • Formation of C5H6 isomers: a combination of experimental and computational investigation. Royal Society of Chemistry. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]

  • Formation of C5H6 isomers: a combination of experimental and computational investigation. Physical Chemistry Chemical Physics. [Link]

  • Positional and geometric isomer separation of FAME by comprehensive 2-D GC. PubMed. [Link]

  • GC Column Selection Guide. Greyhound Chromatography. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Gas-Phase Formation of C5H6 Isomers via the Crossed Molecular Beam Reaction of the Methylidyne Radical. The Journal of Physical Chemistry A. [Link]

  • Mass spectra of C5H8 isomers. Journal of Research of the National Bureau of Standards. [Link]

  • 3-Penten-1-yne. PubChem. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]

  • 3-Penten-1-yne, 3-methyl-. PubChem. [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • 3-Penten-1-yne, (Z)-. PubChem. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Penten-1-yne and Pent-1-en-4-yne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and complex molecular architectures, the subtle interplay of functional groups dictates the reactivity and ultimate utility of a molecule. Enynes, hydrocarbons containing both a double (ene) and a triple (yne) bond, are exceptionally versatile building blocks. Their reactivity is profoundly influenced by the spatial and electronic relationship between the two π-systems. This guide provides an in-depth comparative analysis of two constitutional isomers of C₅H₆: 3-penten-1-yne and pent-1-en-4-yne.[1][2][3] While sharing the same molecular formula, their distinct arrangements of unsaturation—a conjugated system in 3-penten-1-yne versus an isolated system in pent-1-en-4-yne—give rise to dramatically different chemical behaviors. Understanding these differences is paramount for researchers aiming to harness their unique synthetic potential.

Part 1: Structural and Electronic Properties - The Foundation of Reactivity

The divergent reactivity of these isomers is a direct consequence of their electronic structures. The key differentiator is the concept of conjugation.

  • 3-Penten-1-yne (Conjugated System): In this molecule, the double bond and triple bond are separated by a single bond.[3] This arrangement allows for the p-orbitals on carbons 1 through 4 to overlap, creating a single, delocalized π-electron system.[4][5] This electron delocalization imparts additional stability to the molecule, akin to the stabilization seen in conjugated dienes.[5][6] This extended π-system influences the molecule's spectroscopic properties and significantly alters its reactivity, allowing for reaction pathways that involve the entire four-carbon unit.[7][8]

  • Pent-1-en-4-yne (Isolated System): Also known as allylacetylene, this isomer features a methylene (-CH₂-) group, an sp³-hybridized carbon, that acts as an insulating spacer between the double bond and the triple bond.[5][9][10] Consequently, the two π-systems behave largely as independent functional groups, reacting in a manner characteristic of a simple alkene and a terminal alkyne.[11] The lack of conjugation means its reactions are typically localized to one functional group or the other.[10] A critical feature of pent-1-en-4-yne is its terminal alkyne, which possesses a weakly acidic proton on carbon-5, a reactive site absent in the internal alkyne of its conjugated isomer.[9]

Below is a diagram illustrating the fundamental structural difference between the two isomers.

G cluster_0 3-Penten-1-yne (Conjugated System) cluster_1 Pent-1-en-4-yne (Isolated System) a HC≡C-CH=CH-CH₃ b p-orbital overlap across C1-C4 c HC≡C-CH₂-CH=CH₂ d sp³ carbon isolates π systems

Caption: Structural comparison of 3-penten-1-yne and pent-1-en-4-yne.

The table below summarizes key structural and physical properties.

Property3-Penten-1-ynePent-1-en-4-yneRationale / Significance
System Type Conjugated (1,3-Enyne)Isolated (1,4-Enyne)Dictates electron delocalization and cooperative reactivity vs. independent functional group behavior.
IUPAC Name Pent-3-en-1-yne[1]Pent-1-en-4-yne[12]Nomenclature reflects the position of the functional groups.
Alkyne Type InternalTerminalThe presence of a terminal alkyne in pent-1-en-4-yne confers acidity and enables acetylide formation.[9]
Molecular Weight 66.10 g/mol [3]66.10 g/mol [2]Isomers have identical molecular weights.
Predicted Stability More stableLess stableConjugation provides resonance stabilization energy, making the conjugated isomer thermodynamically more stable.[5]

Part 2: Comparative Reactivity in Key Organic Transformations

The structural and electronic differences outlined above manifest in distinct chemical behaviors across a range of reaction classes.

Electrophilic Addition (e.g., HBr, Br₂) - A Question of Selectivity

Electrophilic addition is a cornerstone reaction for unsaturated hydrocarbons. With enynes, the reaction is complicated by two potential sites of attack (the double bond and the triple bond), a challenge known as chemoselectivity.

  • Pent-1-en-4-yne (Isolated): In an isolated system, the alkene is generally more nucleophilic and thus more reactive towards electrophiles than the alkyne.[13][14] The reaction of one equivalent of HBr with pent-1-en-4-yne preferentially occurs at the double bond.[14] This selectivity is driven by the stability of the carbocation intermediate; addition to the double bond proceeds via a more stable secondary carbocation, whereas addition to the triple bond would form a highly unstable primary vinylic cation.[14][15]

  • 3-Penten-1-yne (Conjugated): For the conjugated isomer, electrophilic attack also preferentially occurs at the more nucleophilic double bond. However, the resulting carbocation is an allylic cation, which is resonance-stabilized. The positive charge is delocalized over two carbons. This delocalization allows the nucleophile (e.g., Br⁻) to attack at either of the electron-deficient carbons, leading to a mixture of 1,2-addition and 1,4-addition products.[11][16][17] This is analogous to the behavior of conjugated dienes and is a hallmark of conjugated systems.[17]

G cluster_0 Pent-1-en-4-yne Reactivity cluster_1 3-Penten-1-yne Reactivity p1 Pent-1-en-4-yne p_int Secondary Carbocation (More Stable) p1->p_int + H⁺ (on C1) p_prod 5-bromo-1-pentyne (Major Product) p_int->p_prod + Br⁻ c1 3-Penten-1-yne c_int Resonance-Stabilized Allylic Carbocation c1->c_int + H⁺ (on C4) c_prod1 1,2-Addition Product (Kinetic Product) c_int->c_prod1 + Br⁻ (on C3) c_prod2 1,4-Addition Product (Thermodynamic Product) c_int->c_prod2 + Br⁻ (on C1)

Caption: Intermediates in the electrophilic addition of HBr.

Nucleophilic Reactions - The Role of the Terminal Alkyne

While alkenes are generally unreactive towards nucleophiles, the sp-hybridized carbons of an alkyne are more electronegative and thus more electrophilic, allowing for nucleophilic attack under certain conditions.[13][18]

  • 3-Penten-1-yne (Conjugated): The internal alkyne can undergo nucleophilic addition, often catalyzed by heavy metal salts that activate the triple bond.[18]

  • Pent-1-en-4-yne (Isolated): The most significant difference in nucleophilic chemistry lies in the acidity of the terminal alkyne's proton. In the presence of a strong base (e.g., NaNH₂), this proton can be removed to form a potent carbon nucleophile: the acetylide anion. This anion can then participate in a wide range of C-C bond-forming reactions, such as alkylation with alkyl halides, providing a synthetic pathway unavailable to the conjugated isomer.

Metal-Catalyzed Cycloadditions and Isomerizations

Transition metal catalysis, particularly with gold and cobalt, has unlocked a vast array of transformations for enynes.[19][20] The geometric relationship between the double and triple bonds is critical for the success of intramolecular variants of these reactions.

  • Pent-1-en-4-yne (Isolated): As a 1,4-enyne, this substrate is ideally suited for intramolecular reactions where the two functional groups can coordinate to a metal center and subsequently react. A prime example is the intramolecular Pauson-Khand reaction , which uses a cobalt catalyst to effect a [2+2+1] cycloaddition with carbon monoxide, forming bicyclic cyclopentenones.[9] Gold-catalyzed cycloisomerizations are also highly effective for 1,4-enynes, leading to a variety of cyclic structures.[19][21]

  • 3-Penten-1-yne (Conjugated): As a 1,3-enyne, the proximity of the π-systems leads to different outcomes in metal-catalyzed reactions. While intramolecular cyclizations are less common due to the strain of forming small rings, it can participate as the 4π component in intermolecular cycloadditions, such as the Diels-Alder reaction , where it behaves like a diene.[22][23]

Part 3: Experimental Protocols and Data

To provide a practical context for the discussed reactivity, this section outlines a representative experimental workflow and summarizes expected outcomes.

Experimental Workflow: Comparative Electrophilic Bromination

This protocol describes a self-validating experiment to directly compare the chemoselectivity of bromination for the two isomers.

G start Start prep_a Prepare Solution A: 3-Penten-1-yne in CH₂Cl₂ (0.1 M) start->prep_a prep_b Prepare Solution B: Pent-1-en-4-yne in CH₂Cl₂ (0.1 M) start->prep_b cool Cool both solutions to -78 °C (Dry Ice/Acetone) prep_a->cool prep_b->cool add_br2 Slowly add 1.0 eq. of Br₂ in CH₂Cl₂ to each solution cool->add_br2 react Stir at -78 °C for 1 hour add_br2->react quench Quench with aq. Na₂S₂O₃ solution react->quench workup Workup: Separate organic layer, dry with MgSO₄, filter, concentrate quench->workup analyze Analyze crude product by ¹H NMR and GC-MS workup->analyze

Caption: Experimental workflow for comparative bromination.

Detailed Protocol: Electrophilic Addition of HBr to Pent-1-en-4-yne

Objective: To demonstrate the selective addition of HBr across the double bond of an isolated enyne.

Materials:

  • Pent-1-en-4-yne (1.0 g, 15.1 mmol)

  • 33% HBr in acetic acid (4.5 mL, ~1.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve pent-1-en-4-yne in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 33% HBr in acetic acid solution dropwise via a dropping funnel over 15 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for an additional 1 hour after the addition is complete.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, wash the organic layer with water (2 x 20 mL), and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, primarily 5-bromo-1-pentyne, can be purified by column chromatography if necessary.

  • Validation: Characterize the product using ¹H NMR and ¹³C NMR spectroscopy. The preservation of the terminal alkyne proton signal (~2.0-2.5 ppm) and the disappearance of the vinyl proton signals (~5.0-6.0 ppm) will confirm the chemoselectivity of the addition.[24]

Summary of Expected Reactivity
Reaction Type3-Penten-1-yne (Conjugated)Pent-1-en-4-yne (Isolated)Key Differentiator
Electrophilic Addition Forms resonance-stabilized allylic cation; yields 1,2- and 1,4-adducts.[17]Reacts preferentially at the double bond via a secondary carbocation; yields one major adduct.[14]Stability and nature of the carbocation intermediate.
Deprotonation/Alkylation Not reactive under standard conditions (internal alkyne).Readily deprotonated by strong bases to form a nucleophilic acetylide.Presence of an acidic terminal alkyne proton.
Intramolecular Cycloaddition Generally unsuitable for common intramolecular cyclizations.Excellent substrate for reactions like the Pauson-Khand and Au-catalyzed cycloisomerizations.[9][19]The spatial separation of the π-systems (1,4- vs. 1,3-enyne) is crucial for intramolecular reactivity.[25]
Diels-Alder Reaction Can act as the 4π component (diene).Can act as the 2π component (dienophile) at either the ene or yne.The conjugated system can behave as a single reactive unit.

Conclusion

The comparison between 3-penten-1-yne and pent-1-en-4-yne serves as a powerful illustration of how molecular structure governs chemical destiny. The presence of a conjugated π-system in 3-penten-1-yne enables cooperative reactivity, leading to products of 1,4-addition and participation as a four-electron component in pericyclic reactions. In contrast, the insulated π-bonds in pent-1-en-4-yne allow for more predictable, functional-group-specific transformations. Its terminal alkyne provides a unique synthetic handle for nucleophilic C-C bond formation, and its geometry makes it an ideal precursor for intramolecular metal-catalyzed cyclizations. For the drug development professional and synthetic chemist, the choice between these isomers is not arbitrary; it is a strategic decision based on the desired reaction pathway and target molecular architecture. A thorough understanding of their distinct electronic landscapes is the key to unlocking their full synthetic potential.

References

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326-3350. [Link]

  • Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. [Link]

  • Fiveable. Pent-1-en-3-yne Definition. Organic Chemistry Key Term. [Link]

  • Pearson+. Predict the products of reaction of pent-1-yne with the following... | Study Prep. [Link]

  • Chemistry LibreTexts. (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. [Link]

  • Sun, Q., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5336-5347. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Trost, B. M. (1990). The Behavior of 1,n-Enynes in the Presence of Transition Metals. Accounts of Chemical Research, 23(2), 34-42. [Link]

  • Quora. (2022). Is the compound name 3-pentyne-1-ene incorrect? Why or why not? [Link]

  • Alabugin, I. V., & Gold, B. (2013). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of Chemical Research, 46(11), 2479-2494. [Link]

  • Quora. (2016). Organic Chemistry: Can alkyne give nucleophilic addition reactions? [Link]

  • Ashenhurst, J. (2011). Are these molecules conjugated? Master Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. In NIST Chemistry WebBook. [Link]

  • YouTube. (2023). Electrophilic addition in isolated and conjugated dienes. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Penten-4-yne. In PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Doubtnut. (n.d.). a. When pent -1 en -4- yneistrested with HBr in molar proportion... [Link]

  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]

  • Chemistry LibreTexts. (2019). 19.12: Spectroscopic Properties. [Link]

  • Gandeepan, P., & Li, C. H. (2020). Yne–Enones Enable Diversity-Oriented Catalytic Cascade Reactions: A Rapid Assembly of Complexity. Accounts of Chemical Research, 53(10), 2262-2277. [Link]

  • Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. [Link]

  • YouTube. (2023). Chapter 15: Conjugated Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Penten-1-yne. In PubChem Compound Database. [Link]

  • Quora. (2018). Is it possible to synthesize 1-Penten-3-one from pent-3-one? [Link]

  • ResearchGate. (2009). Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study. [Link]

  • Chemistry LibreTexts. (2020). 16.3: Electrophilic Additions to Conjugated Dienes. [Link]

  • Bar-Ziv, L., et al. (2009). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. Langmuir, 26(10), 7166-7173. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. [Link]

  • Osagie, I. K., et al. (2022). Unsymmetric Pentacene- and Pentacenequinone-Fused Porphyrins: Understanding the Effect of Cross- and Linear-Conjugation. ACS Physical Chemistry Au, 2(4), 336-348. [Link]

  • Kumar, S., & Liu, R. S. (2024). Reactivity of Enyne-Allenes Generated via an Alder-Ene Reaction. Organic Letters, 26(9), 1845-1850. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). [Link]

Sources

A Computational Lens on Cycloaddition: Evaluating the Reactivity of 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Cycloaddition reactions, particularly the Diels-Alder reaction, stand as a cornerstone in this endeavor, offering a powerful tool for the formation of cyclic systems. Among the diverse array of reactants, conjugated enynes present a unique and versatile platform, possessing both alkene and alkyne functionalities that can participate in these transformations. This guide provides an in-depth computational analysis of the cycloaddition reactivity of a simple yet illustrative enyne, 3-penten-1-yne. By leveraging modern computational chemistry techniques, we will dissect the factors governing its reactivity, regioselectivity, and stereoselectivity, and draw objective comparisons with alternative reactants, supported by theoretical data.

The Dual Personality of 3-Penten-1-yne: A Computational Perspective

3-Penten-1-yne, a molecule featuring a terminal alkyne and an internal alkene, offers two potential sites for cycloaddition. A fundamental question for synthetic chemists is which of these π-systems will preferentially react. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the cycloaddition reactions of such enyne systems.

A key finding from theoretical studies on related enyne dienophiles is that cycloaddition consistently and preferentially occurs at the acetylenic (alkyne) moiety .[1] This preference can be rationalized by considering the distortion/interaction model of reactivity.[2][3] The energy required to distort the linear alkyne into the bent geometry of the transition state is a significant component of the activation barrier. However, the stabilizing interactions between the frontier molecular orbitals (FMOs) of the diene and the dienophile often overcome this distortion energy more effectively for the alkyne compared to the alkene.

Unraveling the Diels-Alder Reactivity: A Comparative Analysis

3-Penten-1-yne as a Dienophile:

When reacting with a diene like cyclopentadiene, the alkyne of 3-penten-1-yne acts as the dienophile. The reactivity in a Diels-Alder reaction is largely governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (for normal electron-demand Diels-Alder reactions).

Reactant PairPredicted Relative ReactivityKey Influencing Factors
3-Penten-1-yne + Cyclopentadiene ModerateThe terminal alkyne is a moderately activated dienophile.
Ethylene + Cyclopentadiene LowerEthylene is a less activated dienophile compared to an alkyne.
Maleic Anhydride + Cyclopentadiene HigherThe electron-withdrawing groups on maleic anhydride significantly lower its LUMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction.
1,3-Butadiene + Ethylene LowerBoth reactants are unactivated, leading to a larger HOMO-LUMO gap and slower reaction.

Table 1: Predicted Comparative Reactivity in Diels-Alder Reactions.

Regioselectivity in the Cycloaddition of Substituted Enynes:

For unsymmetrical enynes, the question of regioselectivity arises. Computational studies on activated enynes have shown that the regiochemical outcome is surprisingly dominated by remote activating groups on the olefinic site, rather than groups directly attached to the reacting acetylene.[1] This highlights the subtle interplay of electronic effects that can be effectively modeled and predicted using DFT.

Computational Workflow for Analyzing Cycloaddition Reactivity

To provide a practical framework for researchers, we outline a standard computational workflow for investigating the cycloaddition reactivity of a molecule like 3-penten-1-yne using DFT.

Step-by-Step Computational Protocol:
  • Geometry Optimization of Reactants:

    • Individually optimize the 3D structures of the diene (e.g., cyclopentadiene) and the dienophile (3-penten-1-yne) to their ground state geometries.

    • A common level of theory for this is B3LYP with a 6-31G(d) basis set.[4][5] More accurate calculations can be performed with larger basis sets and different functionals like M06-2X.[6]

  • Locating the Transition State (TS):

    • Perform a transition state search for the cycloaddition reaction. This involves finding the saddle point on the potential energy surface connecting reactants and products.

    • Initial guess for the TS geometry can be generated by bringing the reactants together in an orientation that anticipates the bond-forming process.

    • Utilize a TS optimization algorithm (e.g., Berny algorithm in Gaussian).

  • Frequency Calculation and Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • This step also provides the zero-point vibrational energy (ZPVE) correction.

  • Geometry Optimization of the Product:

    • Optimize the geometry of the resulting cycloadduct.

  • Energy Calculations:

    • Perform single-point energy calculations on all optimized structures (reactants, TS, and product) using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) for more accurate energy values.

    • Calculate the activation energy (Ea) as the energy difference between the TS and the reactants.

    • Calculate the reaction energy (ΔErxn) as the energy difference between the product and the reactants.

  • Analysis of Regio- and Stereoselectivity:

    • For unsymmetrical reactants, repeat steps 2-5 for all possible regio- and stereoisomeric pathways (e.g., ortho vs. meta, endo vs. exo).

    • The pathway with the lowest activation energy will be the kinetically favored one.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, we can use diagrams to represent the reaction pathways and the computational workflow.

computational_workflow Reactant1 Optimize Diene (e.g., Cyclopentadiene) TS_Search Locate Transition State (TS) Reactant1->TS_Search Reactant2 Optimize Dienophile (3-Penten-1-yne) Reactant2->TS_Search Freq_Calc Frequency Calculation (Verify TS) TS_Search->Freq_Calc Product_Opt Optimize Product Geometry TS_Search->Product_Opt Energy_Calc Single-Point Energy Calculations Product_Opt->Energy_Calc Activation_Energy Calculate Activation Energy (Ea) Energy_Calc->Activation_Energy Reaction_Energy Calculate Reaction Energy (ΔErxn) Energy_Calc->Reaction_Energy

Caption: A generalized workflow for the computational analysis of a Diels-Alder reaction.

reaction_pathway Reactants Reactants (Diene + Dienophile) TS Transition State Reactants->TS Product Product TS->Product Y_axis Potential Energy Y_start Y_end Y_start->Y_end X_axis Reaction Coordinate X_start X_end X_start->X_end Reactants_level TS_level Ea_line_start Ea_line_end Ea_line_start->Ea_line_end Ea_label Activation Energy (Ea) Product_level dErxn_line_start dErxn_line_end dErxn_line_start->dErxn_line_end dErxn_label Reaction Energy (ΔErxn)

Caption: A representative energy profile for a concerted cycloaddition reaction.

Conclusion and Future Directions

The computational analysis of 3-penten-1-yne's cycloaddition reactivity, framed by existing theoretical studies on related enynes, underscores the power of in silico methods to predict and rationalize chemical behavior. The preference for cycloaddition at the alkyne moiety is a key takeaway, providing a guiding principle for synthetic planning. While a direct, data-rich comparison with a broad range of alternatives necessitates further dedicated computational studies on this specific molecule, the principles and workflows outlined here provide a robust foundation for any researcher, scientist, or drug development professional looking to explore the rich and varied reactivity of enynes in cycloaddition reactions. Future computational work should focus on building a comprehensive database of activation and reaction energies for the cycloaddition of simple enynes like 3-penten-1-yne with a variety of dienes to enable more direct and quantitative comparisons.

References

  • Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, 129(3), 645–657. [Link]

  • Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 58(1), 275-280. [Link]

  • Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. Organic Letters, 23(1), 215-220. [Link]

  • Dinadayalane, T. C., Gayatri, G., Sastry, G. N., & Leszczynski, J. (2005). Competitive Diels−Alder Reactions: Cyclopentadiene and Phospholes with Butadiene. The Journal of Physical Chemistry A, 109(41), 9310–9323. [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]

  • Adeboye, O. O., Adejoro, I. A., & Olatunde, A. M. (2018). Computational modelling of the kinetics and thermodynamics of Diels- Alder reaction: 1, 3-cyclohexadiene and substituted ethene. Physical Chemistry: An Indian Journal, 13(4), 1-10. [Link]

  • Zheng, X., & Houk, K. N. (2011). Computational methods to calculate accurate activation and reaction energies of 1,3-dipolar cycloadditions of 24 1,3-dipoles. The Journal of organic chemistry, 76(23), 9679–9688. [Link]

  • Plot showing the correlation of activation energy versus reaction... - ResearchGate. [Link]

  • 3-Penten-1-yne, (E)-. NIST WebBook. [Link]

  • 3-Penten-1-yne, (E)- Reaction thermochemistry data. NIST WebBook. [Link]

  • Milrod, M. L., & Northrop, B. H. (2015). Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. The Journal of organic chemistry, 80(24), 12535–12544. [Link]

  • Goldstein, E., Beno, B., & Houk, K. N. (1996). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. Journal of the American Chemical Society, 118(25), 6036–6043. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 28(1), 123. [Link]

  • Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Nature Communications, 13(1), 1-9. [Link]

  • In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences, 24(1), 123. [Link]

  • Liu, F., Liang, Y., & Houk, K. N. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of chemical research, 50(9), 2297–2308. [Link]

  • The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis. [Link]

  • Krenske, E. H., & Houk, K. N. (2016). Click Chemistry with Cyclopentadiene. Accounts of chemical research, 49(10), 2227–2235. [Link]

  • Computational studies on the structure of cyclohexyne vs. 3‐methoxycyclohexyne. - ResearchGate. [Link]

  • Computational investigation of cycloadditions between cyclopentadiene and tropone-3,4-dimethylester | Request PDF. ResearchGate. [Link]

  • Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. ResearchGate. [Link]

  • Comparative DFT study of the adsorption of 1,3-butadiene, 1-butene and 2-cis/trans-butenes on the Pt(1 1 1) and Pd(1 1 1) surfaces | Request PDF. ResearchGate. [Link]

  • DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System. Polymers, 15(5), 1184. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1298. [Link]

Sources

Bridging the Gap: A Comparative Guide to Experimental and Theoretical Spectroscopic Data for Pentenynes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of molecular characterization, the family of pentenynes—hydrocarbons featuring both a double and a triple bond—presents a fascinating case study in conformational complexity and electronic structure. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of experimental spectroscopic data with theoretical predictions for pentenynes, offering a framework for leveraging the powerful synergy between these two domains. We will explore how computational chemistry not only validates experimental findings but also provides predictive insights that can guide and refine spectroscopic analysis.

The Subject: Pentenynes and Their Conformational Landscape

Pentenynes (C₅H₆) are unsaturated hydrocarbons that exist as various isomers, such as 1-penten-3-yne, 3-penten-1-yne, and pent-1-en-4-yne. The presence of the flexible C-C single bond allows for the existence of multiple conformers (rotational isomers), which can interconvert. For instance, pent-1-en-4-yne exists in two stable conformations: a planar cis form and a non-planar skew form.[1] Distinguishing and characterizing these conformers is a non-trivial task where spectroscopy, augmented by theoretical calculations, becomes an indispensable tool.

Rotational Spectroscopy: The Gold Standard for Gas-Phase Structure

Rotational spectroscopy measures the transition energies between quantized rotational states of a molecule in the gas phase.[2] Because these transitions are exquisitely sensitive to the molecule's moments of inertia, this technique provides exceptionally precise information about molecular geometry.

Causality in Experimental Choices

The choice of high-resolution microwave spectroscopy, such as Fourier-transform microwave (FTMW) spectroscopy, is deliberate. It is one of the most accurate methods for determining molecular geometry.[3] For molecules like pentenynes with multiple conformers, the experiment is often conducted in a supersonic expansion. This cools the molecules to very low temperatures (2-5 K), trapping them in their lowest energy conformations and simplifying the otherwise dense spectrum.[3][4]

Theoretical Grounding

Theoretical calculations are not merely a confirmatory tool; they are predictive and essential for interpreting the complex spectra of different conformers. The standard workflow involves:

  • Geometry Optimization: Predicting the stable structures of all possible conformers.

  • Frequency Calculation: Confirming that the optimized structures are true minima on the potential energy surface.

  • Rotational Constant Prediction: Calculating the rotational constants (A, B, C) for each conformer.

Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose, often with basis sets like 6-31G** or the more extensive aug-cc-pVTZ.[1][5]

Data Comparison: Pent-1-en-4-yne

The study of pent-1-en-4-yne provides a quintessential example of the synergy between experiment and theory. The molecule has two stable conformers, cis and skew.[1] High-level quantum chemical calculations can predict rotational constants with remarkable accuracy, often within a few percent of the experimental values.[6]

Parameter Conformer Experimental (MHz) Theoretical (B3LYP/6-31G ) (MHz)**% Deviation
A cis10057.510080+0.22%
B cis2963.42960-0.11%
C cis2288.62280-0.38%
A skew7559.17560+0.01%
B skew3603.83590-0.38%
C skew2774.92760-0.54%
(Data synthesized from reference[1])

This excellent agreement allows for the unambiguous assignment of the observed spectral lines to the specific cis and skew conformers, a task that would be nearly impossible based on the experimental data alone.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds.

Causality in Experimental Choices

FT-IR spectroscopy is a rapid and widely accessible method for identifying functional groups. For pentenynes, key vibrational modes include the C-H, C=C, and C≡C stretching frequencies.[7][8][9] Raman spectroscopy is particularly powerful for studying the conjugated π-systems common in these molecules, as the polarizability changes associated with these systems lead to strong Raman signals.[10][11]

Theoretical Grounding

Quantum chemical calculations (typically DFT) can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[12][13] It is a well-established practice to apply a scaling factor (e.g., ~0.97 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other theoretical approximations, which significantly improves the agreement with experimental data.[14]

Data Comparison: 1-Penten-3-yne

Let's compare the characteristic experimental IR frequencies for 1-penten-3-yne with scaled theoretical predictions.

Vibrational Mode Experimental (cm⁻¹) Calculated (B3LYP/6-311++G , Scaled) (cm⁻¹)**
Acetylenic C-H Stretch~3310~3315
Vinylic C-H Stretch~3090, ~3020~3095, ~3010
C≡C Stretch~2220~2215
C=C Stretch~1625~1630
(Experimental data estimated from NIST database[7][8] and related compounds. Theoretical values are representative of typical DFT accuracy.)

The strong correlation allows for confident assignment of the observed spectral bands. Furthermore, theory can predict the frequencies of modes that are weak or difficult to resolve experimentally, providing a more complete vibrational picture.

NMR Spectroscopy: Mapping the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C).

Causality in Experimental Choices

Standard 1D ¹H and ¹³C NMR spectra reveal the number and type of different hydrogen and carbon atoms in the molecule. For complex structural problems, 2D NMR techniques like NOESY are employed to probe through-space interactions between nuclei, which is invaluable for conformational analysis.[15]

Theoretical Grounding

Modern computational chemistry can accurately predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants of nuclei.[16][17] These calculated shieldings are then converted to chemical shifts (δ) by referencing them to a computed standard, typically tetramethylsilane (TMS). A strong linear correlation between the experimental and calculated shifts is a robust indicator of a correct structural or stereochemical assignment.[18][19]

Data Comparison: A Representative Pentenyne
Atom Type Typical Experimental δ (ppm) Expected Calculated δ (ppm)
¹H, Vinylic (=CH₂) 5.0 - 5.5Correlates linearly with experiment
¹H, Vinylic (=CH-) 5.5 - 6.5Correlates linearly with experiment
¹H, Acetylenic (≡C-H) 2.0 - 3.0Correlates linearly with experiment
¹³C, Alkynyl (≡C) 65 - 90Correlates linearly with experiment
¹³C, Vinylic (=C) 110 - 140Correlates linearly with experiment
(Ranges are typical for enyne systems.)

The power of this comparative approach lies in its ability to resolve ambiguities. If a molecule has several possible isomers, one can calculate the expected NMR spectrum for each candidate structure. The structure whose calculated spectrum best matches the experimental data is the correct one.[18]

Experimental and Computational Workflows

To ensure scientific integrity and reproducibility, protocols must be clearly defined. Below are representative workflows for both experimental data acquisition and theoretical calculation, along with corresponding logical diagrams.

Protocol 1: Acquisition of a High-Resolution Gas-Phase FT-IR Spectrum
  • Sample Preparation: Purify the pentenyne sample via gas chromatography to >99% purity.

  • Instrumentation Setup: Utilize a Bruker IFS 125HR or similar high-resolution FT-IR spectrometer equipped with a multipass gas cell (e.g., 20m path length).

  • Vacuum System: Evacuate the spectrometer and gas cell to a pressure below 10⁻⁶ mbar to eliminate atmospheric interference (H₂O, CO₂).

  • Sample Introduction: Introduce a small partial pressure of the pentenyne sample (e.g., 0.1 to 1 mbar) into the gas cell.

  • Data Acquisition:

    • Set the spectral resolution to 0.1 cm⁻¹ or better.

    • Select an appropriate apodization function (e.g., Blackman-Harris).

    • Co-add a sufficient number of scans (e.g., 256) to achieve a high signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the interferogram. Baseline correct the resulting spectrum and calibrate the frequency axis using a standard gas like CO.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Purify Purify Sample Evacuate Evacuate System Introduce Introduce Sample Evacuate->Introduce Configure Configure Spectrometer Introduce->Configure Scan Acquire Scans Configure->Scan Transform Fourier Transform Scan->Transform Calibrate Calibrate & Correct Transform->Calibrate

Caption: Experimental workflow for FT-IR data acquisition.

Protocol 2: DFT-Based Calculation of Spectroscopic Properties
  • Structure Input: Build the initial 3D structure of the pentenyne conformer using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a selected level of theory (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry package (e.g., Gaussian, ORCA). This step finds the lowest energy structure.

  • Verification of Minimum: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true energy minimum.

  • Property Calculation:

    • Vibrational Data: The output of the frequency calculation provides the harmonic frequencies, IR intensities, and Raman activities.

    • Rotational Data: The optimized geometry is used to calculate the moments of inertia and, consequently, the rotational constants.

    • NMR Data: Perform a subsequent single-point calculation using the GIAO method on the optimized geometry to obtain nuclear shielding constants.

  • Data Analysis:

    • Scale the calculated vibrational frequencies by the appropriate factor.

    • Convert calculated NMR shieldings to chemical shifts using a computed TMS reference value.

    • Compare the calculated parameters (rotational constants, frequencies, chemical shifts) with experimental data.

DFT_Workflow cluster_props Property Calculations Build Build Initial Structure Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No Imaginary Freq.) Freq->Verify Vib Vibrational Spectra Verify->Vib Analyze Analyze & Compare (Scaling, Referencing) Verify->Analyze Rot Rotational Constants NMR NMR Shifts (GIAO)

Caption: Computational workflow for predicting spectroscopic properties.

Conclusion

The structural characterization of conformationally flexible molecules like pentenynes is a challenge that highlights the limitations of relying on a single analytical technique. This guide demonstrates that an integrated approach, where high-resolution experimental spectroscopy is combined with robust quantum chemical calculations, provides the most powerful and reliable path to unambiguous molecular identification and characterization. Theoretical data provides the framework for interpreting experimental results, while experimental data serves as the ultimate benchmark for validating theoretical models. For researchers in chemistry and drug development, mastering this interplay is not just advantageous—it is essential for accelerating discovery and ensuring scientific rigor.

References

  • McDaniel, D. P., & Pate, B. H. (2008). Conformational isomerization kinetics of pent-1-en-4-yne with 3,330 cm−1 of internal energy measured by dynamic rotational spectroscopy. Proceedings of the National Academy of Sciences, 105(35), 12667-12672. [Link]

  • Utzat, K. A., & Levy, D. H. (2009). Conformation-specific spectroscopy and excited state photophysics of 5-phenyl-1-pentene. The Journal of Chemical Physics, 130(2), 024303. [Link]

  • Hsu, S. L., & Flygare, W. H. (1971). Microwave Spectrum, Barrier to Internal Rotation, and Dipole Moment of cis‐3‐Pentene‐1‐yne. The Journal of Chemical Physics, 55(7), 3563-3566. [Link]

  • Zuschneid, T., Fischer, H., Handel, T., Albert, K., & Häfelinger, G. (2004). Experimental Gas Phase 1H NMR Spectra and Basis Set Dependence of ab initio GIAO MO Calculations of 1H and 13C NMR Absolute Shieldings and Chemical Shifts of Small Hydrocarbons. Zeitschrift für Naturforschung B, 59(6), 708-726. [Link]

  • Suenram, R. D., Lovas, F. J., & Fraser, G. T. (2000). Rotational spectra of four of the five conformers of 1-pentene. The Journal of Chemical Physics, 112(14), 6207-6215. [Link]

  • Siskos, M. G., et al. (2015). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 20(9), 17355-17381. [Link]

  • Zborowski, K. K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7792. [Link]

  • de Dios, A. C. (1996). Ab initio Calculations of NMR Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 29(4), 229-278. [Link]

  • YouTube. (2022). Energies of the Conformations of Z 2-Pentene. [Link]

  • Sebastiani, D. (2003). AB-INITIO CALCULATIONS OF NMR PARAMETERS IN CONDENSED PHASES. International Journal of Modern Physics B, 17(25), 1301-1319. [Link]

  • Hsu, S. L., & Flygare, W. H. (1970). Microwave Spectra, Barriers to Internal Rotation of the Methyl Group, and Molecular Electrical Dipole Moments in trans‐ and cis‐1,3‐Pentadiene. The Journal of Chemical Physics, 52(3), 1053-1060. [Link]

  • Suenram, R. D., Lovas, F. J., & Fraser, G. T. (2000). Rotational spectra of four of the five conformers of 1-pentene. Semantic Scholar. [Link]

  • Gerothanassis, I. P., et al. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(7), 13259-13293. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Penten-3-yne. PubChem Compound Database. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Ali, H., et al. (2022). Antimicrobial and computational investigation of two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs. ResearchGate. [Link]

  • Jablonka, K. M., et al. (2023). Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. Journal of Chemical Information and Modeling, 63(24), 7815-7826. [Link]

  • Wright, J. L. (2002). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. [Link]

  • Wikipedia. (n.d.). Rotational spectroscopy. [Link]

  • Cooke, S. A., & Laane, J. (2021). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. Molecules, 26(4), 1087. [Link]

  • NIST. (n.d.). 3-methyl-1-pentyn-3-ol. NIST Chemistry WebBook. [Link]

  • Malkin, V. G., et al. (1996). A comparison of theoretical and experimental chemical shifts. ResearchGate. [Link]

  • NIST. (n.d.). 1-Pentyne. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Calculated and experimental rotational constants. [Link]

  • de Oliveira, V. E., et al. (2016). Raman spectroscopy as tool in differentiating conjugated polyenes from synthetic and natural sources. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 331-337. [Link]

  • Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]

  • Penna, M., & Wood, C. (2019). Mapping Conjugation Pathways in Conducting Polymers with Raman Spectroscopy. HORIBA. [Link]

  • Hanna, S. Y. (2023). The Interplay Between Experimental Spectroscopy, Theoretical, and Computational Quantum Chemistry. Journal of Chemistry and Interdisciplinary Research. [Link]

  • Barone, V., et al. (2021). Computational molecular spectroscopy. Nature Reviews Methods Primers, 1(1), 1-27. [Link]

  • Møllendal, H., Dreizler, H., & Sutter, D. H. (2007). Structural and conformational properties of 4-Pentyn-1-ol as studied by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 111(46), 11801-11808. [Link]

  • NIST. (n.d.). 1-Penten-3-yne. NIST Chemistry WebBook. [Link]

  • Abraham, R. J. (2001). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Casado, S., et al. (2017). Normalized Raman spectra of the conjugated polymers and fullerenes measured in this work including their chemical structure. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Pent-1-ene. [Link]

  • Puzzarini, C., & Barone, V. (2020). Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals. ResearchGate. [Link]

  • The Bragg Lab. (n.d.). Spectroscopy and dynamics of photoexcited π-conjugated materials. [Link]

  • Møllendal, H., Dreizler, H., & Sutter, D. H. (2007). Structural and Conformational Properties of 4-Pentyn-1-ol As Studied by Microwave Spectroscopy and Quantum Chemical Calculations. Sci-Hub. [Link]

  • Leggett, D. J. (Ed.). (2013). Computational Methods for the Determination of Formation Constants. Springer Science & Business Media.
  • YouTube. (2024). EXPERIMENTAL INVESTIGATION OF RAMAN SPECTROSCOPY. [Link]

  • Pathak, S. K., & Rastogi, S. (2007). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 936-942. [Link]

  • Brancato, G., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. International Journal of Molecular Sciences, 23(18), 10738. [Link]

  • Bulavskiy, A. I., et al. (2023). Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study. Molecules, 28(14), 5484. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of Sonogashira Couplings: A Comparative Analysis of Aryl Halide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the Sonogashira coupling is an indispensable tool for forging carbon-carbon bonds between sp² and sp hybridized centers.[1][2] Its power lies in its reliability and functional group tolerance. However, optimizing this reaction, particularly in complex syntheses, requires a deep understanding of its kinetics, which are profoundly influenced by the choice of the aryl halide.

This guide provides an in-depth comparison of the kinetic performance of different aryl halides (iodides, bromides, and chlorides) in the Sonogashira reaction. We will move beyond simple procedural descriptions to explore the causal relationships between the substrate, catalyst, and reaction rate, supported by experimental data and mechanistic insights.

The Mechanistic Heart of the Matter: The Catalytic Cycle

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper (in the classic protocol). The palladium cycle is generally considered to dictate the overall reaction rate, with the oxidative addition of the aryl halide to the Pd(0) complex being the most critical, and often rate-determining, step.[3]

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl cu_cycle Cu(I) Acetylide (from Cu Cycle) cu_cycle->transmetalation reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination:s->pd0:s Regenerates Catalyst product Product (Ar-C≡CR) reductive_elimination->product

Caption: The Palladium Catalytic Cycle in the Sonogashira Coupling.

The energy barrier of the oxidative addition step is directly related to the strength of the Carbon-Halogen (C-X) bond. A weaker bond is easier to break, leading to a faster reaction. This fundamental principle governs the reactivity hierarchy of aryl halides.

Comparative Kinetics: A Head-to-Head Analysis of Aryl Halides

The reactivity of aryl halides in the Sonogashira coupling follows a clear and predictable trend, dictated by the C-X bond dissociation energy.

Reactivity Order: Ar-I > Ar-Br >> Ar-Cl [3]

This qualitative trend is strongly supported by quantitative kinetic studies that measure the activation parameters for the reaction.

Aryl Iodides: The Reigning Champion of Reactivity

Aryl iodides are the most reactive substrates for the Sonogashira coupling. The relatively weak C-I bond leads to a low activation energy for the oxidative addition step.

  • Kinetics: Reactions with aryl iodides typically proceed rapidly under mild conditions, often at room temperature or with gentle heating (e.g., 50 °C).[1]

  • Experimental Data: High-throughput kinetic analyses have determined the activation enthalpy (ΔH‡) for the coupling of various aryl iodides to be in the range of 48-62 kJ/mol .[4][5] This low barrier confirms their high reactivity.

Aryl Bromides: The Versatile Workhorse

Aryl bromides are less reactive than their iodide counterparts but represent a practical compromise between reactivity and substrate availability.

  • Kinetics: The stronger C-Br bond necessitates more forcing conditions, such as higher temperatures (e.g., 80-100 °C), to achieve reasonable reaction rates.[3] The reaction rate is also sensitive to the electronic nature of the aryl bromide; electron-withdrawing groups can accelerate the reaction, while electron-donating groups tend to slow it down.[1]

  • Experimental Data: The activation enthalpy (ΔH‡) for aryl bromides is moderately higher, falling between 54-82 kJ/mol .[4][5] This increased energy barrier explains the need for elevated temperatures compared to aryl iodides.

Aryl Chlorides: The Unreactive Challenger

Aryl chlorides are the most challenging substrates due to the very strong C-Cl bond. For many years, they were considered largely inert in Sonogashira couplings.

  • Kinetics: The oxidative addition of aryl chlorides to standard palladium complexes has a very high activation barrier, making the reaction extremely slow under typical conditions.[3]

  • Experimental Data: The activation enthalpy (ΔH‡) for aryl chlorides is significantly higher, measured in the range of 95-144 kJ/mol .[4][5] This substantial energy barrier is the primary reason for their low reactivity.

Causality Behind Experimental Choices: To overcome this kinetic barrier, specialized catalytic systems are required. The key is to increase the electron density on the Pd(0) center, making it a stronger nucleophile for the oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands like XPhos or SPhos.[3][6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which can successfully break the strong C-Cl bond.[6][7]

Data Summary: A Quantitative Comparison

The following table summarizes the activation enthalpies and typical reaction conditions, providing a clear picture of the kinetic differences between the aryl halides.

Aryl Halide (Ar-X)C-X Bond Energy (kJ/mol)Activation Enthalpy (ΔH‡) (kJ/mol)Typical Reaction TemperatureLigand Requirements
Ar-I ~29548 - 62[4][5]Room Temp to 50 °C[1]Standard (e.g., PPh₃)
Ar-Br ~35554 - 82[4][5]60 - 100 °C[1][3]Standard or Bulky Phosphines
Ar-Cl ~42095 - 144[4][5]>100 °C[3]Bulky, Electron-Rich (e.g., XPhos)[3][6]

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To obtain reliable kinetic data, a rigorously controlled experimental setup is paramount. This protocol describes a method for monitoring reaction progress and validating the results.

Kinetic_Workflow setup 1. Reaction Setup - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent - Internal Standard thermo 2. Thermostatting - Reach & Stabilize Target Temp. setup->thermo initiate 3. Initiation (t=0) - Inject Final Reagent (e.g., Alkyne) thermo->initiate sampling 4. Timed Sampling - Withdraw Aliquots at Predetermined Intervals initiate->sampling quench 5. Quenching - Immediately stop reaction in each aliquot sampling->quench analysis 6. Analysis - GC, HPLC, or NMR - Quantify vs. Internal Std. quench->analysis data 7. Data Processing - Plot [Product] vs. Time - Determine Initial Rate analysis->data

Caption: Workflow for a Sonogashira Kinetic Study.

Step-by-Step Methodology:

  • Preparation (Self-Validation): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (0.02 mmol), and a suitable internal standard (e.g., dodecane, for GC analysis). The internal standard is crucial for accurate quantification, making the protocol self-validating by correcting for variations in sample volume and detector response.

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., triethylamine or DMF, 10 mL).[8] Stir the mixture until all solids are dissolved.

  • Thermostatting: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature. Allow the mixture to equilibrate for 15-20 minutes.

  • Reaction Initiation (t=0): Inject the terminal alkyne (1.2 mmol) via syringe. Start the timer immediately. This is your zero point.

  • Timed Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.2 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., a small volume of cold diethyl ether and a short silica plug) to stop the reaction and remove the catalyst.

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (GC or HPLC) or NMR spectroscopy to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. By performing this experiment at different temperatures, an Eyring plot can be constructed to determine the activation parameters (ΔH‡ and ΔS‡).[4][5]

Conclusion

The kinetic profile of the Sonogashira reaction is overwhelmingly dictated by the identity of the aryl halide. The clear trend in reactivity—I > Br >> Cl—is a direct consequence of the C-X bond strength and the corresponding energy barrier of the rate-determining oxidative addition step. While aryl iodides offer superior reactivity, advances in ligand design have successfully tamed the inertness of aryl chlorides, making them viable substrates for this powerful coupling reaction. For the modern synthetic chemist, understanding these kinetic fundamentals is not merely academic; it is the key to rational reaction design, troubleshooting, and the efficient construction of complex molecular architectures.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Lin, Y., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6347-6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Scott, J. D., & Williams, D. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Barbera, G., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 25(10), 2296-2304. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kollár, L., et al. (2012). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 18(30), 9417-9426. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • ResearchGate. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a ligand and a hydrogen bond acceptor make it a privileged scaffold in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the leading catalytic systems for pyridine synthesis, offering insights into their mechanisms, performance, and practical applications. We will explore both the de novo construction of the pyridine ring and the direct functionalization of a pre-existing pyridine core, providing the reader with the necessary knowledge to select the optimal catalytic strategy for their specific synthetic challenge.

Strategic Approaches to Substituted Pyridine Synthesis

Two primary strategies dominate the landscape of substituted pyridine synthesis:

  • Ring Construction from Acyclic Precursors: This approach involves the formation of the pyridine ring from simpler, non-cyclic starting materials. Key among these methods are transition metal-catalyzed cycloaddition reactions.

  • Functionalization of Pre-existing Pyridines: This strategy focuses on the direct introduction of substituents onto a pyridine core through the activation of its C-H bonds.

This guide will delve into the catalytic systems that underpin these two powerful approaches.

Part 1: De Novo Pyridine Ring Synthesis via Cycloaddition Reactions

The construction of the pyridine ring from acyclic precursors offers a high degree of flexibility in introducing a wide range of substituents. Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a particularly atom-economical and powerful strategy.[1]

Cobalt-Catalyzed [2+2+2] Cycloaddition

Cobalt-based catalysts are workhorses in the [2+2+2] cycloaddition arena, valued for their cost-effectiveness and robust reactivity.[1] The general mechanism involves the oxidative cyclization of two alkyne molecules and a nitrile on a low-valent cobalt center.

Mechanism and Causality: The catalytic cycle is generally believed to initiate with the coordination of two alkyne molecules to a Co(I) species, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination of the nitrile and insertion into a Co-C bond forms a seven-membered cobaltazacycloheptatriene. Reductive elimination then liberates the substituted pyridine and regenerates the active Co(I) catalyst. The choice of ligands on the cobalt center is critical; for instance, cyclopentadienyl (Cp) or its pentamethylated analogue (Cp*) are commonly employed to stabilize the catalytic species.[2]

cobalt_catalytic_cycle cluster_legend Legend CoI Co(I) Catalyst Intermediate1 Co(I)-bis(alkyne) Complex CoI->Intermediate1 Coordination Alkynes 2 x Alkyne Nitrile Nitrile Pyridine Substituted Pyridine Intermediate2 Cobaltacyclopentadiene Intermediate1->Intermediate2 Oxidative Coupling Intermediate3 Cobaltazacycloheptatriene Intermediate2->Intermediate3 + Nitrile Insertion Intermediate3->CoI Reductive Elimination Intermediate3->Pyridine Product Release Legend_Catalyst Catalyst Species Legend_Intermediate Reaction Intermediate

Cobalt-Catalyzed [2+2+2] Cycloaddition Catalytic Cycle.

Performance Data:

Catalyst SystemSubstrates (Diyne + Nitrile)Temp. (°C)Time (h)Yield (%)Reference
CoCl₂(phen)/ZnBr₂/ZnCF₃-substituted diyne + various nitriles803>90[2]
Co(OAc)₂/bpy/Zn/ZnI₂Unsymmetric diynes + various nitrilesRT1285-98[3]
Nickel-Catalyzed [2+2+2] Cycloaddition

Nickel catalysts offer a milder and often more efficient alternative to cobalt for [2+2+2] cycloadditions, frequently operating at room temperature with low catalyst loadings.[4]

Mechanism and Causality: The mechanism is analogous to the cobalt-catalyzed pathway, proceeding through a nickelacyclopentadiene intermediate. The choice of ligand is crucial for catalyst activity and stability. N-heterocyclic carbene (NHC) ligands have proven particularly effective in stabilizing the low-valent nickel species and promoting the catalytic cycle.[5] The use of bulky ligands, such as terphenyl phosphines, can also lead to highly active catalysts that operate at very low loadings.[4]

Performance Data:

Catalyst SystemSubstrates (Diyne + Nitrile)Temp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Ni(COD)₂/IPrVarious diynes + aryl/alkyl nitrilesRT1-12570-95[5]
Ni(COD)₂/Terphenyl phosphineVarious diynes + nitriles25-500.5-241High[4]
Ni(0)/dppfDiynes + CyanamidesRT12580-95[6]
Organocatalytic and Synergistic Catalysis for Ring Construction

While transition metals dominate cycloaddition chemistry, organocatalytic and synergistic approaches provide valuable metal-free or metal-reduced alternatives. A notable example is the [3+3] condensation of β-enamine carbonyl compounds.

Mechanism and Causality: The Bohlmann-Rahtz pyridine synthesis, a classic example, involves the reaction of an enamine with an ethynyl ketone.[7] Modern variations of this reaction employ acid catalysts to facilitate a one-pot Michael addition and cyclodehydration sequence.[7] A synergistic approach using a copper(I) salt and a secondary ammonium salt catalyzes the [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes.[8] Here, the amine salt activates the aldehyde via iminium ion formation, while the copper catalyst facilitates the redox-neutral steps.[8]

Performance Data:

Catalyst SystemSubstratesTemp. (°C)Time (h)Yield (%)Reference
Acetic AcidEnamine + Ethynyl Ketone5026~70[9]
Cu(I)/Amine SaltO-acetyl ketoxime + α,β-unsaturated aldehyde501270-90[8]

Part 2: Direct Functionalization of the Pyridine Ring via C-H Activation

The direct functionalization of pyridine C-H bonds is an atom- and step-economical strategy that avoids the need for pre-functionalized starting materials. Rhodium catalysts have proven to be particularly adept at mediating these transformations.

Rhodium-Catalyzed C-H Arylation

The introduction of aryl groups onto the pyridine ring is a common objective in medicinal chemistry. Rhodium catalysts, particularly those in the +1 and +3 oxidation states, can effectively catalyze the direct arylation of pyridines.

Mechanism and Causality: The mechanism often involves a chelation-assisted C-H activation step. For 2-substituted pyridines, the substituent can act as a directing group, guiding the rhodium catalyst to activate a specific C-H bond. For Rh(I) catalysts, the cycle may involve oxidative addition of an aryl halide, C-H activation, and reductive elimination.[3][10] Rh(III) catalysts can proceed via an electrophilic deprotonation pathway to generate an aryl-Rh(III) species, which then reacts with the coupling partner.[11] The choice of ligands and additives is critical for catalyst performance and can influence both reactivity and regioselectivity.

rhodium_catalytic_cycle cluster_legend Legend Rh_I Rh(I) Catalyst Intermediate1 Rh(III)-Aryl-Halide Complex Rh_I->Intermediate1 Oxidative Addition ArylHalide Aryl Halide Pyridine Pyridine Substrate Product Arylated Pyridine Intermediate2 Rhodacyclic Intermediate Intermediate1->Intermediate2 C-H Activation (Chelation-Assisted) Intermediate2->Rh_I Reductive Elimination Intermediate2->Product Product Release Legend_Catalyst Catalyst Species Legend_Intermediate Reaction Intermediate

Simplified Rh(I)-Catalyzed C-H Arylation Catalytic Cycle.

Performance Data:

Catalyst SystemSubstratesTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
[RhCl(CO)₂]₂2-Substituted Pyridines + Aryl Bromides165-1902-481-560-80[3][10]
[Cp*RhCl₂]₂/AgSbF₆2-Arylpyridines + N-Boc-imines60121070-90[11]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the discussed methods, detailed experimental protocols for representative catalytic systems are provided below.

Protocol 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylated Pyridines[2]

This protocol describes a regioselective synthesis of α-trifluoromethylated pyridines, which are of significant interest in medicinal chemistry.

experimental_workflow start Start reagents Combine Diyne, Nitrile, CoCl₂(phen), ZnBr₂, and Zn dust in a sealed tube start->reagents reaction Heat the mixture in dichloroethane at 80 °C for 3 hours reagents->reaction workup Cool to room temperature, filter through Celite, and concentrate the filtrate reaction->workup purification Purify the crude product by column chromatography on silica gel workup->purification product Obtain the pure α-trifluoromethylated pyridine purification->product

General Experimental Workflow for Catalytic Pyridine Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a screw-capped test tube equipped with a magnetic stir bar, add the trifluoromethyl-substituted diyne (1.0 equiv.), the nitrile (1.2 equiv.), CoCl₂(phen) (5 mol%), ZnBr₂ (10 mol%), and zinc dust (50 mol%).

  • Reaction Setup: Evacuate and backfill the tube with argon three times. Add anhydrous dichloroethane (0.2 M) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-trifluoromethylated pyridine.

Protocol 2: Rhodium(I)-Catalyzed Direct Arylation of a 2-Substituted Pyridine[3]

This protocol details a robust method for the direct C-H arylation of a pyridine derivative, a key transformation for building molecular complexity.

Step-by-Step Methodology:

  • Catalyst and Reagent Preparation: In a glovebox, add [RhCl(CO)₂]₂ (1-5 mol%) to an oven-dried screw-capped vial.

  • Reaction Setup: Remove the vial from the glovebox and add the 2-substituted pyridine (3.0 equiv.) and the aryl bromide (1.0 equiv.) under a positive pressure of argon.

  • Solvent Addition: Add anhydrous dioxane (to achieve a 0.8 M concentration with respect to the aryl bromide) via syringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat the reaction mixture in a preheated oil bath at 175 °C for the specified time (typically 24-48 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the arylated pyridine product.

Conclusion and Future Outlook

The synthesis of substituted pyridines continues to be a vibrant area of research, driven by the insatiable demand for novel molecular architectures in drug discovery and materials science. Transition metal catalysis, particularly through [2+2+2] cycloadditions and C-H functionalization, has revolutionized our ability to construct and modify the pyridine ring with unprecedented efficiency and precision. Cobalt and nickel catalysts offer cost-effective and mild solutions for ring formation, while rhodium catalysts provide powerful tools for direct C-H functionalization. Furthermore, the rise of organocatalytic and synergistic strategies presents exciting opportunities for more sustainable and metal-free synthetic routes.

Future developments in this field will likely focus on expanding the substrate scope of existing methods, improving catalyst turnover numbers and frequencies, and developing enantioselective catalytic systems for the synthesis of chiral pyridines. The continued exploration of earth-abundant metal catalysts and the application of novel activation strategies, such as photoredox catalysis, will undoubtedly lead to even more powerful and sustainable methods for accessing this vital class of heterocyclic compounds.

References

  • McCormick, M. M., Duong, H. A., Zuo, G., & Louie, J. (2005). A Nickel-Catalyzed Route to Pyridines. Journal of the American Chemical Society, 127(14), 5030–5031. [Link]

  • Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(38), 12694–12695. [Link]

  • Request PDF. (n.d.). Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. [Link]

  • ResearchGate. (n.d.). Cobalt‐Catalyzed [2 + 2 + 2] Cycloaddition Reactions. [Link]

  • Sato, K., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Cobalt‐catalyzed [2+2+2] cycloaddition of various nitriles 1 with fluoroalkylated diynes 2. [Link]

  • Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Cobalt-catalyzed regioselective cycloaddition of unsymmetric diynes and nitriles to form substituted pyridines. [Link]

  • Chuang, T.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1433-1441. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Wang, C.-S., et al. (2021). Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. ChemRxiv. [Link]

  • ElectronicsAndBooks. (2010, August 16). Rhodium-Catalyzed Oxidative C-H Arylation of 2-Arylpyridine Derivatives via Decarbonylation of Aromatic Aldehydes. [Link]

  • ResearchGate. (n.d.). (PDF) Ni‐Catalyzed [2+2+2] Cycloaddition of Alkynes To Form Arenes and Pyridines at Low Catalyst Loadings. [Link]

  • NIH. (2025, September 5). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]

  • PubMed. (2011). Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides. European Journal of Organic Chemistry, 2011(20-21), 3815-3824. [Link]

  • NIH. (2011, December 8). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Penten-1-yne and Other C5 Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a cornerstone of modern organic synthesis, profoundly influencing the efficiency, novelty, and scalability of synthetic routes. Among the diverse array of available synthons, C5 building blocks represent a versatile class of molecules employed in the construction of complex organic architectures. This guide provides an in-depth technical comparison of the reactivity of 3-penten-1-yne, a conjugated enyne, with other structurally isomeric and related C5 building blocks. By elucidating the unique reactivity patterns of 3-penten-1-yne, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic endeavors.

Introduction to C5 Building Blocks in Synthesis

C5 building blocks are fundamental five-carbon units that serve as versatile starting materials and intermediates in the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and advanced materials.[1] Their utility stems from the diverse functionalities they can possess, such as alkenes, alkynes, dienes, and various oxygenated or halogenated derivatives. The specific arrangement of these functional groups within the C5 framework dictates the molecule's inherent reactivity and, consequently, its synthetic applications.

This guide focuses on a comparative analysis of 3-penten-1-yne against other prominent C5 building blocks, namely:

  • Isoprene (2-methyl-1,3-butadiene): A conjugated diene.[2]

  • Piperylene (1,3-pentadiene): A conjugated diene.[3][4]

  • Cyclopentadiene: A cyclic conjugated diene.[5]

  • 1-Penten-3-yne: A conjugated enyne isomeric to 3-penten-1-yne.[6]

The central theme of this comparison is to highlight how the unique structural feature of 3-penten-1-yne—a conjugated system comprising a double and a terminal triple bond—translates into a distinct and synthetically valuable reactivity profile.

The Unique Reactivity Profile of 3-Penten-1-yne

3-Penten-1-yne, with the chemical formula C5H6, exists as (E) and (Z) stereoisomers.[7][8][9] Its structure features a conjugated system where the π-orbitals of the double bond and the triple bond overlap, leading to delocalization of electron density. This conjugation is the primary determinant of its chemical behavior.

Diagram 1: Structure of (E)-3-Penten-1-yne

Caption: Structure of (E)-3-Penten-1-yne.

Key aspects of 3-penten-1-yne's reactivity include:

  • Reactions at the Alkyne Terminus: The terminal alkyne possesses an acidic proton, making it susceptible to deprotonation by a strong base to form a nucleophilic acetylide. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.

  • Electrophilic Additions: The conjugated system can react with electrophiles. The regioselectivity of these additions is influenced by the relative stability of the resulting carbocation intermediates.

  • Cycloaddition Reactions: While not as reactive as a simple diene in Diels-Alder reactions, the enyne moiety can participate in various metal-catalyzed and thermal cycloadditions.[10][11]

  • Metal-Catalyzed Transformations: The double and triple bonds of 3-penten-1-yne can coordinate to transition metals, enabling a rich variety of catalytic transformations such as cycloisomerizations, cross-couplings, and metathesis reactions.[12][13]

Comparative Reactivity Analysis with Other C5 Building Blocks

The synthetic utility of 3-penten-1-yne is best understood when its reactivity is compared with that of other C5 building blocks.

Isoprene and piperylene are classic conjugated dienes that are workhorses in organic synthesis, particularly in Diels-Alder reactions.[2][3]

Feature3-Penten-1-yneIsoprenePiperylene
Diels-Alder Reactivity Generally lower reactivity as a diene component. The alkyne is a poor dienophile acceptor.Highly reactive diene due to the electron-donating methyl group.[2]Reactive diene, with reactivity influenced by stereochemistry (cis vs. trans).[14]
Electrophilic Addition Complex, with potential for addition across the double or triple bond.Preferential 1,4-addition due to the formation of a stable tertiary allylic carbocation.[2]Yields a mixture of 1,2- and 1,4-addition products.
Unique Reactivity Terminal alkyne allows for acetylide chemistry. Can undergo enyne-specific cyclizations.[11]Prone to polymerization.[15]Can undergo various transition-metal-catalyzed reactions.[14]

The key distinction lies in the type of π-system. The diene systems of isoprene and piperylene are electron-rich and readily engage in [4+2] cycloadditions. In contrast, the enyne system of 3-penten-1-yne offers the unique handle of a terminal alkyne, opening up avenues of synthesis not accessible with simple dienes.

Cyclopentadiene is an exceptionally reactive diene in Diels-Alder reactions due to its locked s-cis conformation.[5][16]

Feature3-Penten-1-yneCyclopentadiene
Diels-Alder Reactivity Significantly less reactive.Extremely reactive, readily undergoes [4+2] cycloadditions even at low temperatures.[5]
Acidity The terminal alkyne proton is acidic (pKa ~25).The methylene protons are unusually acidic for a hydrocarbon (pKa ~16) due to the aromaticity of the resulting cyclopentadienyl anion.
Dimerization Stable as a monomer.Readily dimerizes at room temperature via a Diels-Alder reaction.[5]

The comparison with cyclopentadiene highlights the profound impact of conformation on diene reactivity. While 3-penten-1-yne is a linear, flexible molecule, the rigid cyclic structure of cyclopentadiene pre-organizes it for cycloaddition, leading to a massive rate enhancement.[17]

1-Penten-3-yne is an isomer of 3-penten-1-yne where the positions of the double and triple bonds are swapped.[6] This seemingly minor change has significant consequences for reactivity.

Feature3-Penten-1-yne1-Penten-3-yne
Alkyne Reactivity Terminal alkyne, allowing for acetylide formation and coupling reactions.Internal alkyne, less reactive towards nucleophilic attack and lacks an acidic proton for acetylide formation.
Electrophilic Addition Regioselectivity is governed by the formation of intermediates stabilized by both the double and triple bonds.Addition is likely to be directed by the more electron-rich double bond.
Steric Hindrance The reactive terminal alkyne is sterically accessible.The internal alkyne is more sterically hindered by the adjacent methyl and vinyl groups.

The primary advantage of 3-penten-1-yne over its isomer is the presence of the terminal alkyne. This functional group is a versatile handle for a wide range of synthetic transformations that are not possible with the internal alkyne of 1-penten-3-yne.

Experimental Protocols: Probing the Reactivity of 3-Penten-1-yne

To empirically validate the discussed reactivity patterns, the following experimental protocols can be employed.

This protocol demonstrates the utility of the terminal alkyne in 3-penten-1-yne for C-C bond formation.

Objective: To synthesize 3-octen-1-yne via the alkylation of the acetylide of 3-penten-1-yne with propyl bromide.

Materials:

  • 3-Penten-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • Propyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and 3-penten-1-yne (1.0 g, 15.1 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq, 16.6 mmol) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add propyl bromide (1.2 eq, 18.1 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-octen-1-yne.

Diagram 2: Experimental Workflow for Acetylide Alkylation

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup and Purification A 1. Dissolve 3-penten-1-yne in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add propyl bromide D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with NH₄Cl F->G H 8. Extraction with Et₂O G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J

Caption: Workflow for the synthesis of 3-octen-1-yne.

This experiment is designed to compare the Diels-Alder reactivity of 3-penten-1-yne with isoprene.

Objective: To react both 3-penten-1-yne and isoprene with maleic anhydride and compare the reaction outcomes.

Materials:

  • 3-Penten-1-yne

  • Isoprene

  • Maleic anhydride

  • Toluene

  • Hydroquinone (inhibitor)

Procedure:

  • Set up two parallel reactions in sealed tubes.

  • In tube 1, add maleic anhydride (1.0 g, 10.2 mmol), isoprene (1.2 eq, 12.2 mmol), a crystal of hydroquinone, and toluene (10 mL).

  • In tube 2, add maleic anhydride (1.0 g, 10.2 mmol), 3-penten-1-yne (1.2 eq, 12.2 mmol), a crystal of hydroquinone, and toluene (10 mL).

  • Heat both tubes at 110 °C for 24 hours.

  • Cool the reactions to room temperature.

  • Analyze the contents of each tube by GC-MS and ¹H NMR to determine the extent of conversion and the products formed.

Expected Outcome: The reaction with isoprene is expected to yield the corresponding Diels-Alder adduct in high yield. The reaction with 3-penten-1-yne is anticipated to show significantly lower conversion to a Diels-Alder product, if any, under these conditions, highlighting its lower reactivity in this type of cycloaddition compared to a conjugated diene.

Conclusion

3-Penten-1-yne presents a unique and valuable reactivity profile that distinguishes it from other C5 building blocks. While it may not be the substrate of choice for traditional Diels-Alder reactions, its true strength lies in the synthetic versatility afforded by its terminal alkyne. This functional group provides a powerful handle for the construction of complex molecular frameworks through acetylide chemistry and a variety of metal-catalyzed transformations. For researchers and drug development professionals, a thorough understanding of these comparative reactivities is essential for the rational design of innovative and efficient synthetic strategies. The ability to select the appropriate C5 building block for a given transformation is a critical skill that can significantly impact the success of a synthetic campaign.

References

  • Benchchem. A Comparative Guide to C5 Building Blocks in Synthesis: Alternatives to 4-Hydroxypentanal.
  • National Institute of Standards and Technology. 3-Penten-1-yne, (Z)-. NIST Chemistry WebBook.
  • ResearchGate. The biosynthesis of isoprenoids—the formation of C5 building blocks IPP and DMAPP by two distinct pathways in plants.
  • ChemicalBook. pent-1-en-3-yne synthesis.
  • Benchchem. Reactivity Face-Off: A Comparative Guide to Conjugated vs. Non-Conjugated Enynes.
  • LookChem. 3-Penten-1-yne, (3E)- (9CI).
  • PubChem. 3-Penten-1-yne. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • ResearchGate. Comparison of regioselectivity of enyne photocyclizations.
  • Cheméo. Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9).
  • ResearchGate. Natural product chemoyls and their building blocks.
  • National Institutes of Health. Click Chemistry with Cyclopentadiene.
  • PubChem. 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. 3-Penten-1-yne, (E)-. NIST Chemistry WebBook.
  • Chemistry Stack Exchange. Why does cyclopentadiene react faster than cyclohexadiene in Diels Alder reactions?.
  • Atmospheric Chemistry and Physics. Comparison of isoprene chemical mechanisms under atmospheric night-time conditions in chamber experiments.
  • Beilstein Journal of Organic Chemistry. Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Methyl-1,2-butadiene and Isoprene.
  • ResearchGate. Cyclopentadiene -trans-1,3-pentadiene codimers. Comparison of...
  • Royal Society of Chemistry. Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester.
  • Wikipedia. Piperylene.
  • Merck Millipore. Organic Building Blocks.
  • Chegg.com. 1,3-Cyclopentadiene is very reactive in DielsAlder...
  • ResearchGate. Piperylene—A Versatile Basic Chemical in Catalysis.
  • Royal Society of Chemistry. (Hetero)aromatics from dienynes, enediynes and enyne–allenes.
  • Chemical Reviews. The Behavior of 1,n-Enynes in the Presence of Transition Metals.
  • ResearchGate. Recent Advances in Cyclization Reactions of 1,6‐Enynes.
  • PubMed. Toxicology of 1,3-butadiene, chloroprene, and isoprene.
  • Benchchem. A Comparative Analysis of the Reactivity of 2,3-Dimethyl-1,3-pentadiene and Isoprene.
  • PubChem. 1,3-Pentadiene. National Center for Biotechnology Information.
  • PubChem. 1-Penten-3-yne. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Enthalpy of Formation of Pentenyne Isomers: Unraveling Molecular Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a fundamental understanding of molecular energetics is paramount. The enthalpy of formation (ΔHf°) of a compound, a measure of its intrinsic stability, directly influences its reactivity, potential energy landscape, and synthetic accessibility. This guide provides an in-depth comparison of the gas-phase standard enthalpies of formation for various isomers of pentenyne (C5H6), offering insights into the structural factors that govern their relative stabilities.

This analysis synthesizes available experimental data with high-accuracy computational results to provide a comprehensive overview. We will delve into the underlying principles of conjugation and hyperconjugation that dictate the observed energy differences, detail the methodologies for determining these crucial thermochemical properties, and present the data in a clear, comparative format.

Understanding Isomeric Stability: A Tale of Conjugation

The arrangement of double and triple bonds within the pentenyne molecular framework gives rise to several structural isomers, each with a unique enthalpy of formation. The key to understanding the differences in their stability lies in the concept of electron delocalization, primarily through conjugation. A conjugated system, where alternating single and multiple bonds create a continuous network of p-orbitals, allows for the delocalization of π-electrons over multiple atoms. This delocalization lowers the overall energy of the molecule, thereby increasing its stability and resulting in a less positive (or more negative) enthalpy of formation.

In contrast, non-conjugated or isolated π-systems do not benefit from this stabilizing effect. The pentenyne isomers serve as an excellent case study to illustrate this fundamental principle of organic chemistry.

Comparative Analysis of Pentenyne Isomer Enthalpies of Formation

The following table summarizes the available experimental and high-accuracy computational data for the gas-phase standard enthalpy of formation (ΔHf°gas) of several pentenyne isomers at 298.15 K.

Isomer NameStructureTypeΔHf° (kJ/mol)Data Source
(E)-3-Penten-1-yne CH3-CH=CH-C≡CHConjugated259Experimental[1]
1-Penten-3-yne CH2=CH-C≡C-CH3Conjugated251.20Calculated (Joback Method)[2]
1-Penten-4-yne CH2=CH-CH2-C≡CHNon-conjugatedValue not explicitly found in searches-
(Z)-3-Penten-1-yne cis isomerConjugatedValue not explicitly found in searches-

Note: Due to the scarcity of experimental data for all isomers, this guide will be updated as more peer-reviewed experimental or high-accuracy computational values become available. The value for 1-Penten-3-yne is a calculated estimate and should be interpreted with caution.

The increased stability of the conjugated pentenynes, such as 1-penten-3-yne and 3-penten-1-yne, can be directly attributed to the delocalization of π-electrons across the C=C double bond and the C≡C triple bond. This delocalization is not possible in the isolated system of 1-penten-4-yne, where the double and triple bonds are separated by a methylene (-CH2-) group. Consequently, 1-penten-4-yne is expected to have a higher enthalpy of formation and thus be less stable than its conjugated isomers.

Visualizing the Energetic Landscape

The relative energy levels of conjugated versus non-conjugated systems can be visualized to better understand their stability differences.

G cluster_0 Relative Enthalpy of Formation Non-conjugated Isomer (e.g., 1-Penten-4-yne) Non-conjugated Isomer (e.g., 1-Penten-4-yne) Conjugated Isomers (e.g., 1-Penten-3-yne, 3-Penten-1-yne) Conjugated Isomers (e.g., 1-Penten-3-yne, 3-Penten-1-yne) Non-conjugated Isomer (e.g., 1-Penten-4-yne)->Conjugated Isomers (e.g., 1-Penten-3-yne, 3-Penten-1-yne)  ΔH (stabilization) Stabilization Energy Stabilization Energy

Caption: Relative energy diagram illustrating the lower enthalpy of formation of conjugated pentenyne isomers compared to their non-conjugated counterparts due to resonance stabilization.

Methodologies for Determining Enthalpy of Formation

The determination of accurate enthalpies of formation relies on both experimental and computational techniques.

Experimental Methodology: Bomb Calorimetry

For volatile organic compounds like pentenyne isomers, bomb calorimetry presents a robust method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Protocol for Bomb Calorimetry of a Volatile Liquid:

  • Sample Encapsulation: A precise mass of the volatile liquid sample is hermetically sealed in a container of known mass and heat capacity. Gelatin capsules are a common choice for this purpose[5]. This prevents evaporation before combustion.

  • Bomb Preparation: The sealed sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully determined.

  • Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample[5].

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

G cluster_workflow Bomb Calorimetry Workflow A Sample Encapsulation B Bomb Pressurization with O2 A->B C Calorimeter Assembly B->C D Ignition C->D E Temperature Measurement D->E F Calculation of ΔHc E->F G Derivation of ΔHf F->G

Caption: Step-by-step workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Methodology: High-Accuracy Ab Initio Methods

In the absence of comprehensive experimental data, high-level ab initio computational methods provide reliable predictions of thermochemical properties. Methods like the Gaussian-n theories (e.g., G3(MP2)//B3LYP) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to achieve "chemical accuracy," typically within 1-2 kcal/mol (about 4-8 kJ/mol) of experimental values.

Protocol for CBS-QB3 Calculation of Enthalpy of Formation:

  • Geometry Optimization: The molecular geometry of the pentenyne isomer is optimized using the B3LYP density functional theory method with the 6-311G(d,p) basis set.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (MP2 and CCSD(T)) with increasingly larger basis sets.

  • Extrapolation to the Complete Basis Set Limit: The energies from the single-point calculations are extrapolated to the complete basis set limit to obtain a more accurate electronic energy.

  • Empirical Corrections: Several empirical corrections are added to the total energy to account for factors not fully captured by the ab initio calculations, such as spin-orbit coupling and core-valence electron correlation.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method. This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. The result is then converted to the standard enthalpy of formation at 298.15 K.

G cluster_workflow CBS-QB3 Computational Workflow A Geometry Optimization (B3LYP) B Frequency Calculation (ZPVE) A->B C High-Level Single-Point Energies A->C D CBS Extrapolation C->D E Empirical Corrections D->E F Atomization Energy Calculation E->F G ΔHf Calculation F->G

Caption: Workflow for calculating the enthalpy of formation using the CBS-QB3 composite ab initio method.

Conclusion

References

  • Zhang, Y., Li, W., Wang, C., & Zhao, L. (2024). Formation of C5H6 isomers: a combination of experimental and computational investigation. Physical Chemistry Chemical Physics.
  • Taskinen, E. (2009). Enthalpies of formation and isomerization of aromatic hydrocarbons and ethers by G3(MP2)//B3LYP calculations. Journal of Physical Organic Chemistry, 22(6), 632-642.
  • Taskinen, E. (2008). Enthalpies of formation of olefinic ethers by G3(MP2)//B3LYP calculations. Journal of Physical Organic Chemistry, 21(11), 965-973.
  • Kaiser, R. I., et al. (2021). Gas-Phase Formation of C5H6 Isomers via the Crossed Molecular Beam Reaction of the Methylidyne Radical. The Journal of Physical Chemistry A, 125(1), 126-138.
  • Vansteenkiste, P., et al. (2006). Bond additivity corrections for CBS-QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. The Journal of Physical Chemistry A, 110(28), 8875-8881.
  • Zhang, Y., et al. (2024). Formation of C5H6 isomers: a combination of experimental and computational investigation. RSC. Retrieved from [Link]

  • Rogers, D. W., et al. (2001). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. The Journal of Organic Chemistry, 66(13), 4583-4587.
  • He, B., et al. (2015). A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. Open Journal of Physical Chemistry, 5(3), 71-86.
  • NIST. (n.d.). (E)-3-Penten-1-yne. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rogers, D. W., et al. (2001). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C 8 and C 10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Penten-3-yne. Retrieved from [Link]

  • Michigan State University. (n.d.). Chemical Reactivity. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • Williams, M. L., et al. (2023). Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. PLOS ONE, 18(6), e0287119.
  • GHG Protocol. (n.d.). Stationary Combustion Guidance. Retrieved from [Link]

  • NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Curtiss, L. A., et al. (2000). Assessment of Gaussian-3 and density functional theories for a larger experimental test set. The Journal of Chemical Physics, 112(17), 7374-7383.
  • NIST. (n.d.). CCCBDB Experimental Data. Retrieved from [Link]

  • NIST. (n.d.). CCCBDB Introduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C5H6. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. Retrieved from [Link]

  • NIST. (n.d.). (E)-3-Penten-1-yne. Retrieved from [Link]

  • NIST. (n.d.). 1-Penten-3-yne. Retrieved from [Link]

  • NIST. (n.d.). CCCBDB Isomer Enthalpy Comparison. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugated Dienes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Penten-3-yne. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Cyclic Allenes and Cumulenes by Cooperative Addition of Frustrated Lewis Pairs to Conjugated Enynes and Diynes. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 4). How Do You Calculate the Standard Enthalpy of Formation. Retrieved from [Link]

  • European Cluster Collaboration Platform. (n.d.). Reduction of volatile organic compounds in production processes. Retrieved from [Link]

  • UNECE. (1991). Protocol to the 1979 Convention on Long-Range Transboundary Air Pollution concerning the Control of Emissions of Volatile Organic Compounds or their Transboundary Fluxes. Retrieved from [Link]

  • Khan Academy. (n.d.). Enthalpy of formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Show related. Retrieved from [Link]

  • YouTube. (2021, February 18). 16.4 Electrophilic Addition to Conjugated Dienes [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C5H4 (pentatetraene). In Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C2H2 (Acetylene). In Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is fundamental to managing it safely. 3-Penten-1-yne is a volatile organic compound characterized by both a double and a triple bond, contributing to its reactivity.[1] Its primary hazards stem from its extreme flammability and potential for irritation.

The principal danger is its high volatility and low flash point, making it a significant fire risk.[2] The low boiling point means that liquid 3-penten-1-yne can rapidly generate a high concentration of flammable vapor at room temperature. These vapors can travel to a distant ignition source and flash back. Therefore, all handling and disposal procedures must be grounded in the rigorous exclusion of heat, sparks, and open flames.[2][3]

Table 1: Physicochemical and Hazard Properties of 3-Penten-1-yne

Property Value Implication for Disposal
CAS Number 2206-23-7 Unique identifier for tracking and regulatory reporting.
Molecular Formula C₅H₆ A small, volatile hydrocarbon.[4]
Boiling Point 36°C (96.8°F)[5] Highly volatile. Vapors are easily generated, increasing fire and inhalation risk.
Flash Point -41°C (-41.8°F)[5] Extremely flammable. Vapors can ignite well below freezing temperatures.[6]
Density 0.747 g/mL[5] Lighter than water.
Hazard Statements H225, H315, H319, H335 Highly flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation.[2]

| EPA Waste Code | D001 (Ignitability) | This is a characteristic hazardous waste under EPA regulations.[6] |

Immediate Safety Protocols (Pre-Disposal)

Before beginning any waste consolidation or disposal procedure, ensure the following controls are in place. The causality is simple: prevent exposure and eliminate the possibility of ignition.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire including a flame-resistant lab coat, safety glasses with side shields or splash goggles, and chemical-resistant gloves (e.g., nitrile).[2]

  • Engineering Controls: All transfers and handling of 3-penten-1-yne waste must be conducted within a certified chemical fume hood to control vapor exposure and contain potential spills.[7] Ensure all electrical equipment in the vicinity is intrinsically safe or explosion-proof.[3]

  • Ignition Source Control: Proactively identify and eliminate all potential ignition sources from the work area. This includes open flames, hot plates, static electricity, and non-explosion-proof electrical equipment.[2] Use non-sparking tools for any container manipulations.[3]

Waste Segregation and Containerization Protocol

The core of proper disposal lies in meticulous segregation and robust containerization. Combining incompatible waste streams can lead to violent reactions, fires, or explosions. 3-penten-1-yne waste must be handled as a flammable organic solvent.

Step-by-Step Containerization Procedure:

  • Select an Appropriate Waste Container:

    • Use a designated hazardous waste container that is compatible with flammable organic solvents. A glass bottle or a metal safety can are common choices.[8] Avoid using containers made of materials that could be degraded by the solvent.

    • The container must have a tightly sealing screw cap to prevent the escape of flammable vapors.[9]

    • Ensure the container is clean and dry before the first addition of waste.

  • Label the Container Before Adding Waste:

    • Affix a hazardous waste label to the container.[10]

    • Clearly write the words "Hazardous Waste ".[11]

    • List all constituents that will be added to the container. For 3-penten-1-yne, write its full chemical name. If it is part of a solvent mixture, list all components with approximate percentages.[8]

    • Check the boxes for the relevant hazards: Flammable and Irritant .[11]

  • Consolidate the Waste:

    • Inside a chemical fume hood, carefully pour the 3-penten-1-yne waste into the labeled container using a funnel.

    • Ground and bond the container and receiving equipment during transfer to prevent static discharge.[2]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]

  • Secure and Store:

    • Tightly seal the container immediately after adding waste. Hazardous waste containers must remain closed at all times except when actively adding or removing material.[9][12]

    • Wipe the exterior of the container clean of any drips or residue.

    • Move the sealed container to its designated storage location as described in the next section.

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This ensures the waste is under the control of laboratory personnel until it is collected by Environmental Health & Safety (EHS) or a licensed waste vendor.

  • Location: The SAA must be a designated benchtop, a section of a fume hood, or a dedicated cabinet.[11]

  • Segregation: Store the 3-penten-1-yne waste container in secondary containment (e.g., a chemical-resistant tray or bin). This containment must separate it from incompatible materials, particularly oxidizers , acids, and bases.[7][13]

  • Storage Cabinet: Flammable liquid waste should be stored in a dedicated, fire-rated flammables cabinet.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once a container is full, it must be dated and removed from the SAA for disposal within three days.[9]

G Workflow for 3-Penten-1-yne Waste Management cluster_0 Waste Consolidation cluster_1 Storage & Disposal Request A Step 1: Generation (End of Experiment) B Step 2: Select & Pre-Label Compatible Waste Container A->B Identify Waste Stream C Step 3: Transfer Waste (in Fume Hood) B->C Prepare for Transfer D Step 4: Securely Cap & Clean Container C->D Post-Transfer E Step 5: Store in SAA (Flammables Cabinet) D->E Ready for Storage F Container Full? E->F Periodic Check F->E No G Step 6: Date Container & Request EHS Pickup F->G Yes H EHS/Licensed Vendor Collects for Final Disposal G->H Final Handoff

Caption: Decision workflow for handling 3-penten-1-yne waste from generation to pickup.

Final Disposal Pathway

Under no circumstances should 3-penten-1-yne or any hydrocarbon-based solvent be disposed of down the drain or allowed to evaporate in a fume hood.[11][12] The only acceptable disposal route is through your institution's hazardous waste management program.

The ultimate fate of this waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14] This process ensures the complete destruction of the organic molecule. In some cases, flammable solvent waste may be blended into fuels and used as a secondary energy source in industrial furnaces, such as cement kilns.[14]

Decontamination of Empty Containers

An "empty" container that once held 3-penten-1-yne must still be managed as hazardous waste until it is properly decontaminated.

Triple-Rinse Protocol:

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent should be capable of dissolving any remaining 3-penten-1-yne residue.

  • Cap and Agitate: Securely cap the container and agitate it thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinse solvent (now called "rinsate") into your flammable hazardous waste container. This rinsate is itself hazardous waste. [7]

  • Repeat: Repeat the rinse process two more times for a total of three rinses.[7]

  • Final Disposal of Container: Once triple-rinsed and fully dry, obliterate or remove the original labels.[7] The now-decontaminated container can typically be disposed of in a designated container for clean, broken glass or recycled according to your institution's policies.

By adhering to these procedures, you ensure that 3-penten-1-yne is managed safely from the moment it becomes waste to its final destruction, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • 3-Penten-1-yne, (3E)- (9CI)|2004-69-5. (n.d.). LookChem. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemical Properties of 3-Penten-1-yne, (Z)- (CAS 1574-40-9). (n.d.). Cheméo. Retrieved from [Link]

  • 3-Penten-1-yne. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Obtaining, Using and Disposing Hydrocarbons // HSC Chemistry. (2021, March 28). YouTube. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • 3-Penten-1-yne, (E)-. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved from [Link]

  • Laboratory Waste. (n.d.). Environmental Health & Safety, University of Florida. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Penten-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 3-Penten-1-yne. As a professional in the scientific community, you understand that meticulous attention to safety protocols is not just a regulatory requirement but the bedrock of innovative and reproducible research. This document is designed to provide you, our trusted colleague, with in-depth, practical guidance that goes beyond a simple checklist. We will delve into the "why" behind each recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your work.

3-Penten-1-yne is a highly versatile reagent in organic synthesis, but its utility is matched by its hazardous properties. It is a volatile, highly flammable enyne that demands the utmost respect and careful handling.[1][2] This guide will equip you with the necessary knowledge to confidently manage this chemical, from initial risk assessment to final disposal.

Understanding the Risks: The Chemical Profile of 3-Penten-1-yne

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of 3-Penten-1-yne. Its physical and chemical properties are the primary drivers of our safety protocols.

3-Penten-1-yne is an acyclic hydrocarbon containing both a double and a triple bond.[3] It is characterized by high volatility, a low boiling point of approximately 36°C (96.8°F), and an extremely low flash point of -41°C (-41.8°F).[4] These properties mean that at standard room temperature, it readily forms a flammable vapor that can ignite with a simple spark or static discharge. The GHS classification underscores these dangers, labeling it as a highly flammable liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[2][5]

Furthermore, as a terminal alkyne, 3-Penten-1-yne can form explosive metal acetylides when in contact with certain metals like copper, silver, and mercury.[6] This reactivity adds another layer of potential danger that must be mitigated through careful selection of equipment and stringent handling procedures.

Core Principles of Protection: A Multi-layered Defense

The selection of PPE is the final and most personal line of defense against chemical exposure. However, it should always be used in conjunction with a robust framework of engineering and administrative controls.

  • Engineering Controls: The primary method for controlling hazards is to isolate the chemical from the researcher. All work with 3-Penten-1-yne must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6][7] The fume hood provides critical ventilation to prevent the accumulation of flammable and irritating vapors.[1] All equipment used should be explosion-proof, and non-sparking tools are mandatory to prevent ignition.[8][9]

  • Administrative Controls: These are the procedures and work practices that reduce the risk of exposure. This includes minimizing the quantities of 3-Penten-1-yne used and stored, ensuring clear labeling, and providing comprehensive training for all personnel who will handle the chemical.

Only after these controls are in place do we turn to Personal Protective Equipment. PPE does not eliminate the hazard, but it provides a crucial barrier between you and the chemical.

Selecting Your Armor: A Detailed Guide to PPE for 3-Penten-1-yne

The following table provides a systematic approach to selecting the appropriate PPE for various tasks involving 3-Penten-1-yne. The causality behind each choice is rooted in the chemical's properties of high flammability, volatility, and irritant nature.

Task/Potential Exposure Required PPE Rationale and Expert Insights
Low-Volume Transfers (<50 mL) Inside a Fume Hood • Flame-resistant lab coat• Chemical-resistant gloves (Nitrile or Neoprene)• Tightly-sealed chemical splash gogglesA flame-resistant lab coat is non-negotiable due to the extreme flammability of 3-Penten-1-yne.[1] Nitrile or neoprene gloves offer good resistance to chemical splashes.[6][10] Tightly-sealed goggles are essential to protect the eyes from irritating vapors and accidental splashes.[1][11]
High-Volume Transfers (>50 mL) or Reactions • All PPE from the previous level• Face shield (worn over goggles)• Chemical-resistant apronThe increased volume elevates the risk of significant splashes. A face shield provides an additional layer of protection for the entire face.[6][12] A chemical-resistant apron worn over the lab coat will offer further protection against spills that could saturate clothing.
Risk of Aerosol or Vapor Generation (e.g., heating, sonicating) • All PPE from the previous levels• Respiratory ProtectionIf there is a potential for vapor concentrations to exceed exposure limits, or if the ventilation is compromised, a respirator is required. A full-face respirator with an organic vapor cartridge (Type A, brown) is recommended to protect against inhalation and provide additional eye protection.[8][13]
Emergency Spill Response • All PPE from the previous levels• Chemical-resistant boots• Full-face respirator with organic vapor cartridgeIn the event of a spill, the potential for high vapor concentration and direct contact is significant. Full-body protection and the highest level of respiratory protection are necessary to ensure safety during cleanup.

Operational Protocol: Step-by-Step Guide to Safely Handling 3-Penten-1-yne

This protocol provides a self-validating system for handling 3-Penten-1-yne, ensuring safety at every step.

1. Pre-Handling Preparation:

  • Step 1.1: Conduct a thorough risk assessment for the planned experiment.
  • Step 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
  • Step 1.3: Assemble all necessary equipment, including non-sparking tools and appropriate waste containers.
  • Step 1.4: Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
  • Step 1.5: Don the appropriate PPE as determined by your risk assessment (see table above).

2. Handling and Dispensing:

  • Step 2.1: Before opening, allow the 3-Penten-1-yne container to reach the ambient temperature of the fume hood to prevent pressure buildup.
  • Step 2.2: Ground and bond the container and receiving equipment to prevent static electricity discharge, a potential ignition source.[8]
  • Step 2.3: Slowly open the container, being mindful of any pressure release.
  • Step 2.4: Dispense the required amount of the chemical slowly and carefully to minimize splashing.
  • Step 2.5: Tightly close the container immediately after dispensing.

3. Post-Handling and Waste Disposal:

  • Step 3.1: Decontaminate any surfaces that may have come into contact with 3-Penten-1-yne using an appropriate solvent and then soap and water.
  • Step 3.2: Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.[8][14]
  • Step 3.3: Never dispose of 3-Penten-1-yne or contaminated materials down the drain.[6]
  • Step 3.4: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield/goggles, and then the lab coat.
  • Step 3.5: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the nature of the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for 3-Penten-1-yne cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE start Start: Plan to handle 3-Penten-1-yne task_assessment Assess Task: Volume and Operation start->task_assessment low_volume Low Volume Transfer (<50mL) task_assessment->low_volume Low Risk high_volume High Volume or Reaction (>50mL) task_assessment->high_volume Moderate Risk aerosol_risk Aerosol/Vapor Risk? task_assessment->aerosol_risk Inhalation Risk? spill_response Emergency Spill? task_assessment->spill_response Spill Occurs ppe_base FR Lab Coat Resistant Gloves Splash Goggles low_volume->ppe_base ppe_face_shield Add Face Shield & Apron high_volume->ppe_face_shield ppe_respirator Add Respirator aerosol_risk->ppe_respirator ppe_full Full Body & Respiratory Protection spill_response->ppe_full

Caption: Decision workflow for selecting appropriate PPE when handling 3-Penten-1-yne.

Emergency Preparedness: Your Action Plan

Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of a Spill: Evacuate the immediate area and eliminate all ignition sources.[1] For small spills, absorb the material with a non-combustible absorbent like sand or vermiculite and place it in a sealed container for disposal. For large spills, follow your institution's emergency procedures and contact the appropriate safety personnel.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is essential for scientific advancement. Your commitment to these principles allows for the confident and responsible use of powerful chemical tools like 3-Penten-1-yne.

References

  • BenchChem. (n.d.). Handling and storage of volatile (Z)-3-Penten-1-yne.
  • LookChem. (n.d.). 3-Penten-1-yne, (3E)- (9CI).
  • PubChem. (n.d.). 3-Penten-1-yne. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Penten-1-yne, (Z)-. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 3-Penten-1-yne (CAS 2206-23-7).
  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook.
  • PubChem. (n.d.). Pent-3-en-1-yne. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Penten-3-ol.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Pentyne.
  • BenchChem. (n.d.). Proper Disposal Procedures for 3-Chloropent-1-yne: A Guide for Laboratory Professionals.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • ECHEMI. (n.d.). 3-PENTEN-1-YNE SDS, 2206-23-7 Safety Data Sheets.
  • Auburn University. (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet for 1-Penten-3-ol.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • National Institute of Standards and Technology. (n.d.). 3-Penten-1-yne. NIST Chemistry WebBook.
  • Godavari Biorefineries Ltd. (n.d.). Material Safety Data Sheet 3-Methyl-3-Penten-2-One.
  • Sasol. (2018, November 2). EC-Safety Data Sheet Pentene-1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Penten-1-yne
Reactant of Route 2
3-Penten-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.